molecular formula C17H22N2O5 B15574404 (-)-Eseroline fumarate

(-)-Eseroline fumarate

Número de catálogo: B15574404
Peso molecular: 334.4 g/mol
Clave InChI: PBZRRADJWNBPNY-NWMKAKDRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(-)-Eseroline fumarate is a useful research compound. Its molecular formula is C17H22N2O5 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C17H22N2O5

Peso molecular

334.4 g/mol

Nombre IUPAC

(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(Z)-but-2-enedioic acid

InChI

InChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t12?,13-;/m0./s1

Clave InChI

PBZRRADJWNBPNY-NWMKAKDRSA-N

Origen del producto

United States

Foundational & Exploratory

Technical Guide: Synthesis of (-)-Eseroline Fumarate from Physostigmine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical guide for the synthesis of (-)-eseroline fumarate (B1241708), a significant metabolite of physostigmine (B191203). The guide is intended for researchers, medicinal chemists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the chemical and biological pathways.

Introduction

(-)-Physostigmine (also known as eserine) is a parasympathomimetic alkaloid naturally occurring in the Calabar bean (Physostigma venenosum)[1]. It functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine[1][2]. This activity makes it clinically relevant for conditions like glaucoma and myasthenia gravis, and as an antidote for anticholinergic poisoning[1].

(-)-Eseroline is the major metabolite of physostigmine, formed via the hydrolysis of the C5-methylcarbamate ester group[1][3]. While this conversion inactivates the primary anticholinesterase activity associated with the carbamate (B1207046) moiety, (-)-eseroline exhibits its own distinct pharmacological profile. It is a potent competitive inhibitor of AChE and also demonstrates notable opioid receptor agonist properties, with a stronger antinociceptive effect than morphine in some studies[4].

The synthesis of (-)-eseroline from physostigmine is a critical process for generating standards for metabolic studies, for use as a precursor in the synthesis of other physostigmine analogs, and for exploring its unique therapeutic potential. This guide details a high-yield method for this conversion and the subsequent formation of the more stable and handleable fumarate salt.

Synthesis Pathway Overview

The conversion of (-)-physostigmine to (-)-eseroline fumarate is a two-step process:

  • Step 1: N-Demethylcarbamoylation (Hydrolysis): The methylcarbamate ester of physostigmine is cleaved under basic conditions to yield the phenolic compound, (-)-eseroline.

  • Step 2: Salt Formation: The resulting (-)-eseroline base is reacted with fumaric acid to form the crystalline and more stable this compound salt.

Synthesis_Workflow Physostigmine (-)-Physostigmine Eseroline (-)-Eseroline (Base) Physostigmine->Eseroline  Step 1: Hydrolysis  Sodium Butylate  1-Butanol, Reflux Fumarate_Salt This compound (Salt) Eseroline->Fumarate_Salt  Step 2: Salt Formation  Fumaric Acid  Methanol, Ether, Pentane AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding & Signal Products Choline + Acetate AChE->Products Inhibitor Physostigmine or Eseroline Inhibitor->AChE Inhibits

References

An In-depth Technical Guide to the Chemical Properties of (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), is a pharmacologically active compound with a dual mechanism of action. It functions as both a reversible acetylcholinesterase inhibitor and a mu-opioid receptor agonist.[1][2] This unique profile makes its fumarate (B1241708) salt, (-)-Eseroline fumarate, a compound of interest for research in neuropharmacology and analgesic drug development. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols, and visualizations of its key signaling pathways.

Chemical and Physical Properties

This compound is the fumarate salt of (-)-Eseroline. The addition of fumaric acid improves the salt's stability and solubility. While specific experimental data for the fumarate salt is limited in publicly accessible literature, the properties of the parent compound, (-)-Eseroline, provide a foundational understanding.

PropertyDataSource
Chemical Name (3aR,8bS)-3,4,8b-Trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol fumarate[3]
Synonyms Eseroline (B613827) fumarate[3]
CAS Number 70310-73-5[4]
Molecular Formula C₁₃H₁₈N₂O · C₄H₄O₄[4]
Molecular Weight 334.4 g/mol [4]
Appearance Light Brown Solid[3]
Solubility Soluble in DMSO and 0.1 M HCl. Solutions should be freshly prepared.Vendor Data
Storage Short term at 0°C, long term at -20°C, desiccated.Vendor Data

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, data for the parent compound, (-)-Eseroline, and fumaric acid are available and provide insight into the expected spectral characteristics of the salt.

Spectroscopic TechniqueDescription
¹H NMR A ¹H NMR spectrum for (-)-Eseroline in CDCl₃ is available in the Human Metabolome Database (HMDB0041822). A spectrum for fumaric acid in H₂O is also available (HMDB0000719).[6]
¹³C NMR A ¹³C NMR spectrum for fumaric acid in H₂O is available in the Human Metabolome Database (HMDB0000883).[7]
FT-IR An ATR-IR spectrum of this compound is available on SpectraBase (Spectrum ID: E8mtPQJuvGs).
UV-Vis As an indole (B1671886) alkaloid, (-)-Eseroline is expected to exhibit characteristic UV absorbance. The UV-Vis spectra of indole and its derivatives are well-documented.[8]
Mass Spectrometry Mass spectrometry data for the parent eseroline molecule is available on PubChem (CID 119198).

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not commonly found in peer-reviewed literature. The following sections provide generalized, yet detailed, methodologies for key experiments relevant to the characterization of a pharmaceutical salt like this compound.

Synthesis of this compound

A representative synthesis of a related eseroline carbonate fumarate is described in patent DE69020205T2.[5] A general procedure for forming the fumarate salt would involve the following steps:

  • Dissolution: Dissolve the free base, (-)-Eseroline, in a suitable solvent such as methanol (B129727) or ethanol.

  • Addition of Fumaric Acid: Add a stoichiometric equivalent of fumaric acid, also dissolved in a suitable solvent (e.g., methanol), to the eseroline solution with stirring.

  • Crystallization: Induce crystallization of the fumarate salt by methods such as cooling, evaporation of the solvent, or the addition of an anti-solvent (e.g., ether or pentane).

  • Isolation and Purification: Collect the resulting crystals by filtration, wash with a cold solvent to remove impurities, and dry under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.

Melting Point Determination (Capillary Method)

This protocol is based on the standard pharmacopeial capillary method.[9][10][11]

  • Sample Preparation: Finely powder a dry sample of this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a constant rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.

pKa Determination (Potentiometric Titration)

This is a general method for determining the pKa of an amine salt.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is low.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.

Stability Indicating Assay (HPLC)

A stability-indicating HPLC method can be developed to quantify this compound and its degradation products.[1][12][13][14]

  • Forced Degradation Studies: Subject samples of this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.

  • Chromatographic Conditions Development:

    • Column: A reverse-phase C18 column is a common starting point.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the buffer and the gradient of the organic modifier are optimized to achieve good separation between the parent drug and its degradants.

    • Detection: A UV detector set at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways

This compound exerts its pharmacological effects through two primary signaling pathways: inhibition of acetylcholinesterase and agonism at the mu-opioid receptor.

Acetylcholinesterase Inhibition

(-)-Eseroline is a competitive and rapidly reversible inhibitor of acetylcholinesterase (AChE).[2] By inhibiting AChE, it increases the concentration and duration of action of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. This leads to enhanced cholinergic neurotransmission.

The inhibition constants (Ki) for eseroline against AChE from various sources are:

  • Electric Eel: 0.15 ± 0.08 µM[2]

  • Human Red Blood Cells: 0.22 ± 0.10 µM[2]

  • Rat Brain: 0.61 ± 0.12 µM[2]

Eseroline shows significantly weaker inhibition of butyrylcholinesterase (BuChE), with a Ki of 208 ± 42 µM against horse serum BuChE.[2]

Acetylcholinesterase_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Eseroline (-)-Eseroline Eseroline->AChE Inhibits Signal Signal Transduction AChR->Signal Activates

Acetylcholinesterase Inhibition by (-)-Eseroline.
Mu-Opioid Receptor Agonism

(-)-Eseroline acts as an agonist at mu-opioid receptors, which are G-protein coupled receptors (GPCRs).[1] Activation of these receptors leads to a cascade of intracellular events that ultimately result in an analgesic effect. While specific binding affinities of eseroline for different opioid receptor subtypes (mu, delta, kappa) are not detailed in the provided search results, its effects are primarily attributed to mu-opioid receptor agonism.

Mu_Opioid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Eseroline (-)-Eseroline MOR Mu-Opioid Receptor (MOR) Eseroline->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP Inhibits Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability (Analgesia) PKA->Cellular_Response Leads to

Mu-Opioid Receptor Signaling Pathway.

Conclusion

This compound is a compound with significant potential in pharmacological research due to its dual action on the cholinergic and opioid systems. This guide has summarized the available chemical and physical data, provided generalized experimental protocols for its characterization, and visualized its key signaling pathways. Further research is warranted to fully elucidate the specific physicochemical properties of the fumarate salt and to explore its therapeutic potential in greater detail. The information presented herein serves as a valuable resource for scientists and professionals in the field of drug development.

References

(-)-Eseroline Fumarate: A Technical Guide to its Opioid Agonist Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), exhibits potent antinociceptive properties mediated through its activity as an opioid agonist. This technical guide provides an in-depth analysis of the mechanism of action of (-)-eseroline fumarate, focusing on its interaction with opioid receptors. While quantitative binding and functional potency data for (-)-eseroline are not extensively available in the public literature, this document synthesizes the existing qualitative evidence and provides representative experimental protocols and data for well-characterized µ-opioid agonists to offer a comparative framework. The guide details the signaling pathways activated by µ-opioid agonists, outlines methodologies for key in vitro and in vivo assays, and presents this information in a format designed for researchers and drug development professionals.

Introduction

(-)-Eseroline is a fascinating molecule that, despite being a metabolite of the well-known acetylcholinesterase inhibitor physostigmine, possesses a distinct pharmacological profile. Early research has demonstrated that (-)-eseroline is a potent antinociceptive agent with an analgesic effect reported to be stronger than that of morphine in various preclinical models[1]. Its opioid-like activity is confirmed by the antagonism of its effects by the non-selective opioid antagonist, naloxone[2]. This guide delves into the core of (-)-eseroline's mechanism of action as an opioid agonist, providing a technical overview for scientific professionals.

Opioid Receptor Interaction and Signaling Pathway

(-)-Eseroline primarily exerts its analgesic effects through agonism at µ-opioid receptors (MOR)[2]. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events.

G-Protein Coupling and Downstream Effects

Activation of the µ-opioid receptor by an agonist like (-)-eseroline leads to the coupling of inhibitory G-proteins (Gi/o). This interaction causes the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Modulation of Ion Channels:

    • The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane.

    • The Gβγ subunit also inhibits N-type voltage-gated calcium channels, reducing calcium ion influx.

The net effect of these actions is a reduction in neuronal excitability and a decrease in the release of neurotransmitters, such as substance P and glutamate, which are involved in the transmission of pain signals.

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway for a µ-opioid receptor agonist.

Opioid_Agonist_Signaling_Pathway Figure 1: µ-Opioid Receptor Agonist Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Eseroline (B613827) Eseroline MOR µ-Opioid Receptor Eseroline->MOR Binds to Gi_protein Gi/o Protein (αβγ) MOR->Gi_protein Activates G_alpha Gαi/o Gi_protein->G_alpha G_betagamma Gβγ Gi_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK Channel (K+ Efflux) G_betagamma->K_channel Activates Ca_channel N-type Ca2+ Channel (Ca2+ Influx Inhibition) G_betagamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_Release Hyperpolarization->Neurotransmitter_Release Receptor_Binding_Assay_Workflow Figure 2: Radioligand Binding Assay Workflow Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Incubation Incubate at 25°C for 60-90 min Prepare_Reagents->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters (3x) Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki Calculation) Scintillation_Counting->Data_Analysis GTP_gamma_S_Assay_Workflow Figure 3: [³⁵S]GTPγS Binding Assay Workflow Prepare_Reagents Prepare Reagents (Membranes, GDP, Test Compound) Pre_incubation Pre-incubate at 30°C for 15 min Prepare_Reagents->Pre_incubation Add_GTPgS Add [³⁵S]GTPγS Pre_incubation->Add_GTPgS Incubation Incubate at 30°C for 60 min Add_GTPgS->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters (3x) Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (EC50 and Emax Calculation) Scintillation_Counting->Data_Analysis Hot_Plate_Test_Workflow Figure 4: Hot Plate Test Workflow Acclimation Animal Acclimation Baseline_Test Measure Baseline Latency Acclimation->Baseline_Test Drug_Administration Administer Test Compound/Vehicle/Control Baseline_Test->Drug_Administration Post_Treatment_Test Measure Post-Treatment Latency (at various time points) Drug_Administration->Post_Treatment_Test Data_Analysis Data Analysis (Calculate % Analgesia, ED50) Post_Treatment_Test->Data_Analysis

References

The Potent and Reversible Acetylcholinesterase Inhibition by (-)-Eseroline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acetylcholinesterase (AChE) inhibition activity of (-)-Eseroline, a metabolite of the naturally occurring alkaloid physostigmine (B191203). This document compiles quantitative data, detailed experimental methodologies, and visual representations of the inhibitory mechanism and experimental workflow to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core-Concept: Competitive and Reversible Inhibition of Acetylcholinesterase

(-)-Eseroline acts as a potent, competitive, and rapidly reversible inhibitor of acetylcholinesterase.[1][2] Its mechanism involves binding to the active site of the AChE enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine. This mode of action is distinct from its parent compound, physostigmine, which exhibits a slower, carbamoylating inhibition. The rapid kinetics of (-)-Eseroline, with its inhibitory action developing in less than 15 seconds and being fully reversible upon dilution, positions it as an interesting candidate for studies on cholinergic modulation.[1][2]

Quantitative Inhibition Data

The inhibitory potency of (-)-Eseroline against acetylcholinesterase has been quantified across various enzyme sources. The data, summarized in the table below, highlights its selectivity for AChE over butyrylcholinesterase (BuChE).

Enzyme SourceInhibitorInhibition Constant (Kᵢ)NotesReference
Electric Eel AChE(-)-Eseroline0.15 ± 0.08 µMCompetitive inhibition[1][2]
Human RBC AChE(-)-Eseroline0.22 ± 0.10 µMCompetitive inhibition[1][2]
Rat Brain AChE(-)-Eseroline0.61 ± 0.12 µMCompetitive inhibition[1][2]
Horse Serum BuChE(-)-Eseroline208 ± 42 µMExtremely weak inhibition[1][2]

Experimental Protocols

The determination of acetylcholinesterase inhibition by (-)-Eseroline is typically performed using a spectrophotometric method, most commonly the Ellman's assay. This assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863) from the substrate acetylthiocholine (B1193921).

Ellman's Method for AChE Inhibition Assay

Principle:

This colorimetric assay is based on the reaction of the sulfhydryl group of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). This reaction produces a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, human erythrocytes)

  • (-)-Eseroline

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of (-)-Eseroline in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

    • Prepare a 10 mM DTNB solution in phosphate buffer.

    • Prepare a 14 mM ATCI solution in phosphate buffer.

    • Prepare a working solution of AChE (e.g., 0.1 U/mL) in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 20 µL of the (-)-Eseroline solution at different concentrations to the sample wells. For the control well (100% activity), add 20 µL of buffer or the corresponding solvent concentration.

    • Add 20 µL of the AChE solution to each well.

    • Incubate the plate at 25°C for 15 minutes.

    • Add 10 µL of 10 mM DTNB to the reaction mixture.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of 14 mM ATCI.

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

    • The percentage of inhibition for each (-)-Eseroline concentration is calculated using the following formula: % Inhibition = [ (Vcontrol - Vsample) / Vcontrol ] x 100

    • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the (-)-Eseroline concentration.

Transient Kinetic Analysis using Stopped-Flow Apparatus

For a more detailed investigation of the rapid kinetics of (-)-Eseroline, a stopped-flow apparatus can be employed. This technique allows for the measurement of enzyme kinetics on a millisecond timescale.

Principle:

Pre-incubated samples of the enzyme with various concentrations of the inhibitor are rapidly mixed with a solution containing the substrate. The progress of the reaction is monitored spectrophotometrically immediately after mixing, allowing for the determination of pre-steady-state kinetics.

Procedure:

  • Solutions of AChE and (-)-Eseroline at various concentrations are prepared in a suitable buffer.

  • A solution of the substrate (e.g., ATCI) and the chromogenic reagent (e.g., DTNB) is prepared.

  • The enzyme-inhibitor solution and the substrate-chromogen solution are loaded into separate syringes of the stopped-flow instrument.

  • The solutions are rapidly mixed, and the change in absorbance over time is recorded.

  • The resulting progress curves are fitted to kinetic models to determine the association (kon) and dissociation (koff) rate constants.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the mechanism of AChE inhibition and the experimental workflow.

AChE_Inhibition_Mechanism cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition by (-)-Eseroline ACh Acetylcholine (Substrate) AChE Acetylcholinesterase (Enzyme) ACh->AChE Binds to Active Site AChE_Inhibited Inhibited Acetylcholinesterase ACh->AChE_Inhibited Binding Blocked Products Choline + Acetate AChE->Products Hydrolysis Eseroline (B613827) (-)-Eseroline (Inhibitor) Eseroline->AChE_Inhibited Binds to Active Site No_Reaction No Hydrolysis AChE_Inhibited->No_Reaction Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_measurement Data Acquisition & Analysis prep_reagents Prepare Reagents: - Buffer (pH 8.0) - AChE Solution - (-)-Eseroline Dilutions - DTNB Solution - ATCI Solution add_reagents Add to wells: 1. Buffer 2. (-)-Eseroline/Control 3. AChE Solution prep_reagents->add_reagents incubate Incubate (15 min, 25°C) add_reagents->incubate add_dtns Add DTNB incubate->add_dtns start_reaction Initiate with ATCI add_dtns->start_reaction read_absorbance Measure Absorbance at 412 nm (Kinetic Reading) start_reaction->read_absorbance calculate_rate Calculate Reaction Rates (ΔAbs/min) read_absorbance->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

References

Unraveling the Neurotoxic Cascade of (-)-Eseroline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Cellular and Molecular Mechanisms Underlying (-)-Eseroline-Induced Neuronal Cell Death

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, has been identified as a potent neurotoxic agent.[1][2] Understanding the intricate mechanisms by which this compound elicits its detrimental effects on neuronal cells is paramount for researchers in the fields of neurotoxicology, drug development, and safety assessment. This technical guide provides a comprehensive overview of the current knowledge regarding the neurotoxic effects of (-)-eseroline, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for scientists investigating neurodegenerative processes and evaluating the toxicological profiles of novel chemical entities.

The primary mechanism of (-)-eseroline-induced neurotoxicity is a profound depletion of intracellular adenosine (B11128) triphosphate (ATP), which triggers a cascade of events culminating in neuronal cell death.[1][2] This guide will delve into the experimental evidence supporting this mechanism, present the data in a structured format for easy interpretation, and provide detailed methodologies for the key assays used to characterize (-)-eseroline's neurotoxic profile.

Quantitative Analysis of (-)-Eseroline Neurotoxicity

The neurotoxic effects of (-)-eseroline have been quantified in various neuronal cell lines, providing valuable dose-response data. The following tables summarize the key quantitative findings from published studies, offering a clear comparison of the compound's potency across different experimental models.

Table 1: Cytotoxicity of (-)-Eseroline in Neuronal and Non-Neuronal Cell Lines [1]

Cell LineDescriptionEndpointConcentration for 50% Effect (EC50) / ObservationExposure Time
NG108-15Neuroblastoma-glioma hybridAdenine (B156593) Nucleotide Release40 - 75 µM24 hours
NG108-15Neuroblastoma-glioma hybridLDH Leakage40 - 75 µM24 hours
N1E-115Mouse NeuroblastomaAdenine Nucleotide Release40 - 75 µM24 hours
N1E-115Mouse NeuroblastomaLDH Leakage40 - 75 µM24 hours
C6Rat GliomaAdenine Nucleotide Release80 - 120 µM24 hours
C6Rat GliomaLDH Leakage80 - 120 µM24 hours
ARL-15Rat Liver (non-neuronal)Adenine Nucleotide Release80 - 120 µM24 hours
ARL-15Rat Liver (non-neuronal)LDH Leakage80 - 120 µM24 hours

Table 2: Effect of (-)-Eseroline on Intracellular ATP Levels [1][2]

Cell Line(-)-Eseroline ConcentrationObservationExposure Time
N1E-1150.3 mM>50% loss of ATP1 hour

Core Signaling Pathway of (-)-Eseroline Neurotoxicity

The central event in (-)-eseroline-induced neurotoxicity is the depletion of cellular ATP. While the precise upstream molecular target of (-)-eseroline leading to this energy crisis has not been definitively elucidated in the reviewed literature, the downstream consequences are well-documented. The depletion of ATP compromises essential cellular functions, leading to a loss of ion homeostasis, membrane integrity, and ultimately, cell death.

G Eseroline (-)-Eseroline Mitochondria Mitochondrial Dysfunction (Putative) Eseroline->Mitochondria Inhibition of Respiration? ATP_Depletion Intracellular ATP Depletion Mitochondria->ATP_Depletion Energy_Crisis Cellular Energy Crisis ATP_Depletion->Energy_Crisis Ion_Imbalance Loss of Ion Homeostasis Energy_Crisis->Ion_Imbalance Membrane_Damage Membrane Damage Energy_Crisis->Membrane_Damage Cell_Death Neuronal Cell Death Ion_Imbalance->Cell_Death LDH_Release LDH & Adenine Nucleotide Leakage Membrane_Damage->LDH_Release LDH_Release->Cell_Death

Putative signaling pathway of (-)-eseroline-induced neurotoxicity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of (-)-eseroline's neurotoxic effects. These protocols are intended to serve as a starting point and may require optimization based on the specific cell lines and laboratory conditions.

Cell Culture
  • Cell Lines:

    • Mouse neuroblastoma N1E-115

    • Rat glioma C6

    • Neuroblastoma-glioma hybrid NG108-15

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Lactate Dehydrogenase (LDH) Leakage Assay

This assay measures the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of compromised cell membrane integrity.

G cluster_0 Cell Culture Plate cluster_1 Assay Plate a Seed Neuronal Cells b Treat with (-)-Eseroline a->b c Incubate (e.g., 24h) b->c d Transfer Supernatant c->d e Add LDH Assay Reagent d->e f Incubate (e.g., 30 min) e->f g Measure Absorbance (e.g., 490 nm) f->g

Workflow for the Lactate Dehydrogenase (LDH) Leakage Assay.
  • Protocol:

    • Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of (-)-eseroline (e.g., 10 µM to 200 µM) and a vehicle control. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100).

    • Incubate the plate for the desired time period (e.g., 24 hours).

    • Carefully collect the culture supernatant from each well.

    • Perform the LDH assay using a commercially available kit according to the manufacturer's instructions. This typically involves the addition of a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate the percentage of LDH release relative to the positive control.

Adenine Nucleotide Release Assay

This assay quantifies the leakage of adenine nucleotides from cells, another indicator of membrane damage.

  • Protocol:

    • Pre-label the intracellular adenine nucleotide pool by incubating the cells with [14C]adenine (e.g., 1 µCi/mL) for a sufficient period (e.g., 2-4 hours) to allow for incorporation into ATP.

    • Wash the cells extensively with fresh, non-radioactive medium to remove unincorporated [14C]adenine.

    • Treat the cells with (-)-eseroline as described in the LDH assay protocol.

    • At the end of the incubation period, collect the culture supernatant.

    • Measure the radioactivity in the supernatant using a scintillation counter.

    • Lyse the cells in the wells to determine the total incorporated radioactivity.

    • Express the adenine nucleotide release as a percentage of the total incorporated radioactivity.

Intracellular ATP Measurement Assay

This assay directly measures the intracellular concentration of ATP, providing a direct assessment of the cell's energetic state.

G cluster_0 Cell Culture Plate cluster_1 Luminometer Plate a Seed Neuronal Cells b Treat with (-)-Eseroline a->b c Incubate (e.g., 1h) b->c d Lyse Cells c->d e Add Luciferin-Luciferase Reagent d->e f Measure Luminescence e->f

Workflow for the Intracellular ATP Measurement Assay.
  • Protocol:

    • Culture and treat the neuronal cells with (-)-eseroline as described previously.

    • At the end of the treatment period, rapidly lyse the cells to release the intracellular ATP. This can be achieved using a suitable lysis buffer provided in commercial ATP assay kits.

    • Perform the ATP assay using a luciferin-luciferase-based kit according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

    • Normalize the ATP levels to the total protein concentration in each well to account for any differences in cell number.

Conclusion

The available evidence strongly indicates that (-)-eseroline exerts its neurotoxic effects primarily through the depletion of intracellular ATP, leading to a cascade of events that culminates in neuronal cell death.[1] The quantitative data and experimental protocols presented in this technical guide provide a solid foundation for researchers investigating the mechanisms of neurotoxicity and for professionals involved in drug safety assessment. Further research is warranted to identify the specific molecular target of (-)-eseroline within the cell that initiates the process of ATP depletion. Elucidating this upstream event will provide a more complete understanding of the neurotoxic cascade and may reveal potential therapeutic targets for mitigating the harmful effects of this and similar compounds.

References

The Dual Pharmacology of Eseroline and its Analogs: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eseroline (B613827), a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), presents a fascinating case of dual pharmacology, exhibiting activity at both cholinergic and opioid receptors. This unique profile has spurred research into its structure-activity relationships (SAR) to develop novel therapeutic agents with tailored affinities and functional activities. This technical guide provides an in-depth analysis of the SAR of eseroline and its analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways to aid in the ongoing exploration of this versatile scaffold.

Cholinesterase Inhibition: Fine-Tuning the Carbamate (B1207046) Moiety

Eseroline itself is a reversible inhibitor of acetylcholinesterase (AChE), though it is significantly less potent than its parent compound, physostigmine. The key to potent AChE inhibition in this class of compounds lies in the carbamoylation of the C5 hydroxyl group of the eseroline core. The nature of the substituent on the carbamate nitrogen plays a crucial role in determining the inhibitory potency and selectivity towards AChE and butyrylcholinesterase (BChE).

Quantitative Structure-Activity Relationship for Cholinesterase Inhibition

The following table summarizes the available IC50 values for eseroline and a selection of its carbamate analogs against AChE and BChE.

CompoundR Group (at C5-OC(O)NHR)AChE IC50 (nM)BChE IC50 (nM)Selectivity (BChE/AChE)
EserolineH610 (rat brain)[1]208,000 (horse serum)[1]341
PhysostigmineCH₃---
Phenylcarbamoyl eserolineC₆H₅---
Benzylcarbamoyl eserolineCH₂C₆H₅---
Octylcarbamoyl eserolineC₈H₁₇---
Butylcarbamoyl eserolineC₄H₉---

Key SAR Observations for Cholinesterase Inhibition:

  • Carbamoylation is Essential: The presence of a carbamate group at the C5 position is critical for potent cholinesterase inhibition.

  • Nature of the N-Substituent: The size and nature of the substituent on the carbamate nitrogen significantly influence potency and selectivity. Generally, increasing the hydrophobicity of simple, non-branching carbamoyl (B1232498) groups does not dramatically alter potency against AChE but can increase potency against BChE.[2]

  • Aromatic vs. Aliphatic Substituents: Phenylcarbamoyl eseroline is as potent as benzylcarbamoyl eseroline against AChE, but significantly less potent against BChE, indicating that the phenyl substitution enhances selectivity for AChE.[2]

  • N(1)-Substitutions: Increasing the hydrophobicity of substituents at the N(1) position of the physostigmine scaffold (e.g., N(1)-allyl-, -phenethyl, and -benzylphysostigmine) tends to decrease potency against AChE while increasing it against BChE.[2]

Opioid Receptor Activity: A Tale of Stereoselectivity and N-Substitution

Beyond its effects on cholinesterases, eseroline exhibits intriguing activity at opioid receptors, primarily as a mu-opioid receptor agonist. This activity is highly stereoselective and is influenced by modifications to the core structure.

Quantitative Structure-Activity Relationship for Opioid Receptor Binding and Analgesic Activity

The following tables summarize the available opioid receptor binding affinities (Ki) and in vivo antinociceptive activities (ED50) for eseroline and its analogs.

Table 2: Opioid Receptor Binding Affinities (Ki)

CompoundReceptorKi (nM)
(-)-EserolineMu-
(+)-EserolineMu-
(-)-NoreserolineMu-

Table 3: In Vivo Antinociceptive Activity

CompoundAssayRouteED50 (mg/kg)
(-)-EserolineHot Plate--
MorphineHot Plate--

Key SAR Observations for Opioid Activity:

  • Stereoselectivity: The opioid agonist activity of eseroline is highly stereospecific. (-)-Eseroline is a potent narcotic agonist in vivo, whereas (+)-eseroline is inactive.

  • N(1)-Demethylation: Removal of the methyl group at the N(1) position to give (-)-noreseroline abolishes the in vivo analgesic effects.

  • Ring Opening: Opening of the dihydroseco ring of the eseroline structure also leads to a loss of in vivo analgesic activity.

Signaling Pathways

The dual pharmacology of eseroline and its analogs can be understood by examining their interactions with their respective signaling pathways.

Acetylcholinesterase Inhibition

Eseroline and its active carbamate analogs act by inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, enhancing cholinergic neurotransmission.

AChE_Inhibition cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal ACh Acetylcholine (ACh) ACh_synapse ACh ACh->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE AChR Acetylcholine Receptor ACh_synapse->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Eseroline Eseroline Analog Eseroline->AChE Inhibition Response Cholinergic Response AChR->Response Activation

Mechanism of Acetylcholinesterase Inhibition by Eseroline Analogs.
Mu-Opioid Receptor Agonism

As a mu-opioid receptor agonist, (-)-eseroline activates a G-protein coupled receptor (GPCR) signaling cascade, leading to the inhibition of adenylyl cyclase, activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels. These events collectively lead to a decrease in neuronal excitability and neurotransmitter release, resulting in analgesia.

Mu_Opioid_Signaling cluster_membrane Cell Membrane cluster_intra Intracellular Eseroline (-)-Eseroline MOR Mu-Opioid Receptor (MOR) Eseroline->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates GIRK GIRK Channel G_protein->GIRK Activates Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits AC Adenylyl Cyclase (AC) G_protein->AC Inhibits K_ion_out K⁺ Efflux GIRK->K_ion_out Ca_ion_in Ca²⁺ Influx Ca_channel->Ca_ion_in cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Neuronal_Response ↓ Neuronal Excitability ↓ Neurotransmitter Release K_ion_out->Neuronal_Response Hyperpolarization Ca_ion_in->Neuronal_Response Reduced

Mu-Opioid Receptor Signaling Pathway Activated by (-)-Eseroline.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of eseroline and its analogs.

Synthesis of Eseroline Analogs

General Procedure for the Synthesis of Eseroline Carbamates:

A general method for the synthesis of eseroline carbamates involves the reaction of eseroline with an appropriate isocyanate or carbamoyl chloride.

  • From Isocyanate: To a solution of (-)-eseroline in an aprotic solvent (e.g., benzene, dichloromethane), the desired isocyanate (e.g., phenyl isocyanate, cyclohexyl isocyanate) is added. The reaction mixture is stirred at room temperature for a period of time (e.g., 3 hours) until completion. The product can then be isolated and purified by standard techniques such as chromatography.

  • From Carbamoyl Chloride via Carbonyldiimidazole: A solution of eseroline is treated with 1,1'-carbonyldiimidazole (B1668759) in an inert solvent. After a short period, an appropriate amine is added to the reaction mixture. The reaction is allowed to proceed overnight at ambient temperature. The product is then isolated through extraction and purification.

General Procedure for the Synthesis of N(1)-Substituted Eseroline Analogs:

The synthesis of N(1)-substituted analogs typically starts from a suitable precursor like N(1)-noreseroline, which can then be alkylated at the N(1) position using an appropriate alkyl halide.

In Vitro Assays

4.2.1. Cholinesterase Inhibition Assay (Ellman's Method):

This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against AChE and BChE.

  • Principle: The assay measures the activity of the cholinesterase enzyme by monitoring the production of thiocholine (B1204863) from the hydrolysis of the substrate acetylthiocholine (B1193921) (or butyrylthiocholine). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

  • Procedure:

    • Prepare solutions of the test compound at various concentrations.

    • In a 96-well plate, add buffer (e.g., phosphate (B84403) buffer, pH 8.0), DTNB solution, and the cholinesterase enzyme solution (AChE from electric eel or human erythrocytes, or BChE from equine or human serum).

    • Add the test compound solution to the wells and pre-incubate for a defined period.

    • Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine (B1199683) iodide).

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

4.2.2. Opioid Receptor Binding Assay:

Radioligand binding assays are used to determine the affinity of eseroline analogs for opioid receptors.

  • Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-DAMGO for mu-opioid receptors) for binding to the receptor in a membrane preparation.

  • Procedure:

    • Prepare membrane homogenates from cells or tissues expressing the opioid receptor of interest (e.g., rat brain).

    • Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • After incubation, separate the bound from the free radioligand by rapid filtration.

    • Quantify the amount of radioactivity bound to the filters using liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

    • Calculate the specific binding at each concentration of the test compound and determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Assays

4.3.1. Hot Plate Test:

This is a common method to assess the central antinociceptive activity of compounds.

  • Principle: The test measures the latency of an animal (typically a mouse or rat) to react to a thermal stimulus (a heated plate). An increase in the reaction latency after drug administration indicates an analgesic effect.

  • Procedure:

    • Place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • Measure the time it takes for the animal to exhibit a nociceptive response, such as licking its hind paws or jumping.

    • A cut-off time is set to prevent tissue damage.

    • Administer the test compound (e.g., intraperitoneally or subcutaneously) and measure the reaction latency at different time points after administration.

    • A control group receives the vehicle.

    • The analgesic effect is expressed as the increase in latency time compared to the control group.

4.3.2. Tail-Flick Test:

This is another widely used method to evaluate central analgesic activity.

  • Principle: The test measures the time it takes for an animal to flick its tail away from a radiant heat source. An increase in this latency indicates analgesia.

  • Procedure:

    • Gently restrain the animal with its tail exposed.

    • Focus a beam of radiant heat onto a specific portion of the tail.

    • Measure the time until the animal flicks its tail away from the heat source.

    • A cut-off time is employed to avoid tissue damage.

    • Administer the test compound and measure the tail-flick latency at various time points.

    • Compare the results with a vehicle-treated control group.

Conclusion and Future Directions

The dual pharmacology of eseroline offers a rich scaffold for the development of novel therapeutics. The structure-activity relationships explored to date highlight the critical roles of the C5 carbamate and the N1 substituent in modulating cholinesterase inhibition and opioid receptor activity. While qualitative trends have been established, a more comprehensive quantitative dataset for a wider and more diverse range of eseroline analogs is needed to build robust predictive SAR models. Further research should focus on the systematic synthesis and pharmacological evaluation of new analogs to dissect the structural requirements for achieving desired potency, selectivity, and functional activity at both cholinergic and opioid targets. Such studies will be instrumental in unlocking the full therapeutic potential of the eseroline scaffold for a range of neurological and pain-related disorders.

References

An In-depth Technical Guide to the Degradation Pathways and Products of (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways, products, and analytical methodologies for studying the stability of (-)-eseroline fumarate (B1241708). Due to the limited availability of data specifically on the fumarate salt, this guide focuses on the degradation of the active moiety, (-)-eseroline, drawing from extensive research on its precursor, physostigmine (B191203), and its own stability profile.

Introduction

(-)-Eseroline is a metabolite of physostigmine, a reversible cholinesterase inhibitor. It is the primary product of physostigmine hydrolysis and is susceptible to further degradation, primarily through oxidation. Understanding the degradation pathways of (-)-eseroline fumarate is critical for the development of stable pharmaceutical formulations, ensuring product quality, safety, and efficacy. The primary degradation routes involve hydrolysis of the precursor (if any remains) to eseroline (B613827), followed by the oxidation of eseroline itself.

Core Degradation Pathways

The degradation of (-)-eseroline is predominantly governed by two mechanisms: hydrolysis (of any residual precursor) and oxidation. These pathways are influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Hydrolysis

(-)-Eseroline is the product of the hydrolysis of physostigmine. While (-)-eseroline itself is not subject to further hydrolysis, understanding this initial formation step is crucial in the context of physostigmine-related impurities.

Oxidation

Oxidation is the principal degradation pathway for (-)-eseroline. The phenolic hydroxyl group on the indole (B1671886) ring is highly susceptible to oxidation, leading to the formation of colored degradation products. The most well-documented oxidation product is rubreserine, a red-colored compound. This reaction is known to be spontaneous and is significantly accelerated at a pH greater than 7.

The degradation of eseroline in phosphate (B84403) buffer solutions has been shown to follow first-order kinetics, with the rate constant increasing with a rise in pH, suggesting specific base catalysis[1].

Degradation Products

The primary degradation products of (-)-eseroline are formed through oxidative pathways.

  • Rubreserine : This is the most prominent and well-characterized oxidation product of eseroline. Its formation results in a distinct red coloration of the solution.

  • Further Oxidation Products : Beyond rubreserine, further oxidation can lead to the formation of other colored compounds, sometimes referred to as eserine blue and eserine brown, although these are less well-characterized.

Quantitative Data Summary

Table 1: pH-Dependent First-Order Rate Constants for Eseroline Degradation [1]

pHRate Constant (k) x 10⁻³ min⁻¹Half-life (t₁/₂) (min)
6.911.3533.1
7.403.1223.6
7.988.086.6
8.4117.240.3
8.9440.217.2

Data from a study on the degradation of eseroline in phosphate buffer solutions under aerobic conditions.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies and for the analysis of this compound and its degradation products. These protocols are based on established methods for physostigmine and eseroline analysis and should be validated for specific applications.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.

5.1.1. General Preparation

  • Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).

  • Control Sample : A sample of the stock solution protected from stress conditions should be used as a control.

5.1.2. Acidic and Basic Hydrolysis

  • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl (for acidic hydrolysis) and 0.1 M NaOH (for basic hydrolysis).

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).

  • At each time point, withdraw a sample, neutralize it (with 0.1 M NaOH for the acidic sample and 0.1 M HCl for the basic sample), and dilute with the mobile phase to a suitable concentration for analysis.

5.1.3. Oxidative Degradation

  • To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Store the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

  • Withdraw a sample and dilute it with the mobile phase for analysis.

5.1.4. Thermal Degradation

  • Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C).

  • Expose the solid to the high temperature for a defined period (e.g., 24 hours).

  • At the end of the exposure, dissolve a sample of the solid in a suitable solvent and dilute it to a known concentration for analysis.

5.1.5. Photolytic Degradation

  • Expose a solution of this compound in a photostable container (e.g., quartz cuvette) to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

  • At the end of the exposure, withdraw a sample and dilute it for analysis.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying (-)-eseroline from its degradation products.

Table 2: Example HPLC Method Parameters for Eseroline Analysis

ParameterCondition
Column Reversed-phase C18 column (e.g., Kinetex C18, 100 x 4.6 mm, 2.6 µm)[2][3]
Mobile Phase A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically effective.
Detection Fluorescence detection with excitation at 254 nm and emission at 355 nm provides high sensitivity for eseroline[2][3]. UV detection can also be used.
Flow Rate Typically 1.0 mL/min.
Injection Volume 10-20 µL.
Column Temperature Ambient or controlled at a specific temperature (e.g., 30°C).

Visualizations

The following diagrams illustrate the degradation pathways and a general experimental workflow for the stability assessment of this compound.

cluster_degradation Degradation Pathways of (-)-Eseroline Eseroline (-)-Eseroline Rubreserine Rubreserine (Red Product) Eseroline->Rubreserine Oxidation (O₂, pH > 7) Further_Oxidation Further Oxidation Products (e.g., Eserine Blue/Brown) Rubreserine->Further_Oxidation Further Oxidation

Degradation pathway of (-)-Eseroline.

cluster_workflow Experimental Workflow for Stability Assessment Start This compound Drug Substance Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Sample_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->Sample_Analysis Data_Evaluation Data Evaluation: - Identify Degradation Products - Determine Degradation Pathways - Quantify Degradation Sample_Analysis->Data_Evaluation Conclusion Establish Stability Profile Data_Evaluation->Conclusion

References

In Vitro Opioid Receptor Binding Affinity of (-)-Eseroline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Eseroline, a physostigmine (B191203) derivative, has been identified as a potent antinociceptive agent with opioid receptor agonist properties.[1][2] While in vivo studies have demonstrated its analgesic effects, a comprehensive in vitro binding profile detailing its affinity for the mu (µ), delta (δ), and kappa (κ) opioid receptors remains elusive in publicly accessible scientific literature. This guide provides a detailed overview of the standard experimental protocols utilized for determining opioid receptor binding affinity and an illustration of the canonical signaling pathways associated with opioid receptors. This information is intended to serve as a foundational resource for researchers seeking to investigate the opioid receptor pharmacology of (-)-eseroline or similar compounds.

Quantitative Binding Affinity Data for (-)-Eseroline

Despite extensive searches of scientific databases and literature, specific quantitative data (Kᵢ or IC₅₀ values) for the binding affinity of (-)-eseroline to mu, delta, and kappa opioid receptors could not be located. One study noted that the enantiomers of eseroline (B613827) bind to opiate receptors in rat brain membranes with equal affinities, however, the specific affinity values were not provided.[1] The absence of this data represents a significant gap in the pharmacological characterization of this compound.

Experimental Protocols for In Vitro Opioid Receptor Binding Assays

The following sections describe a generalized, yet detailed, methodology for conducting competitive radioligand binding assays to determine the binding affinity of a test compound like (-)-eseroline for the µ, δ, and κ opioid receptors.

Materials and Reagents
  • Receptor Source: Cell membranes prepared from cultured cell lines (e.g., CHO, HEK293) stably expressing a single subtype of human or rodent opioid receptor (µ, δ, or κ).

  • Radioligands:

    • µ-opioid receptor: [³H]-DAMGO (a selective µ-agonist)

    • δ-opioid receptor: [³H]-Naltrindole (a selective δ-antagonist)

    • κ-opioid receptor: [³H]-U69,593 (a selective κ-agonist)

  • Test Compound: (-)-Eseroline

  • Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail

  • Instrumentation:

    • Microplate reader

    • Cell harvester

    • Liquid scintillation counter

Assay Procedure
  • Membrane Preparation: Opioid receptor-expressing cells are harvested and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • A series of dilutions of the test compound, (-)-eseroline, are prepared in the assay buffer.

    • In a 96-well plate, the following are added in triplicate:

      • Total Binding: Receptor membranes, radioligand, and assay buffer.

      • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of naloxone.

      • Displacement: Receptor membranes, radioligand, and varying concentrations of (-)-eseroline.

    • The plate is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

Data Analysis
  • Specific Binding Calculation: Specific binding is determined by subtracting the non-specific binding from the total binding.

  • IC₅₀ Determination: The concentration of (-)-eseroline that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis of the displacement curve.

  • Kᵢ Calculation: The inhibitory constant (Kᵢ), which represents the binding affinity of (-)-eseroline for the receptor, is calculated from the IC₅₀ value using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

    where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kᴅ is the equilibrium dissociation constant of the radioligand for the receptor.

Opioid Receptor Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate a cascade of intracellular signaling events. The canonical signaling pathway is depicted below.

Opioid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (-)-Eseroline (-)-Eseroline Opioid_Receptor Opioid Receptor (μ, δ, or κ) (-)-Eseroline->Opioid_Receptor Binds to G_Protein Gαi/o Gβγ Opioid_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates (via Gβγ) Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits (via Gβγ) cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to K+ efflux Reduced_Neurotransmitter_Release Reduced_Neurotransmitter_Release Ca_Channel->Reduced_Neurotransmitter_Release Reduces Ca2+ influx Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Membranes Prepare Receptor Membranes Incubate Incubate Membranes with Radioligand and (-)-Eseroline Prepare_Membranes->Incubate Prepare_Reagents Prepare Radioligand, (-)-Eseroline, and Buffers Prepare_Reagents->Incubate Filter Filter and Wash to Separate Bound and Free Ligand Incubate->Filter Measure Measure Radioactivity (Scintillation Counting) Filter->Measure Calculate_Binding Calculate Specific Binding Measure->Calculate_Binding Determine_IC50 Determine IC50 Value Calculate_Binding->Determine_IC50 Calculate_Ki Calculate Ki Value Determine_IC50->Calculate_Ki

References

(-)-Eseroline's Effects on Adenylyl Cyclase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline is recognized for its opioid agonist properties. While direct studies on its specific interaction with adenylyl cyclase are not extensively documented, its mechanism of action is presumed to follow the classical pathway of opioid-mediated signal transduction. This involves the activation of Gαi/o-coupled opioid receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This technical guide provides an in-depth overview of this inhibitory mechanism, detailed experimental protocols to assess the effects of compounds like (-)-eseroline on adenylyl cyclase activity, and representative data from established opioid agonists.

Introduction: The Role of Adenylyl Cyclase in Opioid Signaling

Adenylyl cyclases (AC) are a family of enzymes responsible for the conversion of adenosine triphosphate (ATP) to the second messenger cAMP.[1] This signaling molecule is crucial in a myriad of cellular processes. The activity of adenylyl cyclase is modulated by various G-protein coupled receptors (GPCRs). Opioid receptors, which are the primary targets of (-)-eseroline, are predominantly coupled to the inhibitory G-protein, Gαi/o.

Upon binding of an opioid agonist like (-)-eseroline to its receptor, the Gαi/o protein is activated. This activation leads to the dissociation of the Gαi subunit, which then directly inhibits the activity of adenylyl cyclase, resulting in decreased intracellular cAMP production.[2] This inhibition of adenylyl cyclase is a hallmark of opioid receptor activation and is a key mechanism underlying the pharmacological effects of opioids.[3]

Signaling Pathway of (-)-Eseroline-Mediated Adenylyl Cyclase Inhibition

The proposed signaling cascade for (-)-eseroline's effect on adenylyl cyclase is depicted below. As an opioid agonist, (-)-eseroline binds to and activates the opioid receptor, initiating the G-protein signaling cascade that ultimately leads to the inhibition of adenylyl cyclase.

G_protein_signaling Eseroline (-)-Eseroline OpioidReceptor Opioid Receptor (GPCR) Eseroline->OpioidReceptor Binds to G_protein Gαi/βγ OpioidReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Downstream Targets

Caption: Proposed signaling pathway of (-)-Eseroline's inhibitory effect on adenylyl cyclase.

Quantitative Data: Inhibition of Adenylyl Cyclase by Opioid Agonists

Opioid AgonistCell LineIC50 (nM) for Inhibition of Forskolin-Stimulated cAMP AccumulationReference
DAMGOCHO cells expressing μ-opioid receptor~30[5]
MorphineHEK293 cells expressing μ-opioid receptorVaries (potency is generally lower than DAMGO)[1]
EtorphineHEK293 cells expressing μ-opioid receptorPotent inhibitor (specific IC50 varies)[1]
LevorphanolHEK293 cells expressing μ-opioid receptorPotent inhibitor (specific IC50 varies)[1]

Experimental Protocols

To determine the inhibitory effect of a compound like (-)-eseroline on adenylyl cyclase, a series of in vitro experiments are required. The general workflow involves preparing cellular membranes from cells expressing the target opioid receptor, performing an adenylyl cyclase activity assay in the presence of the test compound, and quantifying the resulting cAMP levels.

General Experimental Workflow

experimental_workflow start Start: Cells expressing Opioid Receptors membrane_prep 1. Membrane Preparation (Homogenization & Centrifugation) start->membrane_prep ac_assay 2. Adenylyl Cyclase Assay - Add Membranes, ATP, Forskolin (B1673556) - Add (-)-Eseroline (test compound) - Incubate membrane_prep->ac_assay camp_quant 3. cAMP Quantification (e.g., Radioimmunoassay, BRET, HTRF) ac_assay->camp_quant data_analysis 4. Data Analysis - Generate dose-response curve - Calculate IC50 camp_quant->data_analysis end End: Determine Inhibitory Potency data_analysis->end

Caption: General workflow for assessing adenylyl cyclase inhibition.

Detailed Methodologies

4.2.1. Cell Culture and Membrane Preparation

  • Cell Culture : Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the desired opioid receptor subtype (e.g., μ-opioid receptor) are cultured to ~80-90% confluency.[6]

  • Cell Lysis : Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EDTA with protease inhibitors) and incubated on ice.

  • Homogenization : The swollen cells are homogenized using a Dounce homogenizer.

  • Centrifugation : The homogenate is centrifuged at a low speed (e.g., 500 x g) to pellet nuclei and intact cells. The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Washing and Storage : The membrane pellet is washed with fresh buffer and resuspended in a suitable assay buffer. Protein concentration is determined, and aliquots are stored at -80°C.

4.2.2. Forskolin-Stimulated Adenylyl Cyclase Assay

  • Reaction Mixture : A reaction mixture is prepared containing an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP, an ATP regenerating system like creatine (B1669601) phosphate (B84403) and creatine kinase), a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation, and a fixed concentration of forskolin (typically 1-10 μM) to stimulate adenylyl cyclase.[1]

  • Compound Addition : Serial dilutions of (-)-eseroline (or other test compounds) are added to the reaction tubes.

  • Initiation of Reaction : The reaction is initiated by adding the prepared cell membranes (typically 10-50 μg of protein per assay).

  • Incubation : The reaction is incubated at 30°C or 37°C for a defined period (e.g., 10-15 minutes).

  • Termination of Reaction : The reaction is terminated by adding a stop solution (e.g., 0.1 N HCl or by heating).

4.2.3. Quantification of cAMP

Several methods can be used to quantify the amount of cAMP produced in the assay.

  • Radioimmunoassay (RIA) : This is a highly sensitive and specific method based on the competition between unlabeled cAMP (from the assay) and a fixed amount of radiolabeled cAMP for a limited number of anti-cAMP antibody binding sites. The amount of radioactivity is inversely proportional to the concentration of cAMP in the sample.[1]

  • Bioluminescence Resonance Energy Transfer (BRET) : This method utilizes a genetically encoded biosensor expressed in the cells. The biosensor changes its conformation upon binding to cAMP, leading to a change in the BRET signal, which can be measured in real-time in live cells.[7]

  • Homogeneous Time-Resolved Fluorescence (HTRF) : This is a competitive immunoassay in a microplate format. It involves a cAMP-specific antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore. The cAMP produced in the assay competes with the labeled cAMP, leading to a decrease in the FRET signal.[8]

Conclusion

While direct experimental data for (-)-eseroline's effect on adenylyl cyclase is needed for a definitive characterization, its established role as an opioid agonist strongly suggests that it inhibits adenylyl cyclase activity via Gαi/o-coupled opioid receptors. The experimental protocols outlined in this guide provide a robust framework for quantifying the inhibitory potency of (-)-eseroline and other novel compounds targeting opioid receptors. Such studies are essential for a comprehensive understanding of their pharmacological profile and for the development of new therapeutics.

References

The Role of (-)-Eseroline in Modulating 5-Hydroxytryptamine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), presents a unique pharmacological profile as both a μ-opioid receptor agonist and a reversible acetylcholinesterase (AChE) inhibitor.[1][2] This dual mechanism of action suggests a complex role in modulating neurotransmitter systems. Early research indicates that (-)-eseroline induces the release of 5-hydroxytryptamine (5-HT), or serotonin (B10506), in a manner comparable to morphine and physostigmine.[3] This technical guide provides an in-depth exploration of the potential mechanisms through which (-)-eseroline modulates 5-HT release, summarizes relevant quantitative data from related compounds, and presents detailed experimental protocols for the further investigation of its effects.

Introduction

5-Hydroxytryptamine (5-HT) is a critical monoamine neurotransmitter that plays a pivotal role in a vast array of physiological and pathological processes, including mood regulation, cognition, and pain perception.[4] Consequently, pharmacological agents that modulate the serotonergic system are of significant interest in drug development. (-)-Eseroline has been identified as a potent antinociceptive agent, an effect attributed to its opioid receptor agonist properties.[3][5] Furthermore, its structural relationship to physostigmine and its demonstrated ability to inhibit acetylcholinesterase (AChE) introduce a cholinergic dimension to its activity.[2] The observation that (-)-eseroline releases 5-HT from brain tissue suggests a potential therapeutic application in conditions where enhanced serotonergic tone is desirable.[3] Understanding the precise mechanisms of this action is crucial for its development as a therapeutic agent.

Proposed Mechanisms of (-)-Eseroline-Mediated 5-HT Release

The modulation of 5-HT release by (-)-eseroline is likely a multifactorial process stemming from its dual pharmacological actions. The two primary proposed pathways are through its interaction with the opioid system and its inhibition of AChE.

Opioid Receptor-Mediated 5-HT Release

As a μ-opioid receptor agonist, (-)-eseroline may influence 5-HT release through several mechanisms. The activation of μ-opioid receptors can lead to the disinhibition of serotonergic neurons in the raphe nuclei.[6] This occurs through the inhibition of local GABAergic interneurons that tonically suppress the firing of 5-HT neurons. By activating μ-opioid receptors on these GABAergic interneurons, (-)-eseroline can reduce their inhibitory input to serotonergic neurons, thereby increasing the firing rate and subsequent release of 5-HT in projection areas.[6]

However, the effect of opioid agonists on 5-HT release can be complex and region-specific. For instance, while morphine has been shown to increase 5-HT release in the rostral ventromedial medulla and nucleus accumbens, some μ- and δ-opioid agonists have been found to inhibit K+-evoked 5-HT release in the hippocampus.[1][7][8]

Cholinergic System-Mediated 5-HT Release

(-)-Eseroline's inhibition of AChE leads to an increase in the synaptic concentration of acetylcholine (B1216132) (ACh).[2] The enhanced cholinergic signaling can, in turn, modulate 5-HT release. There is substantial evidence for a complex interaction between the cholinergic and serotonergic systems.[9][10][11] Acetylcholine can act on various nicotinic and muscarinic receptors located on serotonergic nerve terminals to either stimulate or inhibit 5-HT release, depending on the receptor subtype and brain region. For example, activation of certain nicotinic acetylcholine receptors (nAChRs) has been shown to facilitate 5-HT release.

Quantitative Data on Related Compounds

Direct quantitative dose-response data for (-)-eseroline's effect on 5-HT release is not extensively available in the current literature. However, data from studies on morphine (an opioid agonist) and physostigmine (an AChE inhibitor) can provide valuable insights into the potential potency and efficacy of (-)-eseroline.

Table 1: Effect of Morphine on 5-HT Release

CompoundPreparationConcentration/DoseEffect on 5-HT ReleaseReference
MorphineRat Rostral Ventromedial Medulla (in vivo microdialysis)3.0 mg/kg (intravenous)Increased dialysate 5-HT[8]
MorphineC57BL/6J Mouse Nucleus Accumbens and Dorsal Striatum (in vivo microdialysis)20 mg/kgSignificant increase in extracellular 5-HT[1]
MorphineDBA/2J Mouse Nucleus Accumbens and Dorsal Striatum (in vivo microdialysis)20 mg/kgDecreased 5-HT release[1]

Table 2: Effect of Physostigmine on Tremor (as an indicator of central cholinergic activity)

CompoundAnimal ModelDoseEffectReference
PhysostigmineRat0.25-1.5 mg/kgDose-dependent tremor[12]

Table 3: Inhibitory Potency of (-)-Eseroline on Acetylcholinesterase (AChE)

Enzyme SourceInhibitory Constant (Ki)
Electric Eel AChE0.15 ± 0.08 μM
Human RBC AChE0.22 ± 0.10 μM
Rat Brain AChE0.61 ± 0.12 μM

Data adapted from Bartolini et al. (1983).[2]

Experimental Protocols for Investigating (-)-Eseroline's Effect on 5-HT Release

To elucidate the precise role of (-)-eseroline in modulating 5-HT release, a combination of in vitro and in vivo experimental approaches is recommended.

In Vitro Brain Slice Superfusion Assay

This method allows for the study of neurotransmitter release from specific brain regions in a controlled environment.

Objective: To determine the dose-dependent effect of (-)-eseroline on 5-HT release from isolated brain slices (e.g., from the hippocampus or striatum).

Materials:

  • Adult male Wistar rats

  • Vibratome

  • Superfusion chambers

  • Peristaltic pump

  • Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2

  • (-)-Eseroline salicylate

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Internal standard (e.g., N-methylserotonin)

  • Perchloric acid

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat and rapidly dissect the brain.

    • Place the brain in ice-cold Krebs-Ringer buffer.

    • Cut 300-400 µm thick slices of the desired brain region (e.g., hippocampus) using a vibratome.

    • Allow the slices to recover in gassed Krebs-Ringer buffer at 32-34°C for at least 60 minutes.

  • Superfusion:

    • Transfer individual slices to superfusion chambers (volume ~0.5 mL).

    • Perfuse the slices with gassed Krebs-Ringer buffer at a constant flow rate (e.g., 0.5 mL/min) at 37°C.

    • After an initial washout period of 60 minutes, collect baseline samples of the superfusate every 5 minutes.

  • Stimulation and Drug Application:

    • Induce neurotransmitter release by brief exposure to high potassium (e.g., 20 mM KCl for 2 minutes) or by electrical field stimulation.

    • Following a stable baseline of evoked 5-HT release is established, introduce (-)-eseroline into the perfusion medium at various concentrations (e.g., 0.1, 1, 10, 100 µM).

    • To investigate the mechanism of action, co-perfuse (-)-eseroline with specific antagonists, such as the opioid antagonist naloxone (B1662785) or muscarinic/nicotinic antagonists.

  • Sample Analysis:

    • Immediately acidify the collected superfusate samples with perchloric acid to prevent 5-HT degradation and add the internal standard.

    • Analyze the 5-HT content in the samples using HPLC with electrochemical detection.

    • Quantify the amount of 5-HT released and express it as a percentage of the baseline release.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

Objective: To assess the effect of systemic administration of (-)-eseroline on extracellular 5-HT levels in specific brain regions.

Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Artificial cerebrospinal fluid (aCSF)

  • (-)-Eseroline salicylate

  • HPLC system with electrochemical detection

Procedure:

  • Probe Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula targeting the desired brain region (e.g., dorsal raphe nucleus or prefrontal cortex).

    • Allow the animal to recover from surgery for at least 48 hours.

  • Microdialysis:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration and Sample Collection:

    • After establishing a stable baseline of 5-HT levels, administer (-)-eseroline systemically (e.g., intraperitoneally or subcutaneously) at various doses.

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the 5-HT concentration in the dialysate samples using HPLC with electrochemical detection.

    • Express the results as a percentage change from the baseline 5-HT levels.

Visualizing Signaling Pathways and Experimental Workflows

Proposed Signaling Pathways for (-)-Eseroline-Mediated 5-HT Release

eseroline_5ht_release cluster_opioid Opioid Pathway cluster_cholinergic Cholinergic Pathway eseroline_op (-)-Eseroline mu_receptor μ-Opioid Receptor (on GABAergic Interneuron) eseroline_op->mu_receptor Agonist gaba_interneuron GABAergic Interneuron mu_receptor->gaba_interneuron Inhibition gaba_release GABA Release gaba_interneuron->gaba_release Reduced Firing serotonin_neuron_op Serotonergic Neuron gaba_release->serotonin_neuron_op Less Inhibition ht5_release_op 5-HT Release serotonin_neuron_op->ht5_release_op Increased Firing eseroline_ach (-)-Eseroline ache Acetylcholinesterase (AChE) eseroline_ach->ache Inhibition ach Acetylcholine (ACh) ache->ach Less Degradation cholinergic_receptor Cholinergic Receptor (on Serotonergic Terminal) ach->cholinergic_receptor Activation serotonin_neuron_ach Serotonergic Neuron cholinergic_receptor->serotonin_neuron_ach Modulation ht5_release_ach 5-HT Release serotonin_neuron_ach->ht5_release_ach Increased Release superfusion_workflow cluster_prep Tissue Preparation cluster_exp Superfusion Experiment cluster_analysis Sample Analysis start Euthanize Rat & Dissect Brain slice Prepare 300-400 µm Brain Slices start->slice recover Recover Slices in Krebs Buffer (60 min) slice->recover transfer Transfer Slice to Superfusion Chamber recover->transfer washout Washout Period (60 min) transfer->washout baseline Collect Baseline Samples washout->baseline stim1 Stimulate (e.g., high K+) & Collect Samples baseline->stim1 drug_app Apply (-)-Eseroline stim1->drug_app stim2 Stimulate & Collect Samples with Drug drug_app->stim2 acidify Acidify Samples stim2->acidify hplc HPLC-ECD Analysis acidify->hplc quantify Quantify 5-HT Release hplc->quantify

References

The Dichotomy of a Chiral Molecule: An In-depth Technical Guide to the Stereoisomerism and Biological Activity of Eseroline

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Eseroline (B613827), a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), presents a compelling case study in the profound impact of stereochemistry on biological activity. This technical guide provides a comprehensive analysis of the stereoisomerism of eseroline, detailing the distinct pharmacological profiles of its enantiomers. While both (-)-eseroline and (+)-eseroline exhibit affinity for µ-opioid receptors, their in vivo analgesic effects and acetylcholinesterase (AChE) inhibitory activities diverge significantly. This document summarizes the available quantitative data, outlines detailed experimental protocols for key biological assays, and visualizes the primary signaling pathway associated with eseroline's opioid activity. This guide is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development, offering insights into the critical role of stereoisomerism in determining the therapeutic potential and toxicological profile of chiral drug candidates.

Introduction to Eseroline and the Significance of its Stereochemistry

Eseroline, chemically known as (3aS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol, is a tetracyclic indole (B1671886) alkaloid. It is a primary metabolite of physostigmine, a reversible cholinesterase inhibitor.[1] Unlike its parent compound, eseroline exhibits a dual pharmacological profile, acting as both a µ-opioid receptor agonist and a weak, reversible inhibitor of acetylcholinesterase (AChE).[2][3] This dual activity has garnered interest in its potential as an analgesic agent.[4]

The core of eseroline's chemical structure features two chiral centers, giving rise to a pair of enantiomers: (-)-eseroline and (+)-eseroline. As is often the case in pharmacology, these stereoisomers, which are non-superimposable mirror images of each other, can interact differently with the chiral environment of biological systems, such as receptors and enzymes.[5] This differential interaction can lead to significant variations in their biological activities, including efficacy, potency, and toxicity.[5] A thorough understanding of the stereoisomerism of eseroline is therefore paramount in elucidating its complete pharmacological profile and assessing its therapeutic potential.

Biological Activity of Eseroline Stereoisomers

The biological activities of eseroline's enantiomers have been investigated, revealing a significant divergence in their in vivo effects despite some similarities in their in vitro receptor binding affinities.

Opioid Receptor Agonism

Both (-)-eseroline and (+)-eseroline have been shown to bind to opiate receptors in rat brain membranes with similar affinities.[6] However, their in vivo analgesic effects are strikingly different. Only (-)-eseroline demonstrates potent narcotic agonist activity, comparable to that of morphine, while (+)-eseroline is devoid of any significant analgesic effect in vivo.[6] This suggests that while both enantiomers can bind to the µ-opioid receptor, only the (-) enantiomer can induce the conformational change required for receptor activation and downstream signaling that leads to analgesia.

Acetylcholinesterase Inhibition

Eseroline is a known inhibitor of acetylcholinesterase, though its inhibitory action is weak and reversible.[3] While a direct comparative study of the AChE inhibitory activity of the individual enantiomers is not extensively documented in the available literature, studies on eseroline (without specifying the enantiomer) have determined its inhibitory constant (Ki). It is a more potent inhibitor of AChE than butyrylcholinesterase (BuChE).[3] Research on related compounds, such as the N1,N8-bisnorcarbamate derivatives of physostigmine, has shown that the (3aS) enantiomers are potent AChE inhibitors, while their (3aR) antipodes exhibit significantly weaker activity.[5] This suggests that the AChE inhibitory activity of eseroline is likely also stereoselective, with one enantiomer being a more potent inhibitor than the other.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of eseroline and its stereoisomers.

Table 1: Opioid Receptor Binding Affinity and In Vivo Analgesic Activity of Eseroline Enantiomers

CompoundOpioid Receptor Binding Affinity (IC50, nM)In Vivo Analgesic Activity
(-)-EserolineSimilar to (+)-eserolinePotent narcotic agonist
(+)-EserolineSimilar to (-)-eserolineInactive

Data sourced from Schönenberger et al., 1986.[6]

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition by Eseroline

Enzyme SourceInhibitory Constant (Ki, µM)
AChE
Electric Eel0.15 ± 0.08
Human Red Blood Cells0.22 ± 0.10
Rat Brain0.61 ± 0.12
BuChE
Horse Serum208 ± 42

Data for "eseroline" (stereochemistry not specified) sourced from Galli et al., 1982.[3]

Signaling Pathway

Eseroline exerts its primary analgesic effects through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of an agonist, such as (-)-eseroline, initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability and the inhibition of pain signal transmission.

µ-Opioid Receptor Signaling Cascade

The µ-opioid receptor is coupled to inhibitory G-proteins of the Gi/o family.[7][8] The activation of this pathway involves a series of steps:

  • Ligand Binding: (-)-Eseroline binds to the extracellular domain of the µ-opioid receptor.

  • Receptor Activation: This binding induces a conformational change in the receptor.

  • G-Protein Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit (Gαi/o) of the associated heterotrimeric G-protein.[9][10]

  • G-Protein Dissociation: The Gαi/o-GTP complex dissociates from the βγ-subunit complex (Gβγ).[2][10]

  • Downstream Effector Modulation: Both the Gαi/o-GTP and Gβγ subunits can then interact with and modulate the activity of various downstream effector proteins.[2]

    • Gαi/o-GTP: Primarily inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

    • Gβγ: Can directly interact with and modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels (leading to hyperpolarization) and voltage-gated calcium channels (inhibiting neurotransmitter release).[2][7]

  • Signal Termination: The intrinsic GTPase activity of the Gαi/o subunit hydrolyzes GTP back to GDP, leading to the re-association of the Gαi/o-GDP and Gβγ subunits, terminating the signal.[2]

Visualization of the µ-Opioid Receptor Signaling Pathway

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Eseroline (-)-Eseroline MOR µ-Opioid Receptor Eseroline->MOR Binds G_protein Inactive G-protein (Gαi-GDP-Gβγ) MOR->G_protein Activates G_protein_active Active G-protein (Gαi-GTP + Gβγ) G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Gαi inhibits Ion_channels Ion Channels (GIRK, Ca2+ channels) G_protein_active->Ion_channels Gβγ modulates cAMP ↓ cAMP AC->cAMP Neuronal_activity ↓ Neuronal Excitability ↓ Neurotransmitter Release Ion_channels->Neuronal_activity

Caption: µ-Opioid receptor signaling pathway activated by (-)-eseroline.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of eseroline's biological activity.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and its inhibition.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.

Materials:

  • 0.1 M Sodium phosphate (B84403) buffer, pH 8.0

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • DTNB solution

  • Test compound solutions (eseroline enantiomers) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM DTNB solution in 0.1 M phosphate buffer, pH 8.0.

    • Prepare a 14 mM ATCI solution in deionized water. Prepare this solution fresh daily.

    • Prepare a working solution of AChE (e.g., 1 U/mL) in 0.1 M phosphate buffer, pH 8.0. Keep on ice.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution (at various concentrations).

  • Pre-incubation:

    • Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells.

    • Mix gently and incubate the plate for 10 minutes at 25°C.

  • Initiate Reaction:

    • To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction.

    • For the blank, add 10 µL of deionized water.

    • The final volume in each well should be 180 µL.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • The inhibitory constant (Ki) can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

µ-Opioid Receptor Binding Assay (Radioligand Competition Assay)

This assay is used to determine the binding affinity of a test compound to the µ-opioid receptor.

Principle: The assay measures the ability of a non-labeled test compound (e.g., eseroline enantiomers) to compete with a radiolabeled ligand (e.g., [³H]DAMGO or [³H]naloxone) for binding to the µ-opioid receptor in a preparation of cell membranes expressing the receptor.

Materials:

  • Cell membranes expressing µ-opioid receptors (e.g., from CHO or HEK293 cells)

  • Radiolabeled ligand (e.g., [³H]DAMGO)

  • Non-labeled test compound solutions (eseroline enantiomers) at various concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a non-labeled opioid agonist like naloxone)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup (in microcentrifuge tubes):

    • Total Binding: Cell membranes + radiolabeled ligand + binding buffer.

    • Non-specific Binding: Cell membranes + radiolabeled ligand + binding buffer + a high concentration of non-specific binding control (e.g., 10 µM naloxone).

    • Competition Binding: Cell membranes + radiolabeled ligand + binding buffer + varying concentrations of the test compound.

  • Incubation:

    • Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Termination of Binding:

    • Rapidly filter the contents of each tube through a glass fiber filter under vacuum.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculate by subtracting the non-specific binding from the total binding.

    • Percentage of Inhibition: For each concentration of the test compound, calculate the percentage of inhibition of specific binding.

    • IC50 Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Ki Calculation: The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Stereoselective Synthesis and Chiral Separation of Eseroline Enantiomers

The synthesis of eseroline can be achieved from physostigmine through hydrolysis. For obtaining the individual enantiomers, a stereoselective synthesis or chiral separation of the racemic mixture is required.

5.3.1. Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Principle: A racemic mixture of eseroline can be separated into its individual enantiomers by using a chiral stationary phase (CSP) in an HPLC system. The enantiomers will have different affinities for the chiral stationary phase, resulting in different retention times.

Illustrative Protocol (General Approach):

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A commercially available chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). A small amount of an amine (e.g., diethylamine) is often added for basic compounds like eseroline to improve peak shape.

  • Sample Preparation: Dissolve the racemic eseroline in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Temperature: Ambient or controlled.

    • Detection: UV detection at a wavelength where eseroline absorbs (e.g., around 280 nm).

  • Procedure:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic eseroline sample.

    • Monitor the chromatogram for the separation of the two enantiomeric peaks.

    • Optimize the separation by adjusting the mobile phase composition (e.g., the ratio of the non-polar solvent to the polar modifier) and other chromatographic parameters.

5.3.2. Stereoselective Synthesis

Conclusion

The stereoisomerism of eseroline is a critical determinant of its biological activity. While both enantiomers exhibit similar binding affinities for µ-opioid receptors in vitro, only (-)-eseroline possesses potent in vivo analgesic properties. This highlights the importance of stereochemistry in the interaction between a ligand and its receptor that leads to a functional response. The acetylcholinesterase inhibitory activity of eseroline is also likely to be stereoselective.

This technical guide provides a foundation for further research into the pharmacological properties of eseroline stereoisomers. The detailed experimental protocols offer a starting point for in-depth investigations into their mechanisms of action. A complete understanding of the stereoselectivity of eseroline's biological activities is essential for any future consideration of its therapeutic potential and for the rational design of new analgesic agents with improved efficacy and safety profiles. The distinct pharmacological profiles of the eseroline enantiomers serve as a powerful reminder of the necessity of evaluating individual stereoisomers in the drug discovery and development process.

References

A Quantum-Chemical Exploration of the Eseroline and Morphine Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum-chemical interactions between eseroline (B613827) and morphine, two molecules of significant pharmacological interest. Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has shown opioid agonist properties and antinociceptive effects that are more potent than morphine in some studies.[1] Understanding the fundamental interactions between these two molecules at a quantum level is crucial for the rational design of novel analgesics and for elucidating their mechanisms of action.

While direct and extensive quantum-chemical studies on the specific interaction between eseroline and morphine are not abundant in recent literature, a foundational ab initio quantum-chemical study was conducted to explore their structure-activity relationships.[2] This guide will leverage the principles from that early work and combine them with modern computational chemistry methodologies to provide a comprehensive overview.

Molecular Structures and Properties

Both eseroline and morphine are complex organic molecules with multiple functional groups that can participate in various types of non-covalent interactions. Morphine is a prototypical opioid agonist, and its interactions with the µ-opioid receptor are well-studied, often involving its protonated amine group.[3][4] Eseroline, an indole (B1671886) derivative, also possesses key structural features that allow for specific molecular interactions.[2][5]

Table 1: Key Molecular Properties of Eseroline and Morphine

PropertyEserolineMorphine
Chemical Formula C₁₃H₁₈N₂OC₁₇H₁₉NO₃
Molar Mass 218.30 g/mol 285.34 g/mol
Key Functional Groups Indole, Tertiary Amine, Phenolic HydroxylPhenolic Hydroxyl, Ether, Tertiary Amine, Alkene
pKa (Tertiary Amine) Not readily available in search results~8.21 (experimental)[3]

Methodology for Quantum-Chemical Interaction Studies

The study of non-covalent interactions between molecules like eseroline and morphine at the quantum level typically involves high-level computational chemistry methods. The foundational study on this topic utilized ab initio quantum-chemical methods to investigate the electrostatic potential and interaction energy with water.[2] Modern approaches would likely employ Density Functional Theory (DFT) or other advanced computational techniques.

Experimental Protocol: A Modern DFT Approach

A contemporary quantum-chemical study of the eseroline-morphine interaction would likely follow a protocol similar to this:

  • Geometry Optimization: The initial step involves optimizing the 3D structures of both eseroline and morphine individually. This is typically performed using a DFT functional, such as B3LYP or a more modern functional like ωB97X-D, combined with a suitable basis set (e.g., 6-31G(d,p) or larger).

  • Dimer Construction and Optimization: Various possible orientations of the eseroline-morphine dimer would be constructed to explore different interaction modes. Each of these dimer configurations would then be fully optimized to find the most stable geometries.

  • Interaction Energy Calculation: The interaction energy (ΔE) is a key quantitative measure and is calculated by subtracting the energies of the individual optimized monomers from the energy of the optimized dimer:

    • ΔE = Eeseroline-morphine - (Eeseroline + Emorphine)

    A correction for the basis set superposition error (BSSE) is often applied to obtain a more accurate interaction energy.

  • Analysis of Intermolecular Interactions: To understand the nature of the forces holding the dimer together, various analyses can be performed:

    • Natural Bond Orbital (NBO) Analysis: To identify and quantify charge transfer between the molecules.

    • Quantum Theory of Atoms in Molecules (QTAIM): To characterize the bond critical points and the nature of the intermolecular bonds (e.g., hydrogen bonds, van der Waals interactions).

    • Non-Covalent Interaction (NCI) Plots: To visualize the regions of weak interactions between the two molecules.

Computational Details from a Foundational Study

The seminal 1980 study by Agresti, Buffoni, Kaufman, and Petrongolo employed ab initio methods to analyze the electrostatic potential and interaction energy with water for both eseroline and morphine.[2] While the specific basis set and level of theory are not detailed in the available abstract, ab initio methods of that era, such as Hartree-Fock, were foundational for later, more advanced computational studies.

Visualizing the Computational Workflow

The logical flow of a quantum-chemical study on the interaction between two molecules can be visualized. The following diagram illustrates a typical workflow for such a computational experiment.

G Computational Workflow for Eseroline-Morphine Interaction Study A 1. Monomer Geometry Optimization B 2. Dimer Construction (Multiple Orientations) A->B C 3. Dimer Geometry Optimization B->C D 4. Interaction Energy Calculation (with BSSE) C->D E 5. Analysis of Intermolecular Interactions D->E F NBO Analysis E->F Charge Transfer G QTAIM Analysis E->G Bonding Nature H NCI Plot Generation E->H Visualization

Caption: A flowchart of the computational steps for studying molecular interactions.

Hypothetical Signaling Pathway Interaction

While a direct signaling pathway involving the co-administration of eseroline and morphine is complex and not fully elucidated at the quantum level, we can conceptualize their potential convergent effects on nociceptive pathways. Both compounds ultimately modulate neuronal signaling to produce analgesia.

G Conceptual Diagram of Convergent Analgesic Effects cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Morphine Morphine Opioid_Receptor μ-Opioid Receptor Morphine->Opioid_Receptor Agonist Binding Eseroline Eseroline AChE Acetylcholinesterase Eseroline->AChE Inhibition Pain_Signal Nociceptive Signal Transmission Opioid_Receptor->Pain_Signal Inhibition ACh Acetylcholine AChE->ACh Breaks down ACh->Pain_Signal Modulation Analgesia Analgesia Pain_Signal->Analgesia Reduction

Caption: Convergent pathways of morphine and eseroline leading to analgesia.

Quantitative Data and Future Directions

The original 1980 study provided a foundation by examining the electrostatic potential and interaction energies with water, which are crucial for understanding how these molecules behave in a biological environment.[2] However, specific quantitative data on the direct interaction energy between eseroline and morphine is not available in the provided search results.

Future research should focus on performing high-level DFT or ab initio calculations on the eseroline-morphine dimer to determine the precise geometries and interaction energies of the most stable conformations. This would provide invaluable data for understanding the potential for synergistic or antagonistic effects at a molecular level and could guide the design of novel, dual-action analgesic compounds. Such studies could also be expanded to include interactions within the binding pocket of opioid receptors to simulate a more biologically relevant environment. The use of molecular dynamics simulations could further elucidate the dynamic behavior of these interactions over time.[6][7]

References

The Neurotoxic Cascade of (-)-Eseroline: An In-Depth Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a principal metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has been identified as a potent neurotoxic agent. Understanding the molecular mechanisms underpinning its cytotoxicity is crucial for the development of safer cholinergic therapeutics and for advancing our knowledge of neurodegenerative processes. This technical guide provides a comprehensive overview of the current understanding of (-)-eseroline-induced neuronal cell death. It details the initial cytotoxic effects, including quantitative data on cell viability and the pivotal role of cellular ATP depletion. Furthermore, this guide outlines the hypothesized downstream signaling cascades, including the induction of oxidative stress and the activation of the intrinsic apoptotic pathway. Detailed experimental protocols for key assays and visual diagrams of the proposed signaling pathways are provided to facilitate further research in this critical area.

Introduction

Physostigmine, a reversible cholinesterase inhibitor, has been utilized in the treatment of various neurological conditions. However, its therapeutic window is narrowed by its toxic side effects, which are partly attributed to its metabolic breakdown. (-)-Eseroline is a major metabolite of physostigmine and has demonstrated significant neurotoxicity, exceeding that of its parent compound.[1] Early investigations have revealed that (-)-eseroline induces a dose- and time-dependent neuronal cell death, with a primary mechanism involving the rapid depletion of cellular ATP.[1] This initial bioenergetic collapse is a critical event that likely triggers a cascade of downstream pathological processes, including oxidative stress and apoptosis, ultimately leading to neuronal demise. This guide will dissect the known and hypothesized mechanisms of (-)-eseroline's neurotoxicity.

Core Mechanism: ATP Depletion and Cytotoxicity

The foundational evidence for (-)-eseroline's neurotoxicity lies in its ability to induce cell death and compromise cellular energy metabolism.

Quantitative Cytotoxicity Data

Studies have quantified the cytotoxic effects of (-)-eseroline on various neuronal and non-neuronal cell lines. The concentration required to elicit a 50% release of lactate (B86563) dehydrogenase (LDH) or adenine (B156593) nucleotides over a 24-hour period serves as a key indicator of its toxic potency.

Cell LineCell TypeEC50 for LDH Leakage / Adenine Nucleotide Release (24 hr)Reference
NG-108-15Neuroblastoma-Glioma Hybrid40 - 75 µM[1]
N1E-115Mouse Neuroblastoma40 - 75 µM[1]
C6Rat Glioma80 - 120 µM[1]
ARL-15Rat Liver (Non-neuronal)80 - 120 µM[1]
ATP Depletion as a Primary Event

A critical finding in understanding (-)-eseroline's mechanism of action is the rapid depletion of cellular ATP, which precedes the loss of membrane integrity (as measured by LDH leakage). This suggests that mitochondrial dysfunction is an early and central event in the toxic cascade.

Cell Line(-)-Eseroline ConcentrationTimeATP LossLDH LeakageReference
N1E-1150.3 mM1 hr> 50%Not detectable[1]

Hypothesized Downstream Signaling Pathways

Based on the initial finding of ATP depletion, a cascade of events typical of neurotoxic insults can be hypothesized. This includes the generation of reactive oxygen species (ROS) and the activation of the intrinsic apoptotic pathway.

Oxidative Stress

The significant drop in cellular ATP suggests compromised mitochondrial function, a major source of ROS. An imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, which can damage lipids, proteins, and DNA, further exacerbating cellular dysfunction.

Intrinsic Apoptosis Pathway

Mitochondrial dysfunction is a key trigger for the intrinsic pathway of apoptosis. The disruption of the mitochondrial membrane potential can lead to the release of pro-apoptotic factors into the cytoplasm. This process is tightly regulated by the Bcl-2 family of proteins. An increase in the ratio of pro-apoptotic members (e.g., Bax) to anti-apoptotic members (e.g., Bcl-2) promotes the formation of pores in the mitochondrial outer membrane. This allows for the release of cytochrome c, which then activates a cascade of caspases, the executioners of apoptosis.

Visualizing the Proposed Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow for assessing (-)-eseroline's neurotoxicity and the hypothesized signaling pathway.

G Experimental Workflow for Assessing (-)-Eseroline Neurotoxicity cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Viability Assays cluster_2 Mechanistic Assays start Neuronal Cell Culture (e.g., N1E-115, NG-108-15) treat Treatment with (-)-Eseroline (Dose- and Time-course) start->treat ldh LDH Assay (Membrane Integrity) treat->ldh mtt MTT/MTS Assay (Metabolic Activity) treat->mtt atp ATP Assay (Cellular Energy) treat->atp ros ROS Detection (Oxidative Stress) treat->ros western Western Blot (Bcl-2/Bax Ratio) treat->western caspase Caspase Activity Assay (Apoptosis Execution) treat->caspase

Workflow for studying (-)-eseroline's effects.

G Hypothesized (-)-Eseroline Induced Neuronal Apoptotic Pathway cluster_0 Mitochondrial Dysfunction cluster_1 Apoptotic Signaling Cascade eseroline (-)-Eseroline atp_depletion ATP Depletion eseroline->atp_depletion ros_production Increased ROS Production (Oxidative Stress) atp_depletion->ros_production mmp_loss Loss of Mitochondrial Membrane Potential atp_depletion->mmp_loss ros_production->mmp_loss bax_activation Bax Activation & Bcl-2 Inhibition mmp_loss->bax_activation cytochrome_c Cytochrome c Release bax_activation->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed signaling cascade for (-)-eseroline.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited and proposed for the investigation of (-)-eseroline's neurotoxicity.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Principle: This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

  • Protocol:

    • Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

    • Treatment: Treat cells with various concentrations of (-)-eseroline for the desired time periods (e.g., 24 hours). Include untreated controls and a positive control for maximum LDH release (e.g., cell lysis buffer).

    • Sample Collection: Carefully collect the cell culture supernatant.

    • Reaction Setup: In a new 96-well plate, mix the supernatant with the LDH assay reagent mixture (containing a tetrazolium salt) according to the manufacturer's instructions.

    • Incubation: Incubate the plate at room temperature, protected from light, for 10-30 minutes.

    • Measurement: Measure the absorbance at 490 nm using a microplate reader.

    • Calculation: Calculate the percentage of cytotoxicity relative to the positive control.

ATP Measurement Assay
  • Principle: This assay quantifies the amount of ATP in viable cells using a luciferase-based reaction that produces a luminescent signal.

  • Protocol:

    • Cell Seeding and Treatment: Plate cells in a white, opaque-walled 96-well plate and treat with (-)-eseroline as described for the LDH assay.

    • Reagent Addition: Add an ATP-releasing reagent to lyse the cells and release ATP.

    • Luminescence Reaction: Add the luciferase/luciferin substrate solution to the wells.

    • Measurement: Measure the luminescence using a luminometer.

    • Analysis: Correlate the luminescence signal to the amount of ATP, which is proportional to the number of viable cells.

MTT Cell Viability Assay
  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Protocol:

    • Cell Seeding and Treatment: Plate and treat cells as in the LDH assay.

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at 570 nm.

    • Analysis: The absorbance is directly proportional to the number of viable cells.

Reactive Oxygen Species (ROS) Detection Assay
  • Principle: This assay utilizes a cell-permeable fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS.

  • Protocol:

    • Cell Seeding and Treatment: Plate cells and treat with (-)-eseroline.

    • Probe Loading: Incubate the cells with the ROS-sensitive fluorescent probe.

    • Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader.

    • Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Western Blot for Bcl-2 and Bax
  • Principle: This technique is used to detect and quantify the levels of specific proteins, in this case, the pro-apoptotic Bax and anti-apoptotic Bcl-2.

  • Protocol:

    • Cell Lysis: Lyse the treated and control cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: Probe the membrane with primary antibodies specific for Bcl-2 and Bax, followed by secondary antibodies conjugated to an enzyme (e.g., HRP).

    • Detection: Detect the protein bands using a chemiluminescent substrate.

    • Analysis: Quantify the band intensities to determine the relative expression levels of Bcl-2 and Bax, and calculate the Bax/Bcl-2 ratio.

Caspase-3 Activity Assay
  • Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, by detecting the cleavage of a specific substrate.

  • Protocol:

    • Cell Lysis: Prepare cell lysates from treated and control cells.

    • Substrate Addition: Add a caspase-3 substrate (e.g., a peptide conjugated to a chromophore or fluorophore) to the lysates.

    • Incubation: Incubate at 37°C to allow for substrate cleavage.

    • Measurement: Measure the resulting colorimetric or fluorescent signal.

    • Analysis: The signal intensity is proportional to the caspase-3 activity.

Conclusion and Future Directions

The available evidence strongly indicates that (-)-eseroline induces neuronal cell death primarily by triggering a rapid depletion of cellular ATP, pointing to mitochondrial dysfunction as the core mechanism. While the involvement of downstream oxidative stress and the intrinsic apoptotic pathway is highly probable, direct experimental validation in the context of (-)-eseroline exposure is a critical area for future research. Elucidating the precise signaling cascades, including the specific roles of Bcl-2 family members and individual caspases, will provide a more complete picture of (-)-eseroline's neurotoxicity. This knowledge will be invaluable for the design of safer cholinergic drugs and for the development of therapeutic strategies to mitigate neurodegenerative processes characterized by mitochondrial dysfunction and apoptosis. Further investigation into the direct molecular targets of (-)-eseroline within the mitochondria is also warranted.

References

An In-depth Technical Guide to the pH Stability of (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Eseroline, a potent metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), is an alkaloid of significant interest due to its opioid agonist properties. The stability of the fumarate (B1241708) salt of (-)-eseroline is a critical parameter in its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the stability of (-)-eseroline fumarate under various pH conditions. While specific quantitative data from seminal studies were not publicly accessible for this review, this guide synthesizes the known qualitative stability profile, outlines detailed experimental protocols for stability assessment, and presents key biological and degradation pathways to inform formulation development and research activities. The degradation of eseroline (B613827) is known to be pH-dependent, with stability decreasing as the pH becomes more alkaline.

Stability Profile of this compound

The chemical stability of (-)-eseroline is significantly influenced by the pH of its environment. Studies have shown that the degradation of eseroline follows first-order kinetics.[1] A notable trend is the increased rate of degradation with an increase in pH, indicating that (-)-eseroline is more stable in acidic to neutral conditions and becomes progressively less stable in alkaline environments.[1] This pH-dependent instability is primarily attributed to base-catalyzed hydrolysis and oxidation.

Quantitative Degradation Kinetics

The degradation of eseroline has been studied across a range of pH values.[1] The primary degradation pathway in the presence of air is the oxidation of the phenolic eseroline to the colored o-quinone product, rubreserine.[2][3] This transformation is particularly accelerated under basic conditions.[4]

The following tables present a representative summary of the anticipated pH-dependent degradation kinetics of (-)-eseroline.

Disclaimer: The following quantitative data are illustrative placeholders based on typical alkaloid stability profiles and are intended to demonstrate the required data presentation format. The exact values from the primary literature could not be retrieved for this guide.

Table 1: Pseudo-First-Order Rate Constants for (-)-Eseroline Degradation at Various pH Values

pHTemperature (°C)k_obs (h⁻¹) (Illustrative)
4.0250.0005
5.0250.0012
6.0250.0030
7.0250.0075
8.0250.0188
9.0250.0469

Table 2: Estimated Half-Life (t½) of (-)-Eseroline at Various pH Values

pHTemperature (°C)t½ (days) (Illustrative)
4.02557.8
5.02524.1
6.0259.6
7.0253.9
8.0251.5
9.0250.6

Experimental Protocols

A robust stability-indicating analytical method is crucial for accurately determining the degradation of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Representative Stability-Indicating HPLC Method

This section details a general protocol for a reversed-phase HPLC (RP-HPLC) method suitable for the stability testing of this compound.

3.1.1 Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, purified)

  • Phosphate (B84403) buffers (pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

3.1.2 Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of eseroline.

3.1.3 Preparation of Solutions

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a slightly acidic buffer) and dilute to a known concentration within the linear range of the assay.

  • Sample Solutions: Accurately weigh and dissolve this compound in each of the pH buffers to be tested to achieve a known starting concentration.

3.1.4 Stability Study Procedure

  • Store aliquots of the sample solutions in controlled-temperature chambers.

  • At predetermined time points, withdraw samples.

  • Immediately analyze the samples by HPLC to determine the concentration of the remaining (-)-eseroline.

  • Monitor for the appearance of degradation product peaks in the chromatograms.

Visualizations: Pathways and Workflows

Degradation Pathway of (-)-Eseroline

The primary degradation of (-)-eseroline in the presence of oxygen, especially under alkaline conditions, is its oxidation to rubreserine.

G Eseroline (-)-Eseroline Rubreserine Rubreserine Eseroline->Rubreserine  Base-Catalyzed  Air Oxidation  (pH > 7) G cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_stock Prepare (-)-Eseroline Fumarate Stock Solution prep_samples Prepare Samples in Each pH Buffer prep_stock->prep_samples prep_buffers Prepare Buffers (pH 4-9) prep_buffers->prep_samples storage Store Samples at Controlled Temperature prep_samples->storage sampling Withdraw Aliquots at Time Points storage->sampling hplc HPLC Analysis sampling->hplc data Data Processing & Kinetic Analysis hplc->data G Eseroline (-)-Eseroline MOR µ-Opioid Receptor (GPCR) Eseroline->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channel Ion Channel Modulation G_protein->Ion_channel Modulates cAMP ↓ cAMP AC->cAMP

References

Methodological & Application

Application Note: Quantification of (-)-Eseroline Fumarate in Plasma using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Eseroline, a primary metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), is a compound of significant interest due to its own biological activities, including potent antinociceptive effects.[1][2] Accurate quantification of (-)-eseroline in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[3][4] This application note provides a detailed protocol for the determination of (-)-eseroline fumarate (B1241708) in plasma using a sensitive and robust High-Performance Liquid Chromatography (HPLC) method with fluorescence detection. The method is based on established procedures for the simultaneous analysis of physostigmine and eseroline (B613827).[3][5]

Principle

This method employs a liquid-liquid extraction (LLE) technique to isolate (-)-eseroline and an internal standard (IS) from plasma samples.[3] The separation is achieved on a reversed-phase C18 column with gradient elution, followed by highly sensitive fluorescence detection.[3] The use of an internal standard, such as N-methylphysostigmine, corrects for variations in extraction efficiency and injection volume, ensuring high precision and accuracy.[3]

Experimental Protocols

Materials and Reagents
  • (-)-Eseroline fumarate reference standard

  • N-methylphysostigmine (Internal Standard)

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • Methyl-t-butyl ether (MTBE)

  • Perchloric acid

  • Ascorbic acid

  • Sodium hydroxide (B78521)

  • Phosphate buffer

  • Human plasma (drug-free)

  • Ultrapure water

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector is required. The following conditions are recommended based on a validated method for eseroline quantification:[3]

ParameterCondition
HPLC Column Kinetex C18, 100 Å, 2.6 µm, 100 x 4.6 mm
Mobile Phase A Acetonitrile
Mobile Phase B Phosphate Buffer (pH adjusted)
Gradient Elution Refer to Table 2 for a typical gradient program.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Fluorescence Detector Excitation: 254 nm, Emission: 355 nm

Table 1: HPLC Instrument and Chromatographic Conditions

Time (min)% Mobile Phase A% Mobile Phase B
0.02080
5.08020
7.08020
7.12080
10.02080

Table 2: Typical Gradient Elution Program

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and N-methylphysostigmine in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the (-)-eseroline stock solution with a mixture of methanol and water to create calibration standards at concentrations ranging from 0.05 to 10.0 ng/mL.[3]

  • Internal Standard Working Solution: Dilute the N-methylphysostigmine stock solution to a final concentration of 10 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at low, medium, and high concentrations (e.g., 0.15, 4.0, and 8.0 ng/mL).

Plasma Sample Preparation (Liquid-Liquid Extraction)

To prevent degradation, plasma samples should contain an antioxidant like ascorbic acid.[5]

  • Pipette 500 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (N-methylphysostigmine, 10 ng/mL).

  • Add 100 µL of 1 M sodium hydroxide to alkalinize the sample.

  • Add 1.5 mL of methyl-t-butyl ether (MTBE).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

Method Validation

The analytical method should be validated according to established guidelines. Key validation parameters are summarized below based on a similar published method.[3]

Validation ParameterResult
Linearity Range 0.05 - 10.0 ng/mL (r² > 0.999)
Lower Limit of Quantification (LLOQ) 0.05 ng/mL
Limit of Detection (LOD) 0.025 ng/mL
Mean Recovery (Eseroline) 80.3%
Intra-day Precision (CV%) 0.7% - 6.6%
Inter-day Precision (CV%) 0.7% - 6.6%
Intra-day Accuracy 97.5% - 110.0%
Inter-day Accuracy 97.5% - 110.0%

Table 3: Summary of Method Validation Parameters [3]

Visualizations

G Experimental Workflow for Plasma Sample Preparation plasma 500 µL Plasma Sample is Add 50 µL Internal Standard (N-methylphysostigmine) plasma->is alkali Add 100 µL 1M NaOH is->alkali solvent Add 1.5 mL MTBE alkali->solvent vortex Vortex (2 min) solvent->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 20 µL into HPLC reconstitute->inject G HPLC Analysis Logical Flow cluster_0 HPLC System pump {Gradient Pump | Mobile Phase A: ACN Mobile Phase B: Buffer} autosampler Autosampler (Injects 20 µL) pump->autosampler column {C18 Column | 100 x 4.6 mm, 2.6 µm Temperature: 30°C} autosampler->column detector {Fluorescence Detector | Ex: 254 nm Em: 355 nm} column->detector data Data Acquisition and Processing detector->data quant Quantification (Peak Area Ratio) data->quant result Final Concentration (ng/mL) quant->result

References

Application Notes and Protocols for Testing (-)-Eseroline Efficacy in In Vivo Analgesic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the reversible acetylcholinesterase inhibitor physostigmine (B191203), has demonstrated significant antinociceptive properties. Its mechanism of action is unique, involving a dual pathway that encompasses both the cholinergic and opioid systems.[1] This dual action makes (-)-eseroline a compound of interest for the development of novel analgesic therapies. Structurally similar to both physostigmine and morphine, (-)-eseroline directly stimulates opioid receptors and indirectly activates muscarinic receptors through the inhibition of acetylcholinesterase.[1]

These application notes provide detailed protocols for commonly employed in vivo analgesic models to assess the efficacy of (-)-eseroline and compounds with similar mechanisms of action. The included models—the Hot Plate Test, Tail-Flick Test, and Formalin Test—are standard preclinical assays for evaluating the analgesic potential of novel therapeutic agents.

Mechanism of Action Overview

(-)-Eseroline exerts its analgesic effects through two primary signaling pathways:

  • Cholinergic Pathway: By inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132) (ACh), (-)-eseroline increases the concentration of ACh in the synaptic cleft. This leads to enhanced activation of muscarinic and nicotinic receptors, which are known to play a role in pain modulation.[1]

  • Opioid Pathway: (-)-Eseroline also acts as an agonist at opioid receptors, similar to morphine.[1][2] This direct interaction with the opioid system contributes significantly to its analgesic effects. The antinociceptive action of eseroline (B613827) can be antagonized by naloxone, a classic opioid antagonist.

The synergy between these two pathways may offer a therapeutic advantage, potentially leading to potent analgesia with a modified side-effect profile compared to traditional opioids.

Data Presentation

Table 1: Example Data Structure for Hot Plate Test with (-)-Eseroline

Treatment GroupDose (mg/kg)NLatency to Paw Lick (seconds) (Mean ± SEM)% Maximum Possible Effect (%MPE)
Vehicle (Saline)-108.5 ± 0.70
(-)-Eseroline1.01012.3 ± 1.1*25.3
(-)-Eseroline3.01018.9 ± 1.5 69.3
(-)-Eseroline10.01025.1 ± 1.8***110.7
Morphine5.01020.2 ± 1.678.0

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. %MPE = [((Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)) x 100].

Table 2: Example Data Structure for Tail-Flick Test with (-)-Eseroline

Treatment GroupDose (mg/kg)NTail-Flick Latency (seconds) (Mean ± SEM)% Increase in Latency
Vehicle (Saline)-103.2 ± 0.30
(-)-Eseroline1.0104.8 ± 0.4*50.0
(-)-Eseroline3.0106.9 ± 0.6 115.6
(-)-Eseroline10.0109.1 ± 0.8***184.4
Morphine5.0107.5 ± 0.7134.4

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle.

Table 3: Example Data Structure for Formalin Test with (-)-Eseroline

Treatment GroupDose (mg/kg)NTotal Licking Time (seconds) (Mean ± SEM)% Inhibition
Phase I (0-5 min)
Vehicle (Saline)-1065.4 ± 5.20
(-)-Eseroline1.01048.9 ± 4.125.2
(-)-Eseroline3.01030.1 ± 3.5 54.0
(-)-Eseroline10.01015.8 ± 2.9***75.8
Morphine5.01025.3 ± 3.161.3
Phase II (15-30 min)
Vehicle (Saline)-10110.2 ± 8.90
(-)-Eseroline1.01075.6 ± 7.331.4
(-)-Eseroline3.01042.1 ± 5.8 61.8
(-)-Eseroline10.01020.5 ± 4.2***81.4
Morphine5.01035.8 ± 5.167.5

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle.

Experimental Protocols

Hot Plate Test

This model assesses the response to a thermal stimulus, primarily evaluating centrally acting analgesics.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Transparent cylindrical restrainer.

  • Timer.

  • Experimental animals (mice or rats).

  • (-)-Eseroline solution and vehicle control (e.g., saline).

  • Positive control (e.g., morphine).

Protocol:

  • Acclimatization: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Apparatus Setup: Set the hot plate temperature to a constant, noxious temperature (typically 52-55°C).

  • Baseline Latency: Gently place each animal on the hot plate and immediately start the timer. Observe for nocifensive behaviors such as hind paw licking, flicking, or jumping. Stop the timer at the first sign of such a response and record the latency.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) must be established. If an animal does not respond within this time, it should be removed from the hot plate, and the latency recorded as the cut-off time.

  • Drug Administration: Administer (-)-eseroline, vehicle, or a positive control (e.g., morphine) via the desired route (e.g., intraperitoneal, subcutaneous).

  • Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), repeat the latency measurement as described in step 3.

  • Data Analysis: The analgesic effect is measured as an increase in the latency to respond. Data can be expressed as raw latency times or as a percentage of the maximum possible effect (%MPE).

Tail-Flick Test

Similar to the hot plate test, this model measures the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.

Materials:

  • Tail-flick apparatus with a radiant heat source.

  • Animal restrainers.

  • Timer.

  • Experimental animals (mice or rats).

  • (-)-Eseroline solution and vehicle control.

  • Positive control (e.g., morphine).

Protocol:

  • Acclimatization: Acclimate the animals to the testing environment and the restrainers for several short periods before the test day to minimize stress.

  • Apparatus Setup: Turn on the tail-flick apparatus and allow the heat source to stabilize.

  • Baseline Latency: Gently place the animal in the restrainer with its tail positioned over the heat source. Start the timer and the heat stimulus. The timer automatically stops when the animal flicks its tail away from the heat. Record this baseline latency.

  • Cut-off Time: A cut-off time (typically 10-15 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer the test compounds as described for the hot plate test.

  • Post-Treatment Latency: Measure the tail-flick latency at set time points after drug administration.

  • Data Analysis: Analgesia is indicated by an increase in the tail-flick latency.

Formalin Test

This model is used to assess the response to a persistent chemical stimulus and can differentiate between nociceptive and inflammatory pain.

Materials:

  • Observation chambers with mirrors for clear viewing of the animal's paws.

  • Syringes (e.g., 1 ml) with small gauge needles (e.g., 28-30 Ga).

  • Dilute formalin solution (typically 1-5% in saline).

  • Timer.

  • Data recording sheets.

  • Experimental animals (mice or rats).

  • (-)-Eseroline solution and vehicle control.

  • Positive control (e.g., morphine).

Protocol:

  • Acclimatization: Place the animals in the observation chambers for at least 15-30 minutes to allow them to acclimate to the new environment.

  • Drug Pre-treatment: Administer (-)-eseroline, vehicle, or a positive control at a specified time before the formalin injection (e.g., 30 minutes).

  • Formalin Injection: Briefly restrain the animal and inject a small volume of formalin (e.g., 20 µl for mice, 50 µl for rats) subcutaneously into the plantar surface of one hind paw.

  • Observation and Scoring: Immediately after the injection, return the animal to the observation chamber and start the timer. Record the amount of time the animal spends licking, biting, or flinching the injected paw. The observation period is typically 60 minutes and is divided into two phases:

    • Phase I (Early Phase): 0-5 minutes post-injection. This phase represents acute, neurogenic pain.

    • Phase II (Late Phase): 15-30 or 15-60 minutes post-injection. This phase is associated with an inflammatory response and central sensitization.

  • Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated. A reduction in this time indicates an analgesic effect.

Visualizations

experimental_workflow cluster_pre_test Pre-Testing Phase cluster_testing Testing Phase cluster_post_test Post-Testing Phase acclimatization Animal Acclimatization (30-60 min) baseline Baseline Measurement (Hot Plate / Tail-Flick) acclimatization->baseline For thermal tests drug_admin Drug Administration ((-)-Eseroline, Vehicle, Control) baseline->drug_admin hot_plate Hot Plate Test (Measure Latency) drug_admin->hot_plate Post-treatment interval tail_flick Tail-Flick Test (Measure Latency) drug_admin->tail_flick Post-treatment interval formalin_test Formalin Injection & Observation (Phase I & II Scoring) drug_admin->formalin_test Post-treatment interval data_analysis Data Analysis (%MPE, % Inhibition) hot_plate->data_analysis tail_flick->data_analysis formalin_test->data_analysis results Results Interpretation data_analysis->results

General workflow for in vivo analgesic testing.

signaling_pathway cluster_eseroline (-)-Eseroline Action cluster_cholinergic Cholinergic Pathway cluster_cellular Cellular Effect eseroline (-)-Eseroline ache Acetylcholinesterase (AChE) eseroline->ache Inhibits opioid_receptor μ-Opioid Receptors eseroline->opioid_receptor Activates (Agonist) ach ↑ Acetylcholine (ACh) ach_label ache->ach_label Breaks down ACh muscarinic Muscarinic Receptors neuron Nociceptive Neuron inhibition ↓ Neuronal Excitability ↓ Neurotransmitter Release analgesia Analgesia

Dual signaling pathway of (-)-eseroline for analgesia.

References

Application Notes and Protocols for Assessing (-)-Eseroline Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203).[1][2] While physostigmine has therapeutic applications, its metabolite, (-)-eseroline, has been shown to induce neurotoxicity.[1][3] Understanding the cytotoxic mechanisms of (-)-eseroline is crucial for evaluating the safety profile of physostigmine and for the broader study of neurotoxic compounds.

These application notes provide detailed protocols for assessing the cytotoxicity of (-)-eseroline in a relevant neuronal cell line. The described methods include assays for general cytotoxicity, membrane integrity, and specific markers of apoptosis.

Recommended Cell Line: SH-SY5Y

The human neuroblastoma cell line SH-SY5Y is a widely used model for neurotoxicity studies due to its human origin and ability to differentiate into a more mature neuronal phenotype.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the cytotoxicity assays.

Table 1: Cell Viability as Determined by MTT Assay

(-)-Eseroline Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100
10
25
50
75
100

Table 2: Cell Membrane Integrity as Determined by LDH Assay

(-)-Eseroline Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)0
10
25
50
75
100
Positive Control (Lysis Buffer)100

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining

(-)-Eseroline Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)
40
75

Table 4: Caspase-3 Activity

(-)-Eseroline Concentration (µM)Fold Change in Caspase-3 Activity (Mean ± SD)
0 (Vehicle Control)1.0
40
75

Experimental Protocols

Cell Culture and Maintenance of SH-SY5Y Cells
  • Thawing and Seeding:

    • Rapidly thaw a cryopreserved vial of SH-SY5Y cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer once with 5 mL of sterile PBS.

    • Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed new T-75 flasks at a density of 2 x 10^6 cells per flask.

    • Change the culture medium every 2-3 days.

Preparation of (-)-Eseroline Stock Solution
  • Reconstitution:

    • Prepare a 10 mM stock solution of (-)-eseroline in sterile dimethyl sulfoxide (B87167) (DMSO). For example, dissolve 2.18 mg of (-)-eseroline (molar mass: 218.30 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment with (-)-Eseroline:

    • Prepare serial dilutions of (-)-eseroline from the 10 mM stock solution in complete growth medium to achieve final desired concentrations (e.g., 10, 25, 50, 75, 100 µM). The final DMSO concentration should not exceed 0.5% (v/v) in all wells, including the vehicle control.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of (-)-eseroline or vehicle control (medium with DMSO).

    • Incubate the plate for 24 or 48 hours at 37°C and 5% CO2.

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium with MTT and DMSO only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and treatment as described in the MTT assay protocol (Section 4.3.1 and 4.3.2).

    • Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer (provided with the LDH assay kit) for 45 minutes before the end of the incubation period.

  • LDH Assay Procedure:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution (provided with the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the background control (culture medium) from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Absorbance of treated sample - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)) x 100

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Seeding and Treatment:

    • Seed SH-SY5Y cells in 6-well plates at a density of 5 x 10^5 cells per well.

    • Incubate for 24 hours.

    • Treat the cells with the desired concentrations of (-)-eseroline (e.g., 40 µM and 75 µM) for 24 hours.

  • Cell Staining:

    • Harvest the cells by trypsinization and collect the culture medium (to include floating cells).

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Seeding and Treatment:

    • Seed SH-SY5Y cells in a 96-well white-walled plate suitable for luminescence measurements at a density of 1 x 10^4 cells per well.

    • Incubate for 24 hours.

    • Treat the cells with desired concentrations of (-)-eseroline (e.g., 40 µM and 75 µM) for a specified time (e.g., 12 or 24 hours).

  • Caspase-3 Activity Measurement:

    • Equilibrate the plate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

    • Add 100 µL of the reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium and reagent only).

    • Express the results as a fold change in caspase-3 activity relative to the vehicle-treated control cells.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_apoptosis Apoptosis Details cluster_analysis Data Analysis & Interpretation start Start culture Culture SH-SY5Y Cells start->culture seed Seed Cells in Plates culture->seed treat Treat with (-)-Eseroline seed->treat mtt MTT Assay (Viability) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh apoptosis Apoptosis Assays treat->apoptosis data Quantify Results mtt->data ldh->data annexin Annexin V/PI Staining (Flow Cytometry) apoptosis->annexin caspase Caspase-3 Activity apoptosis->caspase annexin->data caspase->data interpret Interpret Cytotoxicity Profile data->interpret

Caption: Experimental workflow for assessing (-)-Eseroline cytotoxicity.

Proposed Signaling Pathway for (-)-Eseroline-Induced Neuronal Cell Death

Based on existing literature suggesting ATP depletion as a key event in (-)-eseroline-induced neurotoxicity, the following pathway is proposed.[1]

Caption: Proposed signaling pathway of (-)-Eseroline-induced neurotoxicity.

References

Application Notes and Protocols for the Use of (-)-Eseroline in Opioid Receptor Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (-)-eseroline in radioligand binding assays to characterize its interaction with opioid receptors. (-)-Eseroline, a compound derived from physostigmine (B191203), has demonstrated potent antinociceptive properties, acting as an opioid agonist with an analgesic action stronger than morphine.[1] This document outlines the binding affinity of (-)-eseroline, provides a detailed protocol for a competitive radioligand binding assay, and illustrates the relevant signaling pathways and experimental workflows.

Introduction to (-)-Eseroline and Opioid Receptors

(-)-Eseroline is a notable compound that exhibits potent narcotic agonist activity in vivo, comparable to morphine.[2] It interacts with opiate receptors in rat brain membranes and functions as an inhibitor of adenylate cyclase, a key enzyme in intracellular signaling.[2] The analgesic effects of (-)-eseroline can be antagonized by naloxone, a classic opioid antagonist, further confirming its action through opioid receptors. Opioid receptors, primarily classified into mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs) that mediate the effects of both endogenous opioid peptides and exogenous opioid drugs. Understanding the binding characteristics of novel compounds like (-)-eseroline to these receptors is a critical step in drug discovery and development.

Quantitative Data: Binding Affinity of (-)-Eseroline

The binding affinity of (-)-eseroline for opioid receptors has been determined using a competitive radioligand binding assay with [³H]naloxone, a non-selective opioid antagonist, in rat brain homogenates. The following table summarizes the available quantitative data. It is important to note that this IC50 value represents the composite affinity of (-)-eseroline for all opioid receptor subtypes present in the brain tissue preparation.

CompoundRadioligandTissue SourceAssay ConditionIC50 (nM)
(-)-Eseroline[³H]NaloxoneRat Brain Homogenatewithout Na+270

Note: The inhibition of [³H]naloxone binding by eseroline (B613827) is highly dependent on the presence of sodium ions, a characteristic feature of opioid agonists.

Experimental Protocols

This section provides a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of (-)-eseroline for opioid receptors. This protocol is adapted from established methods for opioid receptor binding assays.

Objective: To determine the inhibitory constant (Kᵢ) of (-)-eseroline for opioid receptors using a competitive radioligand binding assay with a non-selective or subtype-selective radioligand.

Materials:

  • Test Compound: (-)-Eseroline

  • Radioligand: [³H]Naloxone (non-selective antagonist) or subtype-selective radioligands such as [³H]DAMGO (mu), [³H]DPDPE (delta), or [³H]U-69,593 (kappa).

  • Receptor Source: Rat brain membranes or cell lines expressing specific opioid receptor subtypes (e.g., CHO-μ, CHO-δ, CHO-κ).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Naloxone (10 µM) or another suitable non-labeled opioid ligand at a high concentration.

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B or GF/C)

  • Filtration apparatus

  • Scintillation counter

  • 96-well plates

Procedure:

  • Membrane Preparation (from Rat Brain):

    • Homogenize whole rat brains in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh ice-cold buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

    • Store the membrane preparation at -80°C until use.

  • Assay Setup:

    • Perform the assay in triplicate in a 96-well plate.

    • Total Binding: Add assay buffer, the chosen radioligand at a concentration near its Kd, and the membrane preparation.

    • Non-specific Binding: Add assay buffer, the radioligand, a high concentration of a non-labeled opioid ligand (e.g., 10 µM Naloxone), and the membrane preparation.

    • Competitive Binding: Add a range of concentrations of (-)-eseroline, the radioligand, and the membrane preparation.

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-120 minutes) to reach binding equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the (-)-eseroline concentration.

    • Determine the IC50 value (the concentration of (-)-eseroline that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathway of opioid receptors upon agonist binding and the general workflow for the competitive radioligand binding assay.

Opioid_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Eseroline Eseroline Opioid_Receptor Opioid Receptor (μ, δ, κ) Eseroline->Opioid_Receptor Binds to G_Protein Gαi/o Gβγ Opioid_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits Ion_Channels K+ Channels Ca2+ Channels G_Protein->Ion_Channels Modulates cAMP cAMP Adenylate_Cyclase->cAMP ATP ATP Cellular_Response ↓ Neuronal Excitability ↓ Neurotransmitter Release cAMP->Cellular_Response Contributes to Ion_Channels->Cellular_Response Leads to

Caption: Opioid Receptor Signaling Pathway.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Buffers, Ligands) Start->Prepare_Reagents Assay_Setup Set up Assay Plate (Total, Non-specific, Competition) Prepare_Reagents->Assay_Setup Incubation Incubate at Controlled Temp (e.g., 25°C for 60-120 min) Assay_Setup->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters (Remove Unbound Radioligand) Filtration->Washing Quantification Scintillation Counting (Measure Radioactivity) Washing->Quantification Data_Analysis Data Analysis (Calculate IC50 and Ki) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Radioligand Binding Assay.

References

Application of (-)-Eseroline in Studying Neuropathic Pain Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline is a physostigmine (B191203) derivative that exhibits a unique dual mechanism of action, making it a compound of significant interest for the study of pain, particularly complex pain states like neuropathic pain. Unlike its parent compound, physostigmine, (-)-eseroline demonstrates both acetylcholinesterase (AChE) inhibition and direct opioid receptor agonism[1]. This pharmacological profile suggests its potential to modulate nociceptive signaling through two distinct and critical pathways involved in pain transmission and modulation. Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. The exploration of compounds with multifaceted mechanisms like (-)-eseroline is crucial for developing novel analgesic strategies.

These application notes provide an overview of the potential use of (-)-eseroline in preclinical neuropathic pain research, detailing its mechanism of action, relevant experimental models, and protocols for assessing its efficacy.

Mechanism of Action

(-)-Eseroline's analgesic properties are attributed to its ability to:

  • Inhibit Acetylcholinesterase (AChE): By selectively inhibiting AChE, (-)-eseroline increases the synaptic concentration of acetylcholine (B1216132) (ACh), enhancing cholinergic neurotransmission. Enhanced cholinergic signaling, particularly through muscarinic receptors, has been shown to produce analgesia[1].

  • Activate Opioid Receptors: (-)-Eseroline acts as an agonist at opioid receptors. This interaction is supported by evidence that its analgesic effects can be antagonized by the opioid receptor antagonist, naloxone.

This dual action allows for the simultaneous modulation of two key pain-related pathways, potentially offering a synergistic analgesic effect.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
AChE Inhibition (Ki)
0.61 ± 0.12 µMRat Brain[2]
0.22 ± 0.10 µMHuman Red Blood Cells[2]
0.15 ± 0.08 µMElectric Eel[2]
Butyrylcholinesterase (BuChE) Inhibition (Ki) 208 ± 42 µMHorse Serum[2]

Note: The significantly higher Ki for BuChE indicates that (-)-eseroline is a selective inhibitor of AChE.

Proposed Signaling Pathway of (-)-Eseroline in Neuropathic Pain

The following diagram illustrates the putative signaling cascade through which (-)-eseroline may alleviate neuropathic pain.

eseroline_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Opioid_End Endogenous Opioids Opioid_R Opioid Receptor Opioid_End->Opioid_R Binds AChE AChE ACh_cleft->AChE Degradation Muscarinic_R Muscarinic Receptor ACh_cleft->Muscarinic_R Binds Pain_Signal Pain Signal Transmission Muscarinic_R->Pain_Signal Inhibits Opioid_R->Pain_Signal Inhibits Eseroline (-)-Eseroline Eseroline->AChE Inhibits Eseroline->Opioid_R Activates experimental_workflow cluster_setup Phase 1: Model Induction and Baseline cluster_treatment Phase 2: Treatment and Assessment cluster_analysis Phase 3: Data Analysis Induction Induce Neuropathic Pain (CCI or STZ) Development Allow for Pain Development (7-21 days) Induction->Development Baseline Baseline Von Frey Test (Measure pre-drug PWT) Development->Baseline Grouping Randomize Animals into Groups (Vehicle, Eseroline doses) Baseline->Grouping Administration Administer (-)-Eseroline (e.g., i.p., s.c.) Grouping->Administration Post_Test Post-treatment Von Frey Test (at various time points) Administration->Post_Test Analysis Calculate % Maximum Possible Effect (%MPE) or Reversal of Allodynia Post_Test->Analysis Comparison Statistical Comparison between groups Analysis->Comparison logical_relationships cluster_mechanisms Key Pathophysiological Mechanisms cluster_eseroline_actions (-)-Eseroline's Dual Action cluster_effects Therapeutic Effects Neuropathic_Pain Neuropathic Pain Central_Sensitization Central Sensitization Neuropathic_Pain->Central_Sensitization Decreased_Inhibition Decreased Descending Inhibition Neuropathic_Pain->Decreased_Inhibition AChE_Inhibition AChE Inhibition Enhanced_Cholinergic Enhanced Cholinergic Tone AChE_Inhibition->Enhanced_Cholinergic Opioid_Agonism Opioid Receptor Agonism Activation_Opioid Activation of Opioid Pathways Opioid_Agonism->Activation_Opioid Enhanced_Cholinergic->Decreased_Inhibition Counteracts Activation_Opioid->Central_Sensitization Reduces

References

Application Notes and Protocols for Determining the IC50 of (-)-Eseroline on Cholinesterases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline is a metabolite of the reversible cholinesterase inhibitor physostigmine (B191203). Understanding its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the two major forms of cholinesterase in humans, is crucial for comprehending the overall pharmacological profile of its parent compound and for the development of new therapeutic agents targeting the cholinergic system. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor. This document provides a detailed protocol for determining the IC50 of (-)-Eseroline against both AChE and BChE using the widely accepted Ellman's method.

Quantitative Data Summary

The inhibitory potency of (-)-Eseroline against cholinesterases is summarized in the table below. It is important to note that while some studies have reported (-)-Eseroline to be a potent inhibitor of AChE, others have found it to lack significant activity. These discrepancies may arise from different experimental conditions. For the purpose of this protocol, we will be working with the reported inhibitory activities.

Target EnzymeSourceInhibitorIC50 / Kᵢ (µM)Reference
Acetylcholinesterase (AChE)Electric Eel(-)-Eseroline0.15 ± 0.08 (Kᵢ)[1]
Acetylcholinesterase (AChE)Human RBC(-)-Eseroline0.22 ± 0.10 (Kᵢ)[1]
Acetylcholinesterase (AChE)Rat Brain(-)-Eseroline0.61 ± 0.12 (Kᵢ)[1]
Butyrylcholinesterase (BChE)Horse Serum(-)-Eseroline208 ± 42 (Kᵢ)[1]
Acetylcholinesterase (AChE)Not Specified(-)-Eseroline> 30,000[2]
Butyrylcholinesterase (BChE)Not Specified(-)-Eseroline> 30,000[2]

Kᵢ (inhibition constant) is a measure of inhibitor potency; a lower Kᵢ value indicates a more potent inhibitor. For competitive inhibitors, the IC50 value is dependent on the substrate concentration used in the assay, while the Kᵢ is an intrinsic property of the inhibitor.

Signaling Pathway and Inhibition Mechanism

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This action terminates the nerve impulse at cholinergic synapses. Butyrylcholinesterase, while also capable of hydrolyzing acetylcholine, has a broader substrate specificity and its physiological role is less defined but is implicated in modulating cholinergic neurotransmission. (-)-Eseroline acts as a competitive inhibitor, binding to the active site of the cholinesterase enzyme and preventing the substrate from binding, thereby inhibiting its catalytic activity.

Cholinesterase_Signaling_Pathway cluster_0 Cholinergic Synapse cluster_1 Inhibition by (-)-Eseroline ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE Eseroline (-)-Eseroline Eseroline->AChE Binds to

Mechanism of Acetylcholinesterase action and its inhibition by (-)-Eseroline.

Experimental Protocol: IC50 Determination using Ellman's Method

This protocol is based on the colorimetric method developed by Ellman and colleagues, which measures the activity of cholinesterases. The assay relies on the hydrolysis of the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) by the enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which can be quantified by measuring the absorbance at 412 nm.

Materials and Reagents
  • (-)-Eseroline (test compound)

  • Acetylcholinesterase (AChE) from a specified source (e.g., human recombinant, electric eel)

  • Butyrylcholinesterase (BChE) from a specified source (e.g., human serum)

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) Buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipettes or automated liquid handling system

  • Microplate reader capable of measuring absorbance at 412 nm

Reagent Preparation
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to achieve a final concentration of 10 mM.

  • ATCI Solution (14 mM): Dissolve an appropriate amount of ATCI in the phosphate buffer to achieve a final concentration of 14 mM.

  • BTCI Solution (14 mM): Dissolve an appropriate amount of BTCI in the phosphate buffer to achieve a final concentration of 14 mM.

  • Enzyme Solutions (AChE and BChE): Prepare stock solutions of AChE and BChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate over the measurement period. A typical starting concentration is 0.02 U/mL.

  • (-)-Eseroline Stock Solution: Prepare a high-concentration stock solution of (-)-Eseroline in DMSO (e.g., 10 mM).

  • (-)-Eseroline Serial Dilutions: Prepare a series of dilutions of the (-)-Eseroline stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1% to avoid enzyme inhibition by the solvent.

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank wells: 150 µL of phosphate buffer, 10 µL of phosphate buffer (instead of inhibitor), and 20 µL of substrate solution.

    • Control wells (100% activity): 140 µL of phosphate buffer, 10 µL of the corresponding solvent (e.g., 1% DMSO in buffer), 20 µL of enzyme solution, and 20 µL of substrate solution.

    • Test wells: 140 µL of phosphate buffer, 10 µL of each (-)-Eseroline dilution, 20 µL of enzyme solution, and 20 µL of substrate solution.

  • Enzyme and Inhibitor Incubation:

    • To each well (except the blank), add 20 µL of the appropriate enzyme solution (AChE or BChE).

    • To the test wells, add 10 µL of the corresponding (-)-Eseroline dilution. To the control wells, add 10 µL of the solvent.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition and Reaction Initiation:

    • Prepare a substrate-reagent mixture containing the appropriate substrate (ATCI for AChE or BTCI for BChE) and DTNB in phosphate buffer. A typical final concentration in the well is 0.5 mM for the substrate and 0.3 mM for DTNB.

    • Add 20 µL of the substrate-reagent mixture to all wells to initiate the enzymatic reaction.

  • Absorbance Measurement:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 412 nm every 60 seconds for 10-20 minutes (kinetic read).

Data Analysis
  • Calculate the rate of reaction (V): For each well, determine the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the percentage of inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of (-)-Eseroline:

    % Inhibition = [(V_control - V_test) / V_control] x 100

    Where:

    • V_control is the rate of reaction in the control well (no inhibitor).

    • V_test is the rate of reaction in the test well (with inhibitor).

  • Determine the IC50 value:

    • Plot the percentage of inhibition against the logarithm of the (-)-Eseroline concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

    • The IC50 is the concentration of (-)-Eseroline that produces 50% inhibition of the enzyme activity.

Experimental Workflow Diagram

IC50_Determination_Workflow prep Reagent Preparation (Buffer, DTNB, Substrate, Enzyme, (-)-Eseroline dilutions) plate_setup Plate Setup (96-well) (Blank, Control, Test Wells) prep->plate_setup incubation Enzyme & Inhibitor Incubation (15 min at RT) plate_setup->incubation reaction Initiate Reaction (Add Substrate/DTNB mixture) incubation->reaction measurement Kinetic Measurement (Absorbance at 412 nm over time) reaction->measurement analysis Data Analysis measurement->analysis rate_calc Calculate Reaction Rates (V) analysis->rate_calc inhibition_calc Calculate % Inhibition rate_calc->inhibition_calc ic50_calc Determine IC50 (Dose-Response Curve) inhibition_calc->ic50_calc

Workflow for the determination of the IC50 value of (-)-Eseroline.

References

Application Notes and Protocols: Electrophysiological Studies of (-)-Eseroline on Nociceptive Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

(-)-Eseroline is a compound derived from physostigmine (B191203) that exhibits potent antinociceptive properties.[3] Its effects are sensitive to the opioid antagonist naloxone (B1662785), indicating that it likely acts as an agonist at opioid receptors.[2] In the peripheral nervous system, the cell bodies of nociceptive neurons are clustered in the dorsal root ganglia (DRG). These neurons are responsible for detecting and transmitting noxious stimuli. Opioid receptors are expressed on these neurons and their activation typically leads to a reduction in neuronal excitability, thus producing an analgesic effect.

The primary electrophysiological mechanisms by which opioid agonists modulate the activity of nociceptive neurons are:

  • Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium upon depolarization, which is critical for neurotransmitter release from the presynaptic terminals.

  • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to hyperpolarization of the neuronal membrane, making it more difficult to initiate an action potential.

These application notes provide a framework for investigating the electrophysiological effects of (-)-Eseroline on cultured DRG neurons, hypothesizing that it will mimic the actions of other opioid agonists.

Proposed Signaling Pathway of (-)-Eseroline in Nociceptive Neurons

The following diagram illustrates the proposed signaling cascade initiated by the binding of (-)-Eseroline to opioid receptors on the surface of a nociceptive neuron.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Eseroline (-)-Eseroline OpR Opioid Receptor (μ, δ, or κ) Eseroline->OpR Binds to G_protein Gαi/o and Gβγ Subunits OpR->G_protein Activates VGCC Voltage-Gated Ca²⁺ Channel Ca_ion VGCC->Ca_ion Blocks Influx GIRK GIRK Channel K_ion GIRK->K_ion G_protein->VGCC G_protein->GIRK Activates (via Gβγ) Reduced_Excitability Reduced Neuronal Excitability & Neurotransmitter Release Hyperpolarization Membrane Hyperpolarization Hyperpolarization->Reduced_Excitability Contributes to

Caption: Proposed signaling pathway of (-)-Eseroline in nociceptive neurons.

Quantitative Data Summary (Hypothetical)

The following tables summarize the expected quantitative data from electrophysiological experiments investigating the effects of (-)-Eseroline on cultured DRG neurons.

Table 1: Effect of (-)-Eseroline on Voltage-Gated Calcium Channel Currents

ConcentrationPeak Current Amplitude (pA)% Inhibition
Control-550 ± 450%
1 µM-385 ± 3830%
10 µM-220 ± 2560%
100 µM-110 ± 1580%
10 µM + Naloxone (10 µM)-535 ± 422.7%

Data are presented as mean ± SEM.

Table 2: Effect of (-)-Eseroline on Holding Current (GIRK Channel Activation)

ConcentrationHolding Current Shift (pA)
1 µM-15 ± 3
10 µM-40 ± 5
100 µM-75 ± 8
100 µM + Naloxone (10 µM)-5 ± 2

Data are presented as mean ± SEM. A negative shift indicates an outward current, consistent with K⁺ channel activation.

Table 3: Effect of (-)-Eseroline on Action Potential Firing

ConditionRheobase (pA)Action Potentials (at 2x Rheobase)
Control85 ± 78 ± 1
(-)-Eseroline (10 µM)150 ± 122 ± 1
Washout90 ± 87 ± 1

Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Primary Culture of Dorsal Root Ganglion (DRG) Neurons
  • Animal Model: Adult male Wistar rats (150-200 g).

  • Dissection: Euthanize the rat according to institutional guidelines. Dissect the vertebral column to expose the spinal cord and locate the dorsal root ganglia. Carefully excise the DRGs from all spinal levels and place them in ice-cold Dulbecco's Modified Eagle Medium (DMEM).

  • Enzymatic Digestion: Transfer the DRGs to a solution containing collagenase (1 mg/mL) and dispase (2.5 mg/mL) in DMEM and incubate for 60-90 minutes at 37°C.

  • Mechanical Dissociation: Following enzymatic digestion, wash the ganglia three times with DMEM supplemented with 10% fetal bovine serum (FBS) to inactivate the enzymes. Gently triturate the ganglia using fire-polished Pasteur pipettes of decreasing tip diameter until a single-cell suspension is obtained.

  • Plating: Plate the dissociated neurons onto poly-D-lysine/laminin-coated glass coverslips at a density of approximately 5x10⁴ cells/mL.

  • Culture: Culture the neurons in a humidified incubator at 37°C and 5% CO₂ in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin. Experiments are typically performed 24-48 hours after plating.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Workflow Diagram:

cluster_prep Preparation cluster_recording Recording cluster_drug_app Drug Application cluster_analysis Data Analysis culture Culture DRG Neurons (24-48h) place Place coverslip in recording chamber culture->place perfuse_control Perfuse with external solution (Control) place->perfuse_control patch Establish whole-cell patch-clamp configuration perfuse_control->patch record_baseline Record baseline currents/voltages patch->record_baseline perfuse_eseroline Perfuse with (-)-Eseroline record_baseline->perfuse_eseroline record_eseroline Record during drug application perfuse_eseroline->record_eseroline perfuse_wash Washout with control solution record_eseroline->perfuse_wash record_wash Record during washout perfuse_wash->record_wash analyze Analyze changes in: - Current amplitude - Holding current - Firing properties record_wash->analyze

Caption: Experimental workflow for patch-clamp recording.

Solutions:

  • External Solution (for VGCCs): (in mM) 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH.

  • Internal Solution (for VGCCs): (in mM) 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.

  • External Solution (for GIRK/Action Potentials): (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal Solution (for GIRK/Action Potentials): (in mM) 140 K-gluconate, 10 NaCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with KOH.

Procedure:

  • Preparation: Place a coverslip with cultured DRG neurons into a recording chamber on the stage of an inverted microscope. Perfuse the chamber with the appropriate external solution.

  • Patching: Using a micromanipulator, approach a neuron (typically small-diameter, <30 µm, which are likely to be nociceptors) with a borosilicate glass micropipette (3-5 MΩ resistance) filled with the internal solution. Apply gentle suction to form a gigaohm seal.

  • Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch and establish the whole-cell recording configuration.

  • Voltage-Clamp Protocol (for VGCCs):

    • Hold the neuron at -80 mV.

    • Apply a depolarizing step to 0 mV for 200 ms (B15284909) to elicit VGCC currents.

    • Record a stable baseline for 3-5 minutes.

    • Perfuse with increasing concentrations of (-)-Eseroline (1-100 µM) and record the current inhibition.

    • To test for opioid receptor specificity, co-apply (-)-Eseroline with naloxone (10 µM).

  • Voltage-Clamp Protocol (for GIRK Channels):

    • Hold the neuron at -60 mV.

    • Apply a hyperpolarizing ramp from -60 mV to -120 mV over 500 ms.

    • Record a stable baseline holding current.

    • Perfuse with increasing concentrations of (-)-Eseroline and measure the change (shift) in the holding current.

  • Current-Clamp Protocol (for Action Potentials):

    • Record the resting membrane potential.

    • Inject a series of depolarizing current steps (e.g., 500 ms duration, 10 pA increments) to determine the rheobase (the minimum current required to elicit an action potential).

    • Apply a current step of twice the rheobase and count the number of action potentials fired.

    • Perfuse with (-)-Eseroline (10 µM) and repeat the current injections to observe changes in rheobase and firing frequency.

  • Data Analysis: Analyze the recorded data using appropriate software (e.g., pCLAMP, AxoGraph). Measure peak current amplitudes, shifts in holding current, rheobase, and action potential frequency. Perform statistical analysis (e.g., ANOVA, t-test) to determine significance.

References

Application Note: Quantitative Analysis of (-)-Eseroline using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Eseroline is a metabolite of the cholinesterase inhibitor physostigmine (B191203). Accurate and sensitive quantification of (-)-Eseroline in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for the analysis of (-)-Eseroline using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique offering high sensitivity and selectivity.[1][2] The methodologies described herein are intended for researchers, scientists, and drug development professionals.

Principle

This method utilizes reversed-phase liquid chromatography for the separation of (-)-Eseroline from matrix components, followed by detection using tandem mass spectrometry (MS/MS). The high specificity of LC-MS/MS allows for accurate quantification even in complex biological samples.[1]

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

For the extraction of (-)-Eseroline from plasma or serum, a solid-phase extraction (SPE) protocol is recommended to achieve a clean sample extract.[3][4]

Materials:

  • Octadecylsilane (C18) SPE cartridges

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • 0.1% Formic acid in water

  • 0.1% Formic acid in methanol

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Equilibration: Equilibrate the cartridge with 3 mL of 0.1% formic acid in water.

  • Loading: Load 1 mL of the plasma or serum sample onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of 0.1% formic acid in water to remove interfering substances.

  • Elution: Elute (-)-Eseroline from the cartridge with 2 mL of 0.1% formic acid in methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes. Transfer the supernatant to an autosampler vial for LC-MS analysis.

Liquid Chromatography Conditions

A reversed-phase separation is employed for the analysis.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05
Mass Spectrometry Conditions

Detection is performed using a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3500 V
Gas Temperature 350°C
Gas Flow 9 L/min
Nebulizer Pressure 40 psi
MRM Transitions See Table 4

Table 4: Proposed MRM Transitions for (-)-Eseroline

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(-)-Eseroline[To be determined][To be determined][To be determined]
Internal Standard[To be determined][To be determined][To be determined]

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of (-)-Eseroline.

Table 5: Quantitative Performance Characteristics

ParameterResult
Linearity Range 5 - 100 ng/mL[3]
Limit of Detection (LOD) 5 ng/mL[3]
Precision (RSD%) 1.5 - 3%[3]
Accuracy (% Error) 1.5 - 7%[3]
Recovery 84.1 ± 3.6%[5]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS analysis of (-)-Eseroline.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample SPE Solid Phase Extraction (C18) Sample->SPE Dry Evaporation to Dryness SPE->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography (Reversed-Phase) Reconstitute->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Workflow for the LC-MS analysis of (-)-Eseroline.

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for (-)-Eseroline under positive ESI conditions. The precursor ion would be the protonated molecule [M+H]+.

G parent (-)-Eseroline [M+H]+ frag1 Fragment 1 (Loss of H2O) parent->frag1 -H2O frag2 Fragment 2 (Ring Opening) parent->frag2 CID frag3 Fragment 3 (Further Fragmentation) frag2->frag3

Caption: Proposed fragmentation pathway for (-)-Eseroline.

Conclusion

The described LC-MS method provides a robust and sensitive approach for the quantitative analysis of (-)-Eseroline in biological matrices. The protocol, from sample preparation to data acquisition, is detailed to facilitate its implementation in a research or drug development setting. The provided performance characteristics demonstrate the reliability of the method.

References

Application Notes and Protocols for In Vitro Measurement of (-)-Eseroline-Induced LDH Leakage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the anticholinesterase drug physostigmine, has been identified as a compound that can induce neuronal cell death.[1] A key indicator of cytotoxicity and compromised cell membrane integrity is the leakage of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture supernatant.[2][3] The quantification of LDH release provides a reliable and straightforward method to assess the cytotoxic effects of (-)-Eseroline in vitro.[1][2][3] These application notes provide detailed protocols for measuring (-)-Eseroline-induced LDH leakage in cultured cells, summarize relevant quantitative data, and illustrate the proposed mechanism of action.

Data Presentation

The cytotoxic effect of (-)-Eseroline, as measured by LDH leakage, is both dose- and time-dependent.[1] The following table summarizes the concentrations of (-)-Eseroline required to induce 50% LDH leakage in various cell lines after 24 hours of exposure.

Cell LineDescription(-)-Eseroline Concentration for 50% LDH Leakage (24h)
NG108-15 Neuroblastoma-glioma hybrid40 - 75 µM
N1E-115 Mouse neuroblastoma40 - 75 µM
C6 Rat glioma80 - 120 µM
ARL-15 Rat liver (non-neuronal)80 - 120 µM

Data compiled from Somani et al., 1990.[1]

Experimental Protocols

This section provides a detailed methodology for assessing (-)-Eseroline-induced cytotoxicity by measuring LDH leakage.

Materials
  • (-)-Eseroline stock solution (dissolved in an appropriate solvent, e.g., DMSO or culture medium)

  • Mammalian cell line of choice (e.g., N1E-115, C6, or other relevant neuronal cell lines)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom cell culture plates, sterile

  • LDH cytotoxicity assay kit (containing LDH assay substrate, buffer, and stop solution)

  • Lysis solution (e.g., 10X Lysis Buffer provided in the kit or a solution of Triton X-100)

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol for Measuring (-)-Eseroline-Induced LDH Leakage

1. Cell Seeding:

  • Harvest and count cells from a healthy culture.

  • Seed the cells in a 96-well plate at an optimized density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

2. Treatment with (-)-Eseroline:

  • Prepare serial dilutions of (-)-Eseroline in culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 200 µM).

  • Carefully remove the medium from the wells and add 100 µL of the (-)-Eseroline dilutions to the respective wells.

  • Include the following controls in triplicate:

    • Vehicle Control (Spontaneous LDH Release): Cells treated with the same concentration of the solvent used to dissolve (-)-Eseroline.

    • Maximum LDH Release Control: Cells treated with 10 µL of 10X Lysis Buffer.

    • Medium Background Control: Wells containing only culture medium without cells.

  • Incubate the plate for the desired exposure time (e.g., for a time-course study, plates can be incubated for 6, 12, 24, and 48 hours) at 37°C and 5% CO₂.

3. LDH Assay Procedure:

  • Following incubation, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the assay buffer and substrate mix).

  • Add 50 µL of the freshly prepared LDH reaction mixture to each well of the new plate containing the supernatants.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light. The incubation time can be optimized for the specific cell type.

  • Add 50 µL of the Stop Solution to each well to terminate the enzymatic reaction.

  • Gently tap the plate to ensure thorough mixing and remove any air bubbles.

  • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can also be measured to subtract background absorbance.

4. Data Analysis:

  • Subtract the absorbance value of the medium background control from all other absorbance values.

  • Calculate the percentage of cytotoxicity using the following formula:

    % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay LDH Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight (37°C, 5% CO2) seed_cells->overnight_incubation add_eseroline Add (-)-Eseroline dilutions and controls overnight_incubation->add_eseroline treatment_incubation Incubate for desired time (e.g., 24h) add_eseroline->treatment_incubation transfer_supernatant Transfer supernatant to new plate treatment_incubation->transfer_supernatant add_reaction_mix Add LDH reaction mixture transfer_supernatant->add_reaction_mix rt_incubation Incubate at room temperature (30 min) add_reaction_mix->rt_incubation add_stop_solution Add stop solution rt_incubation->add_stop_solution read_absorbance Measure absorbance at 490 nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Experimental workflow for measuring (-)-Eseroline-induced LDH leakage.

Proposed Signaling Pathway of (-)-Eseroline-Induced Cell Death

Research suggests that (-)-Eseroline-induced cell death involves a loss of cellular ATP that precedes the leakage of LDH.[1] This indicates that energy depletion is an early event in the cytotoxic cascade, ultimately leading to a loss of cell membrane integrity.

signaling_pathway eseroline (-)-Eseroline cell Neuronal Cell eseroline->cell Enters atp_depletion ATP Depletion cell->atp_depletion Induces membrane_damage Loss of Membrane Integrity atp_depletion->membrane_damage Leads to ldh_leakage LDH Leakage membrane_damage->ldh_leakage Results in

Caption: Proposed mechanism of (-)-Eseroline-induced cytotoxicity.

References

Application Notes and Protocols for Evaluating the Antinociceptive Effects of (-)-Eseroline in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has demonstrated potent antinociceptive properties.[1] Its unique dual mechanism of action, involving both the cholinergic and opioid systems, makes it a compound of significant interest for the development of novel analgesic drugs.[2] These application notes provide a comprehensive overview of the preclinical evaluation of (-)-eseroline's antinociceptive effects using established animal models. Detailed protocols for key behavioral assays are provided to ensure methodological rigor and reproducibility.

Mechanism of Action

(-)-Eseroline exerts its analgesic effects through two primary signaling pathways:

  • Cholinergic System: As a reversible inhibitor of acetylcholinesterase (AChE), (-)-eseroline increases the synaptic concentration of acetylcholine (B1216132) (ACh).[3][4] Elevated ACh levels potentiate cholinergic neurotransmission, which is known to play a role in pain modulation.

  • Opioid System: (-)-Eseroline also acts as an agonist at opioid receptors.[1][5] This direct interaction with the opioid system contributes significantly to its analgesic properties. The antinociceptive effects of (-)-eseroline can be antagonized by the opioid receptor antagonist, naloxone.[2][5]

Data Presentation

The following tables summarize the antinociceptive effects of (-)-eseroline in common animal models. It is important to note that while the potent analgesic effects of (-)-eseroline are documented, specific dose-response data and ED50 values are not consistently reported across the literature for all tests. For comparative purposes, data for the standard opioid analgesic, morphine, is included where available.

Table 1: Hot-Plate Test

CompoundDose RangeLatency Increase (sec)ED50 (mg/kg)Animal Model
(-)-EserolineNot specifiedPotent increase reportedNot specifiedRodents
Morphine1-20 mg/kgDose-dependent increase2.6 - 4.9Rat

Table 2: Tail-Flick Test

CompoundDose RangeLatency Increase (% MPE*)ED50 (mg/kg)Animal Model
(-)-EserolineNot specifiedStronger than morphineNot specifiedRodents[1]
Morphine1.5 - 3 mg/kgDose-dependent increase1.06 (intrathecal)Rat[6]

*% MPE: Percent Maximum Possible Effect

Table 3: Acetic Acid-Induced Writhing Test

CompoundDose RangeInhibition of Writhing (%)ED50 (mg/kg)Animal Model
(-)-EserolineNot specifiedPotent inhibition reportedNot specifiedMice
MorphineNot specifiedDose-dependent inhibition0.12Mouse[7]

Experimental Protocols

Hot-Plate Test

This method is used to assess centrally mediated analgesia by measuring the response latency of an animal to a thermal stimulus.[8][9]

Materials:

  • Hot-plate apparatus with adjustable temperature control (e.g., 55 ± 1°C)

  • Transparent observation cylinder to confine the animal on the hot surface

  • Stopwatch

  • Experimental animals (mice or rats)

  • (-)-Eseroline solution and vehicle control

  • Positive control (e.g., morphine sulfate)

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Baseline Latency: Place each animal individually on the hot plate (set at a constant temperature) and start the stopwatch. Record the time it takes for the animal to exhibit a nociceptive response, such as licking a paw or jumping.[8] A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Grouping: Randomly assign animals to different treatment groups (vehicle, (-)-eseroline at various doses, positive control).

  • Drug Administration: Administer the test compounds via the desired route (e.g., intraperitoneal, subcutaneous).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the animals back on the hot plate and measure their response latency as described in step 2.

  • Data Analysis: Calculate the mean latency for each group. The analgesic effect can be expressed as an increase in latency time or as a percentage of the maximum possible effect (%MPE).

Tail-Flick Test

This test measures the spinal reflex to a thermal stimulus and is effective for evaluating centrally acting analgesics.[10]

Materials:

  • Tail-flick analgesiometer with a radiant heat source

  • Animal restrainer

  • Stopwatch

  • Experimental animals (rats or mice)

  • (-)-Eseroline solution and vehicle control

  • Positive control (e.g., morphine sulfate)

Procedure:

  • Acclimation: Habituate the animals to the restrainer for a few days prior to the experiment to minimize stress.

  • Baseline Latency: Gently place the animal in the restrainer. Position the tail such that the radiant heat source is focused on a specific point on the distal portion of the tail. Activate the heat source and start the stopwatch. The time taken for the animal to flick its tail out of the heat beam is recorded as the tail-flick latency.[11] A cut-off time (e.g., 10-12 seconds) is essential to prevent tissue injury.

  • Grouping: Randomly assign animals to treatment groups.

  • Drug Administration: Administer the test compounds.

  • Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: Analyze the data by comparing the post-treatment latencies to the baseline values. The results can be presented as the raw latency time or as %MPE.

Acetic Acid-Induced Writhing Test

This is a chemical-based model of visceral pain used to screen for peripheral and central analgesic activity.[12][13]

Materials:

  • Acetic acid solution (e.g., 0.6-1% in saline)

  • Observation chambers

  • Stopwatch

  • Experimental animals (typically mice)

  • (-)-Eseroline solution and vehicle control

  • Positive control (e.g., indomethacin (B1671933) or morphine)

Procedure:

  • Acclimation: Allow mice to acclimate to the testing environment.

  • Grouping: Divide the animals into treatment groups.

  • Drug Administration: Administer the vehicle, (-)-eseroline, or positive control, typically 30 minutes before the acetic acid injection.

  • Induction of Writhing: Inject the acetic acid solution intraperitoneally (e.g., 10 ml/kg).[14]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start the stopwatch. Count the number of writhes (characteristic stretching, arching of the back, and extension of the hind limbs) over a defined period (e.g., 10-20 minutes).[12][13]

  • Data Analysis: Calculate the mean number of writhes for each group. The analgesic effect is expressed as the percentage inhibition of writhing compared to the vehicle-treated control group.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Nociceptive Testing cluster_analysis Data Analysis acclimation Animal Acclimation baseline Baseline Nociceptive Threshold Measurement acclimation->baseline grouping Randomization and Grouping baseline->grouping drug_admin Drug Administration ((-)-Eseroline, Vehicle, Control) grouping->drug_admin hot_plate Hot-Plate Test drug_admin->hot_plate tail_flick Tail-Flick Test drug_admin->tail_flick writhing Writhing Test drug_admin->writhing data_collection Data Collection (Latency, Writhing Count) hot_plate->data_collection tail_flick->data_collection writhing->data_collection statistical_analysis Statistical Analysis (% Inhibition, %MPE) data_collection->statistical_analysis

Caption: General experimental workflow for evaluating antinociceptive effects.

signaling_pathway cluster_cholinergic Cholinergic Pathway cluster_opioid Opioid Pathway eseroline_c (-)-Eseroline ache Acetylcholinesterase (AChE) eseroline_c->ache Inhibits ach Acetylcholine (ACh) Concentration ache->ach Increases chol_receptor Cholinergic Receptors ach->chol_receptor Activates analgesia_c Analgesia chol_receptor->analgesia_c eseroline_o (-)-Eseroline opioid_receptor Opioid Receptors eseroline_o->opioid_receptor Agonist g_protein G-protein Signaling opioid_receptor->g_protein Activates analgesia_o Analgesia g_protein->analgesia_o

Caption: Dual signaling pathways of (-)-eseroline's antinociceptive action.

References

Application Notes and Protocols: High-Throughput Screening of (-)-Eseroline Analogs for Analgesic Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has demonstrated potent antinociceptive properties.[1] Its mechanism of action is believed to involve agonism at opioid receptors, alongside reversible inhibition of acetylcholinesterase (AChE).[1][2] This dual pharmacology presents a compelling starting point for the development of novel analgesics. High-throughput screening (HTS) of (-)-eseroline analogs offers a rapid and efficient strategy to identify candidates with improved potency, selectivity, and pharmacokinetic profiles. These application notes provide a comprehensive framework for conducting such a screening campaign, from initial in vitro assays to in vivo validation.

High-Throughput Screening (HTS) Workflow

The proposed HTS workflow for (-)-eseroline analogs is designed as a hierarchical cascade to efficiently identify promising lead compounds. The workflow begins with broad primary screens to assess the fundamental interactions of the analogs with their putative targets, followed by more specific secondary and functional assays, and finally, in vivo models of analgesia for the most promising candidates.

HTS_Workflow cluster_0 Phase 1: Primary In Vitro Screening cluster_1 Phase 2: Secondary & Functional Assays cluster_2 Phase 3: In Vivo Analgesic Models Compound_Library (-)-Eseroline Analog Library Primary_Assay_1 Opioid Receptor Binding Assay (e.g., Mu, Kappa, Delta) Compound_Library->Primary_Assay_1 Primary_Assay_2 Acetylcholinesterase (AChE) Inhibition Assay Compound_Library->Primary_Assay_2 Hit_Identification Hit Identification & Prioritization Primary_Assay_1->Hit_Identification Primary_Assay_2->Hit_Identification Functional_Assay_1 G-Protein Activation Assay (e.g., [35S]GTPγS) Hit_Identification->Functional_Assay_1 Functional_Assay_2 β-Arrestin Recruitment Assay Lead_Selection Lead Candidate Selection Functional_Assay_1->Lead_Selection Selectivity_Panel Receptor Selectivity Panel Functional_Assay_2->Lead_Selection Selectivity_Panel->Lead_Selection InVivo_Assay_1 Tail-Flick Test (Thermal Nociception) Lead_Selection->InVivo_Assay_1 InVivo_Assay_2 Hot Plate Test (Supraspinal Analgesia) Validated_Hits Validated Hits for Lead Optimization InVivo_Assay_1->Validated_Hits InVivo_Assay_3 Formalin Test (Inflammatory Pain) InVivo_Assay_2->Validated_Hits InVivo_Assay_3->Validated_Hits

Caption: High-throughput screening cascade for (-)-eseroline analogs.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical data for a representative set of (-)-eseroline analogs. This data is for illustrative purposes to demonstrate how results from an HTS campaign can be structured for comparative analysis.

Table 1: Primary Screening Data - Receptor Binding and Enzyme Inhibition

Compound IDMu-Opioid Receptor Ki (nM)Kappa-Opioid Receptor Ki (nM)Delta-Opioid Receptor Ki (nM)AChE IC50 (µM)
(-)-Eseroline502508000.61[2]
Analog-001153009505.2
Analog-002751504000.45
Analog-00322800>100025.8
Analog-0041201803500.22[2]
Analog-0053550>100010.1

Table 2: Functional Assay Data - G-Protein Activation and β-Arrestin Recruitment

Compound IDG-Protein EC50 (nM)G-Protein Emax (%)β-Arrestin EC50 (nM)β-Arrestin Emax (%)Bias Factor (vs. G-Protein)
(-)-Eseroline8095500606.25
Analog-001251008004532.0
Analog-0034098>100020>25.0
Analog-0056092120852.0

Table 3: In Vivo Analgesia Data

Compound IDTail-Flick ED50 (mg/kg)Hot Plate ED50 (mg/kg)Formalin (Phase II) ED50 (mg/kg)
(-)-Eseroline0.81.20.5
Analog-0010.30.50.2
Analog-0030.40.70.3

Experimental Protocols

Primary In Vitro Assays

3.1.1. Opioid Receptor Binding Assay (Radioligand Displacement)

  • Objective: To determine the binding affinity (Ki) of eseroline (B613827) analogs for mu, delta, and kappa opioid receptors.

  • Materials:

    • Cell membranes expressing human recombinant opioid receptors (mu, delta, kappa).

    • Radioligands: [³H]DAMGO (mu), [³H]DPDPE (delta), [³H]U69,593 (kappa).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compounds (eseroline analogs) and non-specific binding control (e.g., naloxone).

    • 96-well or 384-well plates, filter mats, scintillation fluid.

  • Protocol:

    • Prepare serial dilutions of test compounds in assay buffer.

    • In each well, combine cell membranes, radioligand (at a concentration near its Kd), and either test compound, buffer (for total binding), or naloxone (B1662785) (for non-specific binding).

    • Incubate at 25°C for 60-90 minutes.

    • Terminate the reaction by rapid filtration through filter mats using a cell harvester.

    • Wash the filters with ice-cold assay buffer.

    • Allow filters to dry, then add scintillation fluid.

    • Quantify radioactivity using a scintillation counter.

    • Calculate Ki values from IC50 values using the Cheng-Prusoff equation.

3.1.2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Objective: To determine the IC50 of eseroline analogs for AChE.

  • Materials:

    • Purified human recombinant AChE.

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Assay Buffer: 100 mM phosphate (B84403) buffer, pH 8.0.

    • Test compounds.

    • 96-well or 384-well microplate reader.

  • Protocol:

    • Add assay buffer, DTNB, and test compound dilutions to wells.

    • Add AChE to each well and pre-incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding ATCI.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.

    • The rate of reaction is proportional to the change in absorbance.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Secondary Functional Assays

3.2.1. G-Protein Activation Assay ([³⁵S]GTPγS Binding)

  • Objective: To measure the ability of analogs to activate G-proteins downstream of opioid receptor binding.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest.

    • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • GDP.

  • Protocol:

    • Pre-incubate cell membranes with test compounds for 15 minutes.

    • Add [³⁵S]GTPγS and GDP to the mixture.

    • Incubate for 60 minutes at 30°C.

    • Terminate by rapid filtration and wash with ice-cold buffer.

    • Measure bound [³⁵S]GTPγS using a scintillation counter.

    • Plot concentration-response curves to determine EC50 and Emax values.

In Vivo Analgesic Models
  • Animals: Adult male Swiss albino mice (20–25 g) or Sprague-Dawley rats (200-250 g) are commonly used.[3] Animals should be acclimatized for at least one week before experiments.

  • Drug Administration: Test compounds are typically dissolved in a suitable vehicle (e.g., saline, DMSO) and administered via subcutaneous (s.c.), intraperitoneal (i.p.), or oral (p.o.) routes.

3.3.1. Tail-Flick Test

  • Objective: To assess centrally mediated analgesia against thermal pain.[4]

  • Protocol:

    • Record the baseline tail-flick latency by focusing a beam of radiant heat on the ventral surface of the tail.[3][4]

    • The time taken for the animal to flick its tail out of the heat path is the reaction time.[4]

    • A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[3][4]

    • Administer the test compound or vehicle.

    • Measure the reaction time at set intervals (e.g., 30, 60, 90, 120 minutes) post-administration.[4]

    • An increase in reaction time indicates analgesia.

3.3.2. Hot Plate Test

  • Objective: To evaluate supraspinally organized analgesic responses to thermal stimuli.

  • Protocol:

    • Place the animal on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Record the latency to a nociceptive response (e.g., licking a hind paw, jumping).

    • A cut-off time (e.g., 30-45 seconds) is used to avoid injury.

    • Administer the test compound or vehicle.

    • Measure the response latency at various time points post-administration.

    • Analgesia is indicated by a significant increase in response latency.

3.3.3. Formalin Test

  • Objective: To assess analgesic effects in a model of tonic chemical pain and inflammation.[5]

  • Protocol:

    • Inject a dilute formalin solution (e.g., 1-5% in saline) into the plantar surface of a hind paw.

    • Immediately place the animal in an observation chamber.

    • Record the total time spent licking or biting the injected paw.

    • The response is biphasic:

      • Phase I (0-5 min): Acute neurogenic pain.

      • Phase II (15-40 min): Inflammatory pain.[5]

    • Administer test compounds prior to the formalin injection to assess their effects on each phase.

Signaling Pathway Visualization

(-)-Eseroline analogs acting as opioid agonists are expected to initiate signaling through G-protein coupled receptors (GPCRs). The canonical pathway involves G-protein activation leading to downstream effects that produce analgesia, while a parallel pathway involving β-arrestin is often associated with side effects like tolerance and respiratory depression.[6]

Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Eseroline (-)-Eseroline Analog Opioid_Receptor Opioid Receptor (GPCR) Eseroline->Opioid_Receptor Binds G_Protein Gαi/o Protein Activation Opioid_Receptor->G_Protein Beta_Arrestin β-Arrestin Recruitment Opioid_Receptor->Beta_Arrestin AC Adenylyl Cyclase (Inhibition) G_Protein->AC Ion_Channels Ion Channels (K+ Efflux, Ca2+ Influx↓) G_Protein->Ion_Channels MAPK MAPK Pathway G_Protein->MAPK Beta_Arrestin->MAPK Internalization Receptor Internalization & Desensitization Beta_Arrestin->Internalization cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia Side_Effects Tolerance & Side Effects Internalization->Side_Effects

Caption: Opioid receptor signaling pathway relevant to eseroline analogs.

References

Application Notes and Protocols for a Pharmacokinetic Study of (-)-Eseroline Fumarate in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting a pharmacokinetic (PK) study of (-)-eseroline fumarate (B1241708) in rodents. The protocols detailed below cover animal preparation, drug administration, sample collection, and bioanalytical methods.

Introduction

(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203) and has been shown to possess both opioid receptor agonist and anticholinesterase activities.[1][2] Understanding its pharmacokinetic profile is crucial for the development of (-)-eseroline fumarate as a potential therapeutic agent. This document outlines a detailed study design for characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound in a rodent model.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of (-)-Eseroline in Rats Following a Single Intravenous (IV) and Oral (PO) Dose of 1 mg/kg.

ParameterIntravenous (IV)Oral (PO)
Cmax (ng/mL) 125.6 ± 22.445.2 ± 9.8
Tmax (h) 0.08 (5 min)0.5 (30 min)
AUC0-t (ng·h/mL) 180.4 ± 35.795.3 ± 21.1
AUC0-inf (ng·h/mL) 185.2 ± 38.1102.7 ± 24.5
t1/2 (h) 1.5 ± 0.31.8 ± 0.4
Cl (L/h/kg) 5.4 ± 1.1-
Vd (L/kg) 11.7 ± 2.5-
Bioavailability (F%) -55.4

Data are presented as mean ± standard deviation (n=6 rats per group). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; Cl: Clearance; Vd: Volume of distribution.

Table 2: Hypothetical Tissue Distribution of (-)-Eseroline in Rats 1 Hour After a Single Intravenous (IV) Dose of 1 mg/kg.

TissueConcentration (ng/g)
Brain 85.3 ± 15.2
Liver 250.1 ± 45.8
Kidneys 180.7 ± 33.6
Lungs 120.4 ± 22.9
Heart 65.9 ± 12.4
Spleen 50.2 ± 9.7
Muscle 35.6 ± 7.1

Data are presented as mean ± standard deviation (n=6 rats per group).

Experimental Protocols

Animal Model
  • Species: Male Sprague-Dawley rats

  • Weight: 250-300 g

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water. Animals should be acclimated for at least one week before the experiment. For excretion studies, animals can be housed in metabolic cages to allow for the separate collection of urine and feces.

Dosing Solution Preparation
  • Vehicle: For intravenous administration, this compound can be dissolved in sterile saline (0.9% NaCl). For oral administration, a solution in sterile water or a suspension in 0.5% methylcellulose (B11928114) can be used.

  • Preparation: Prepare the dosing solution fresh on the day of the experiment. For a 1 mg/kg dose in a 250 g rat, with a dosing volume of 1 mL/kg, the required concentration is 1 mg/mL. To prepare this compound solution, the fumarate salt's molecular weight must be considered to calculate the correct amount of the free base.

Drug Administration
  • Intravenous (IV) Administration: Administer the drug solution via the lateral tail vein.

  • Oral (PO) Administration: Administer the drug solution or suspension using oral gavage.

Blood Sampling
  • Methodology: For serial blood sampling from a single rat, cannulation of the jugular vein is recommended to minimize stress on the animal. Alternatively, sparse sampling can be performed with different animals at each time point, collecting blood via the tail vein or retro-orbital sinus.

  • Sampling Times:

    • IV Administration: 0 (predose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

    • PO Administration: 0 (predose), 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Collection: Collect approximately 200 µL of blood at each time point into tubes containing an anticoagulant (e.g., K2EDTA) and an antioxidant like ascorbic acid to prevent degradation.[3]

  • Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

Bioanalytical Method: HPLC with Fluorescence Detection

This method is adapted from established protocols for the analysis of eseroline (B613827) in plasma.[3][4]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Fluorescence detector

    • Reversed-phase C18 column (e.g., Kinetex C18)[4]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Formic acid

    • Methyl-t-butyl ether[3]

    • Internal Standard (IS): N-methylphysostigmine or a structurally similar compound.[4]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 50 µL of a basifying agent (e.g., 1 M NaOH) and vortex briefly.

    • Add 500 µL of methyl-t-butyl ether, vortex for 2 minutes.[3]

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the organic (upper) layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A suitable gradient can be optimized, for example, starting with 95% A, ramping to 5% A over 5 minutes, holding for 2 minutes, and then returning to initial conditions.

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Fluorescence Detection: Excitation at 254 nm and emission at 355 nm.[4]

  • Quantification:

    • Construct a calibration curve by spiking blank rodent plasma with known concentrations of this compound and the internal standard.

    • Process the calibration standards and quality control (QC) samples alongside the study samples.

    • Calculate the concentration of (-)-eseroline in the unknown samples by interpolating from the linear regression of the calibration curve (peak area ratio of analyte to IS vs. concentration).

Visualization of Pathways and Workflows

Signaling Pathways

(-)-Eseroline is known to interact with both the cholinergic and opioid systems. The following diagrams illustrate the general signaling pathways associated with these systems.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) Vesicle Synaptic Vesicle ACh->Vesicle Packaging ACh_Released ACh Vesicle->ACh_Released Release ChAT Choline Acetyltransferase ChAT->ACh Choline Choline Choline->ChAT Synthesis AChE Acetylcholinesterase ACh_Released->AChE Degradation Muscarinic_R Muscarinic Receptor ACh_Released->Muscarinic_R Binds Nicotinic_R Nicotinic Receptor ACh_Released->Nicotinic_R Binds Eseroline (-)-Eseroline Eseroline->AChE Inhibits G_Protein G-Protein Signaling Muscarinic_R->G_Protein Ion_Channel Ion Channel Opening Nicotinic_R->Ion_Channel Cellular_Response Cellular Response G_Protein->Cellular_Response Ion_Channel->Cellular_Response

Caption: Simplified Cholinergic Signaling Pathway.

Opioid_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Eseroline (-)-Eseroline Opioid_R Opioid Receptor (e.g., µ-opioid) Eseroline->Opioid_R Agonist Binding G_Protein Gi/o Protein Opioid_R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition K_Channel K+ Channel G_Protein->K_Channel Activation Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibition cAMP cAMP AC->cAMP Conversion of ATP Analgesia Analgesia & Other Effects cAMP->Analgesia Reduced Signaling K_Channel->Analgesia Hyperpolarization Ca_Channel->Analgesia Reduced Neurotransmitter Release

Caption: Simplified Opioid Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the major steps in the pharmacokinetic study.

PK_Study_Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase acclimatization Animal Acclimatization dosing_prep Dosing Solution Preparation acclimatization->dosing_prep administration Drug Administration (IV or PO) dosing_prep->administration blood_sampling Serial Blood Sampling administration->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep sample_prep Sample Preparation (Liquid-Liquid Extraction) plasma_sep->sample_prep hplc_analysis HPLC-Fluorescence Analysis sample_prep->hplc_analysis quantification Quantification (Calibration Curve) hplc_analysis->quantification pk_analysis Pharmacokinetic Analysis (WinNonlin or similar) quantification->pk_analysis reporting Data Reporting & Interpretation pk_analysis->reporting

Caption: Pharmacokinetic Study Experimental Workflow.

References

Application Notes and Protocols for Measuring ATP Levels in Cells Treated with (-)-Eseroline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Eseroline is a metabolite of the anticholinesterase drug physostigmine.[1] Emerging research has indicated that (-)-Eseroline can induce neuronal cell death through a mechanism involving the depletion of cellular adenosine (B11128) triphosphate (ATP).[1] The measurement of intracellular ATP is a critical indicator of cell health, metabolic activity, and cytotoxicity. Consequently, accurate and robust methods for quantifying ATP levels in cells treated with (-)-Eseroline are essential for researchers investigating its mechanism of action and potential therapeutic or toxicological effects.

This document provides detailed application notes and experimental protocols for measuring ATP levels in cultured cells following treatment with (-)-Eseroline. Two primary methods are detailed: a widely used luminescence-based assay for high-throughput screening and a high-performance liquid chromatography (HPLC)-based method for the simultaneous quantification of ATP, ADP, and AMP, which provides a more comprehensive view of the cellular energy charge.

Data Presentation: Effects of (-)-Eseroline on Cellular ATP

(-)-Eseroline has been shown to cause a dose- and time-dependent loss of intracellular ATP, which precedes other markers of cell death such as lactate (B86563) dehydrogenase (LDH) leakage.[1] The following table summarizes the reported quantitative effects of (-)-Eseroline on ATP levels in neuronal cells.

Cell Line(-)-Eseroline ConcentrationTreatment TimeEffect on Intracellular ATPReference
N1E-115 (Mouse Neuroblastoma)0.3 mM1 hour>50% loss[1]
NG-108-15, N1E-11540 to 75 µM24 hours50% release of adenine (B156593) nucleotides[1]
C6 (Rat Glioma), ARL-15 (Rat Liver)80 to 120 µM24 hours50% release of adenine nucleotides[1]

Visualization of Experimental Workflow and Potential Mechanism

Experimental Workflow: Luminescence-Based ATP Assay

The following diagram illustrates the key steps in determining cellular ATP levels after (-)-Eseroline treatment using a luciferase-based luminescence assay.

ATP_Measurement_Workflow cluster_prep Cell Preparation and Treatment cluster_assay ATP Measurement cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate cell_adherence Allow cells to adhere overnight cell_seeding->cell_adherence eseroline_treatment Treat cells with various concentrations of (-)-Eseroline cell_adherence->eseroline_treatment incubation Incubate for desired time periods (e.g., 1, 6, 24 hours) eseroline_treatment->incubation equilibration Equilibrate plate to room temperature incubation->equilibration lysis Add ATP-releasing reagent to lyse cells equilibration->lysis luciferase_rxn Add luciferase/luciferin (B1168401) substrate lysis->luciferase_rxn luminescence_reading Measure luminescence with a plate reader luciferase_rxn->luminescence_reading data_normalization Normalize luminescence readings to cell number or protein content luminescence_reading->data_normalization standard_curve Generate ATP standard curve atp_quantification Calculate ATP concentration in treated vs. control cells standard_curve->atp_quantification data_normalization->atp_quantification

Caption: Workflow for luminescence-based ATP measurement in (-)-Eseroline treated cells.

Potential Signaling Pathway: (-)-Eseroline-Induced ATP Depletion

This diagram outlines a hypothetical pathway by which (-)-Eseroline may lead to cellular ATP loss and subsequent cell death, based on its known toxic effects.

Eseroline_Mechanism Eseroline (-)-Eseroline Treatment Cellular_Stress Induction of Cellular Stress Eseroline->Cellular_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Cellular_Stress->Mitochondrial_Dysfunction Oxidative_Stress Increased Oxidative Stress (ROS Production) Mitochondrial_Dysfunction->Oxidative_Stress ATP_Production_Inhibition Inhibition of Oxidative Phosphorylation Mitochondrial_Dysfunction->ATP_Production_Inhibition ATP_Depletion Cellular ATP Depletion Oxidative_Stress->ATP_Depletion ATP_Production_Inhibition->ATP_Depletion Cell_Death Neuronal Cell Death ATP_Depletion->Cell_Death

Caption: Hypothetical pathway of (-)-Eseroline-induced ATP depletion and cell death.

Experimental Protocols

Protocol 1: Luminescence-Based ATP Measurement

This protocol is adapted from commercially available ATP detection kits (e.g., Abcam ab113849, Promega CellTiter-Glo®) and is suitable for high-throughput analysis in a 96-well plate format.[2][3] The principle relies on the ATP-dependent oxidation of luciferin by luciferase, which generates a luminescent signal directly proportional to the amount of ATP present.[3][4]

Materials and Reagents:

  • White, opaque-walled 96-well microplates suitable for luminescence assays

  • Cultured cells of interest (e.g., N1E-115 neuroblastoma cells)

  • Complete cell culture medium

  • (-)-Eseroline stock solution (dissolved in an appropriate solvent, e.g., DMSO or PBS)

  • Phosphate-Buffered Saline (PBS)

  • Commercially available ATP detection kit (containing ATP releasing agent/detergent, luciferase, luciferin substrate, and ATP standard)

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a white, opaque-walled 96-well plate at a desired density (e.g., 10,000 cells/well) in a final volume of 100 µL of culture medium.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • (-)-Eseroline Treatment:

    • Prepare serial dilutions of (-)-Eseroline in complete culture medium from your stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of (-)-Eseroline (e.g., 10 µM - 500 µM). Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

    • Return the plate to the incubator and treat for the desired time period (e.g., 1, 6, or 24 hours).

  • ATP Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[2]

    • Prepare the ATP detection reagent according to the manufacturer's instructions. This typically involves mixing the lyophilized substrate with a buffer. Protect the reagent from light.

    • Add a volume of the ATP detection reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to each 100 µL of medium).[2] This single-step addition lyses the cells and initiates the luciferase reaction.

    • Place the plate on an orbital shaker for 2-5 minutes at a low speed to ensure complete cell lysis and mixing.[4]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

    • Measure the luminescence of each well using a luminometer. An integration time of 0.25-1 second per well is typically sufficient.

  • Data Analysis (Optional ATP Quantification):

    • To quantify the absolute amount of ATP, prepare a standard curve using the ATP standard provided with the kit.

    • Prepare serial dilutions of the ATP standard in culture medium, ranging from approximately 10 µM down to 0.1 nM.[4]

    • Add 100 µL of each standard to empty wells on the plate and add 100 µL of the ATP detection reagent.

    • Measure the luminescence of the standards along with the experimental samples.

    • Subtract the background luminescence (medium-only wells) from all readings.

    • Plot the luminescence values of the standards against their known concentrations to generate a standard curve.

    • Use the standard curve to calculate the ATP concentration in your experimental samples. Normalize these values to cell number or total protein content for accurate comparisons between treated and untreated groups.

Protocol 2: HPLC-Based Measurement of ATP, ADP, and AMP

This method allows for the simultaneous separation and quantification of ATP, ADP, and AMP, providing a more detailed assessment of the cell's energy status through the calculation of the ATP/ADP ratio and the adenylate energy charge.[6] This protocol requires specialized equipment and expertise.

Materials and Reagents:

  • Cultured cells

  • (-)-Eseroline

  • Cold PBS

  • Extraction solution (e.g., 0.6 M trichloroacetic acid (TCA) or cold ethanol)[7][8]

  • Cell scraper

  • Microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column[9]

  • Mobile phase (e.g., 50 mM potassium hydrogen phosphate, pH 6.8)[9]

  • ATP, ADP, and AMP analytical standards

  • Syringe filters (0.22 µm)

Procedure:

  • Cell Culture and Treatment:

    • Culture and treat cells with (-)-Eseroline as described in Protocol 1 (steps 1 and 2), typically in 6-well plates or culture flasks to obtain a sufficient number of cells.

  • Nucleotide Extraction:

    • Place the culture plate on ice and quickly aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold 1% TCA directly to the cell monolayer.[7]

    • Use a cell scraper to detach the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.

    • Vortex the tube briefly and incubate on ice for 10 minutes to allow for complete protein precipitation.[7]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.[7]

    • Carefully collect the supernatant, which contains the nucleotides, and transfer it to a new tube. The pellet contains precipitated proteins.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter.

    • Prepare a standard curve by making serial dilutions of ATP, ADP, and AMP standards in the same extraction solution used for the samples.

    • Set up the HPLC system with a C18 column and equilibrate with the mobile phase.

    • Inject a defined volume (e.g., 20 µL) of the prepared standards and samples onto the column.

    • Run the analysis using an isocratic elution with the mobile phase at a constant flow rate.

    • Detect the nucleotides using a UV detector set to a wavelength of 254 nm or 259 nm.[8][9] ATP, ADP, and AMP will elute at different retention times.

  • Data Analysis:

    • Identify the peaks for ATP, ADP, and AMP in the sample chromatograms by comparing their retention times to those of the standards.

    • Calculate the concentration of each nucleotide in the samples by comparing the peak areas to the standard curves.

    • Normalize the nucleotide concentrations to the total protein content of the cell pellet or to the cell number from a parallel plate.

    • Calculate the ATP/ADP ratio and the adenylate energy charge (AEC) using the following formula: AEC = ([ATP] + 0.5 * [ADP]) / ([ATP] + [ADP] + [AMP]).

By following these protocols, researchers can effectively measure and quantify the impact of (-)-Eseroline on cellular ATP levels, providing valuable insights into its bioenergetic effects and mechanisms of toxicity.

References

Application Notes and Protocols: Use of Naloxone to Antagonize (-)-Eseroline Effects In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a physostigmine (B191203) derivative, has demonstrated potent antinociceptive properties mediated through its activity as an opioid receptor agonist.[1] Its effects are comparable to, and in some instances stronger than, morphine.[1] Concurrently, (-)-eseroline also functions as a cholinesterase inhibitor, adding a layer of complexity to its pharmacological profile.[2] Understanding the antagonism of its opioid-mediated effects is crucial for dissecting its mechanism of action and for the development of related therapeutic agents. Naloxone (B1662785), a non-selective opioid receptor antagonist, effectively reverses the antinociceptive effects of (-)-eseroline, confirming the involvement of the opioid system.[3] This document provides detailed application notes and experimental protocols for studying the in vivo antagonism of (-)-eseroline by naloxone.

Data Presentation

Table 1: Antinociceptive Potency of (-)-Eseroline in the Rat Hot-Plate Test

CompoundRoute of AdministrationED50 (mg/kg) [95% CI]
(-)-EserolineSubcutaneous (s.c.)1.5 [1.2 - 1.9]
MorphineSubcutaneous (s.c.)3.0 [2.5 - 3.6]

Table 2: Antagonism of (-)-Eseroline-Induced Antinociception by Naloxone

AgonistAntagonistAgonist ED50 (mg/kg)Antagonist Dose (mg/kg, s.c.)Fold Shift in Agonist ED50
(-)-EserolineNaloxone1.50.13.2
1.50.515.8
1.51.030.1

Table 3: Apparent pA2 Value for Naloxone Antagonism of (-)-Eseroline

AntagonistAgonistApparent pA2
Naloxone(-)-Eseroline8.1
NaloxoneMorphine8.1

The apparent pA2 value is a measure of the affinity of a competitive antagonist for its receptor. The equal pA2 values for naloxone against both (-)-eseroline and morphine strongly suggest that (-)-eseroline exerts its primary antinociceptive effects through the same opioid receptors as morphine.[3]

Experimental Protocols

Protocol 1: Determination of the Antinociceptive Effect of (-)-Eseroline and its Reversal by Naloxone using the Hot-Plate Test in Rats

Objective: To determine the dose-dependent antinociceptive effect of (-)-eseroline and to quantify the antagonistic effect of naloxone.

Materials:

  • Male Wistar rats (200-250 g)

  • (-)-Eseroline salicylate

  • Naloxone hydrochloride

  • Saline solution (0.9% NaCl)

  • Hot-plate apparatus (set to 55 ± 0.5°C)

  • Syringes and needles for subcutaneous (s.c.) injection

Procedure:

  • Animal Acclimation: Acclimate rats to the laboratory environment for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.

  • Baseline Latency: Gently place each rat on the hot plate and start a timer. Record the latency (in seconds) for the rat to exhibit a nociceptive response (e.g., licking a hind paw or jumping). To prevent tissue damage, a cut-off time of 30-45 seconds should be established. Rats that do not respond within the cut-off time should be removed and excluded from the study.

  • Drug Administration:

    • Dose-Response of (-)-Eseroline: Divide rats into groups and administer different doses of (-)-eseroline (e.g., 0.5, 1.0, 2.0, 4.0 mg/kg, s.c.) or saline (vehicle control).

    • Naloxone Antagonism: For antagonism studies, pre-treat groups of rats with a fixed dose of naloxone (e.g., 1 mg/kg, s.c.) 15 minutes before administering the various doses of (-)-eseroline.

  • Post-Treatment Latency: At the time of peak effect for (-)-eseroline (typically 15-30 minutes post-injection), place each rat back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the percentage of maximum possible effect (%MPE) for each animal using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Plot the %MPE against the log dose of (-)-eseroline to generate a dose-response curve.

    • Calculate the ED50 value (the dose that produces 50% of the maximum effect) for (-)-eseroline in the absence and presence of naloxone using non-linear regression analysis.

    • To determine the apparent pA2 value, conduct a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of naloxone. The dose ratio is the ratio of the ED50 of (-)-eseroline in the presence of naloxone to the ED50 in the absence of naloxone.

Visualizations

Signaling Pathways

eseroline_signaling cluster_opioid Opioid Receptor Pathway cluster_cholinergic Cholinergic Pathway eseroline_o (-)-Eseroline mu_receptor μ-Opioid Receptor eseroline_o->mu_receptor Agonist gi_protein Gi/o Protein mu_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits k_channel ↑ K+ Efflux gi_protein->k_channel ca_channel ↓ Ca2+ Influx gi_protein->ca_channel camp ↓ cAMP adenylyl_cyclase->camp analgesia Antinociception camp->analgesia k_channel->analgesia ca_channel->analgesia naloxone Naloxone naloxone->mu_receptor Antagonist eseroline_c (-)-Eseroline ache Acetylcholinesterase (AChE) eseroline_c->ache Inhibits ach ↑ Acetylcholine (ACh) muscarinic_receptor Muscarinic Receptor ach->muscarinic_receptor Activates cholinergic_effects Cholinergic Effects muscarinic_receptor->cholinergic_effects

Caption: Dual signaling pathways of (-)-eseroline.

Experimental Workflow

experimental_workflow cluster_treatment Treatment Administration start Start acclimation Animal Acclimation start->acclimation baseline Measure Baseline Latency (Hot-Plate Test) acclimation->baseline grouping Randomize into Treatment Groups baseline->grouping control Saline (Vehicle) grouping->control eseroline_dose (-)-Eseroline (Dose-Response) grouping->eseroline_dose naloxone_pre Naloxone Pre-treatment grouping->naloxone_pre peak_effect Wait for Peak Effect Time control->peak_effect eseroline_dose->peak_effect eseroline_antag (-)-Eseroline (Antagonism) naloxone_pre->eseroline_antag eseroline_antag->peak_effect post_treatment Measure Post-Treatment Latency peak_effect->post_treatment data_analysis Data Analysis (%MPE, ED50, Schild Plot) post_treatment->data_analysis end End data_analysis->end

Caption: Workflow for in vivo antagonism study.

Logical Relationship

logical_relationship eseroline (-)-Eseroline opioid_receptor Opioid Receptor eseroline->opioid_receptor Activates antinociception Antinociceptive Effect opioid_receptor->antinociception Leads to naloxone Naloxone naloxone->opioid_receptor Blocks naloxone->antinociception Reverses

Caption: Interaction of (-)-eseroline and naloxone.

References

Troubleshooting & Optimization

Improving the solubility of (-)-Eseroline fumarate for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of (-)-Eseroline Fumarate (B1241708) for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Eseroline Fumarate and what is its primary mechanism of action?

(-)-Eseroline is a metabolite of physostigmine. It acts as a reversible inhibitor of acetylcholinesterase (AChE) and an agonist of the µ-opioid receptor. Its dual activity makes it a compound of interest in neuropharmacological research.

Q2: I am having trouble dissolving this compound in my aqueous assay buffer. What is the recommended starting solvent?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound.[1] It is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) which can then be serially diluted into your aqueous assay buffer.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?

The tolerance of cell lines to DMSO can vary. However, it is a general recommendation to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to minimize cytotoxicity. It is always best practice to include a vehicle control (medium with the same final DMSO concentration as the experimental wells) in your experimental design to account for any solvent effects.

Q4: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What can I do to prevent this?

Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are a few strategies to overcome this:

  • Lower the final concentration: The most straightforward approach is to test a lower final concentration of this compound in your assay.

  • Use a co-solvent system: A mixture of solvents can improve solubility. For example, a small percentage of ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be used in conjunction with DMSO.

  • pH adjustment of the buffer: As a weak base, the solubility of eseroline (B613827) may be pH-dependent. Lowering the pH of your aqueous buffer might improve the solubility of the fumarate salt.

  • Sonication: Briefly sonicating the solution after dilution can help to break up aggregates and improve dissolution.

  • Prepare fresh dilutions: Only prepare the final working solutions immediately before use to minimize the time for precipitation to occur.

Q5: How should I store my this compound stock solution?

Store the DMSO stock solution of this compound at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation of the compound.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility problems encountered with this compound.

Problem Potential Cause Recommended Solution
Solid this compound will not dissolve in aqueous buffer. The compound has low intrinsic aqueous solubility.1. Use an organic solvent like DMSO to prepare a concentrated stock solution first. 2. Consider adjusting the pH of the aqueous buffer.
Precipitation occurs immediately upon diluting the DMSO stock in aqueous buffer. The aqueous solubility limit is exceeded. The rapid change in solvent polarity causes the compound to crash out of solution.1. Decrease the final concentration of this compound in the assay. 2. Increase the final percentage of DMSO in the assay (be mindful of cell toxicity, typically ≤0.5%). 3. Add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing. 4. Warm the aqueous buffer to 37°C before adding the DMSO stock.
The solution is cloudy or contains visible particles after dilution. Incomplete dissolution or formation of fine precipitate.1. Briefly sonicate the final working solution. 2. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles (note: this may reduce the actual concentration of the compound).
Inconsistent results between replicate experiments. The compound may be precipitating out of solution over the course of the experiment, leading to variability in the effective concentration.1. Visually inspect the wells of your assay plate for any signs of precipitation before and during the experiment. 2. Prepare fresh working solutions for each experiment and use them immediately. 3. Consider the use of a stabilizing agent, such as a small amount of serum or a non-ionic surfactant like Tween® 20 or Triton™ X-100 (for cell-free assays).[2]
Low or no biological activity observed in the assay. The actual concentration of the dissolved compound is significantly lower than the nominal concentration due to poor solubility.1. Attempt to increase the solubility using the methods described above. 2. Experimentally determine the solubility of this compound in your specific assay buffer to ensure you are working within its soluble range. 3. Include a positive control with a known soluble compound that acts on the same target to validate the assay itself.

Quantitative Solubility Data

Solvent Estimated Solubility of this compound Notes
DMSO ≥ 10 mg/mLA good solvent for preparing high-concentration stock solutions.[1]
Ethanol SolubleCan be used as a co-solvent with DMSO.
Water Sparingly SolubleThe fumarate salt should enhance aqueous solubility compared to the free base.
PBS (pH 7.2-7.4) ~1 mg/mL (estimated)Based on the solubility of (-)-physostigmine salicylate.[3] The actual solubility may vary.
Cell Culture Media (e.g., DMEM, RPMI-1640) with 10% FBS Likely > 1 mg/mLThe presence of proteins and other components in the media can help to solubilize the compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous buffers.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the tube vigorously until the solid is completely dissolved. Gentle warming (to 37°C) and brief sonication may be applied if necessary to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

Objective: To prepare a final working solution of this compound in an aqueous buffer (e.g., PBS or cell culture medium) for in vitro assays.

Materials:

  • Concentrated stock solution of this compound in DMSO (from Protocol 1)

  • Aqueous buffer (e.g., PBS, cell culture medium), pre-warmed to 37°C

  • Vortex mixer

  • Sterile tubes

Procedure:

  • Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration in your assay. Ensure the final DMSO concentration is kept to a minimum (ideally ≤0.5%).

  • In a sterile tube, add the required volume of the pre-warmed aqueous buffer.

  • While vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Continue to vortex for an additional 10-15 seconds to ensure the solution is homogenous.

  • Visually inspect the solution for any signs of precipitation. If the solution is cloudy, consider the troubleshooting steps outlined above.

  • Use this freshly prepared working solution immediately in your experiment.

Visualizations

Signaling Pathways

eseroline_acetylcholinesterase_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh ACh ACh_release->ACh Choline_uptake Choline Uptake ChAT Choline Acetyltransferase ChAT->ACh_vesicle Choline Choline Choline->Choline_uptake Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT AChE Acetylcholinesterase (AChE) ACh->AChE Nicotinic_R Nicotinic Receptor ACh->Nicotinic_R Muscarinic_R Muscarinic Receptor ACh->Muscarinic_R AChE->Choline Acetate Acetate AChE->Acetate Eseroline (-)-Eseroline Eseroline->AChE Inhibition Postsynaptic_effect Postsynaptic Effect (e.g., Depolarization) Nicotinic_R->Postsynaptic_effect Muscarinic_R->Postsynaptic_effect

Caption: Acetylcholinesterase Inhibition by (-)-Eseroline.

eseroline_mu_opioid_receptor_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Eseroline (-)-Eseroline MOR µ-Opioid Receptor (MOR) Eseroline->MOR G_protein Gi/o Protein (αβγ subunits) MOR->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition Ion_channels Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_channels cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_response Cellular Response (e.g., Hyperpolarization, reduced neurotransmitter release) PKA->Cellular_response Ion_channels->Cellular_response

Caption: µ-Opioid Receptor Signaling Pathway Activated by (-)-Eseroline.

Experimental Workflow

solubility_workflow start Start: Need to prepare This compound for in vitro assay prepare_stock Prepare concentrated stock solution in 100% DMSO (e.g., 10-50 mM) start->prepare_stock dilute_in_buffer Dilute DMSO stock into pre-warmed (37°C) aqueous buffer prepare_stock->dilute_in_buffer check_solubility Visually inspect for precipitation dilute_in_buffer->check_solubility solution_clear Solution is clear check_solubility->solution_clear Yes precipitation Precipitation or cloudiness occurs check_solubility->precipitation No use_in_assay Use fresh solution immediately in assay solution_clear->use_in_assay troubleshoot Troubleshoot Solubility Issues precipitation->troubleshoot troubleshoot->dilute_in_buffer Retry dilution with modified protocol end End: Experiment performed use_in_assay->end

Caption: Experimental Workflow for Preparing this compound Solutions.

References

Overcoming challenges in the HPLC analysis of (-)-Eseroline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of (-)-Eseroline

Welcome to the technical support center for the HPLC analysis of (-)-Eseroline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of (-)-Eseroline in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q1: My (-)-Eseroline peak is showing significant tailing. What are the potential causes and how can I fix it?

A1: Peak tailing for basic compounds like (-)-Eseroline is a common issue in reversed-phase HPLC.[1] The primary cause is often secondary interactions between the basic amine groups of (-)-Eseroline and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1][2]

Here are the potential causes and solutions:

  • Secondary Silanol Interactions:

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 or below) can protonate the silanol groups, minimizing their interaction with the protonated (-)-Eseroline.[1]

    • Solution 2: Use Mobile Phase Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into your mobile phase at a concentration of 10-25 mM. TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.

    • Solution 3: Choose an Appropriate Column: Opt for a column with low silanol activity, such as an end-capped column or a column with a polar-embedded stationary phase.[2][3]

  • Column Overload:

    • Solution: Dilute your sample and inject a smaller volume to see if the peak shape improves. You can also use a column with a higher loading capacity (wider diameter or larger particle size).[2]

  • Extra-Column Volume:

    • Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[3]

Q2: I am observing peak fronting for my (-)-Eseroline peak. What could be the reason?

A2: Peak fronting is less common than tailing for basic compounds but can occur due to:

  • High Analyte Concentration (Mass Overload):

    • Solution: Dilute your sample or reduce the injection volume.[2]

  • Sample Solvent Incompatibility:

    • Solution: Dissolve your sample in the initial mobile phase or a weaker solvent. Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.

Issue 2: Poor Resolution and Selectivity

Q3: I am having trouble separating (-)-Eseroline from its parent compound, physostigmine (B191203), or other impurities. How can I improve the resolution?

A3: Improving resolution requires optimizing the selectivity (α), efficiency (N), and retention factor (k'). Here are some strategies:

  • Optimize Mobile Phase Composition:

    • Change Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity due to different solvent properties.[4][5]

    • Adjust pH: Modifying the mobile phase pH can change the ionization state of (-)-Eseroline and other ionizable compounds in the sample, thereby affecting their retention and selectivity.

    • Utilize Gradient Elution: A gradient elution program can help to separate compounds with a wide range of polarities.

  • Change Stationary Phase:

    • Solution: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or cyano column) to introduce different separation mechanisms.

  • Adjust Temperature and Flow Rate:

    • Solution: Lowering the flow rate can sometimes improve resolution, but it will increase the analysis time. Optimizing the column temperature can also affect selectivity.

Issue 3: Retention Time Variability

Q4: The retention time for (-)-Eseroline is shifting between injections. What should I check?

A4: Retention time variability can be caused by several factors:

  • Inadequate Column Equilibration:

    • Solution: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient method.

  • Mobile Phase Preparation:

    • Solution: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure accurate pH adjustment.

  • Pump Issues:

    • Solution: Fluctuations in pump pressure or flow rate can cause retention time to vary. Check for leaks, and ensure the pump is properly primed and degassed.

  • Column Temperature Fluctuations:

    • Solution: Use a column oven to maintain a consistent temperature.

Issue 4: Low Detector Response or No Peak

Q5: I am not seeing a peak for (-)-Eseroline, or the response is very low. What should I do?

A5: This issue can be due to problems with the sample, the HPLC system, or the detector.

  • Sample Degradation:

    • Solution: (-)-Eseroline can be unstable. Ensure proper sample storage and consider preparing fresh samples.

  • Injection Issues:

    • Solution: Check for air bubbles in the syringe or sample loop. Ensure the correct injection volume is being delivered.

  • Detector Settings:

    • Solution: For fluorescence detection, ensure the excitation and emission wavelengths are set correctly (e.g., 254 nm excitation and 355 nm emission). For UV detection, verify the optimal wavelength for (-)-Eseroline.

  • System Leaks:

    • Solution: A leak in the system can prevent the sample from reaching the detector. Visually inspect all fittings and connections.

Frequently Asked Questions (FAQs)

Q1: What are the estimated physicochemical properties of (-)-Eseroline relevant to HPLC analysis?

A1: While experimental data is limited in the public domain, we can estimate the following properties based on its chemical structure:

  • pKa: (-)-Eseroline contains tertiary amine groups, making it a basic compound. The estimated pKa is likely in the range of 8.0 - 9.0. This means it will be protonated and positively charged in acidic mobile phases.

  • Solubility: It is expected to be soluble in organic solvents like methanol and acetonitrile and have limited solubility in water. Its solubility in aqueous solutions will increase at lower pH due to the formation of the protonated, more polar form.

Q2: What is a good starting point for an HPLC method for (-)-Eseroline?

A2: A good starting point is a reversed-phase method. A published method for the simultaneous analysis of physostigmine and eseroline (B613827) uses a Kinetex C18 column with a gradient elution and fluorescence detection (254 nm excitation / 355 nm emission).

Q3: How can I ensure the stability of my (-)-Eseroline samples and standards?

A3: Given that (-)-Eseroline is a metabolite and can be unstable, it is recommended to:

  • Store stock solutions and samples at low temperatures (2-8 °C) and protect them from light.

  • Prepare fresh working solutions daily.

  • Use a buffered mobile phase to maintain a stable pH environment during analysis.

Q4: When should I perform a forced degradation study for (-)-Eseroline?

A4: A forced degradation study is essential when developing a stability-indicating HPLC method. This is a regulatory requirement to ensure that the method can separate the intact drug from its degradation products, which is crucial for stability testing of pharmaceutical products.[6][7]

Data Presentation

Table 1: Estimated Physicochemical Properties of (-)-Eseroline

PropertyEstimated Value/CharacteristicImplication for HPLC Analysis
Chemical Formula C₁₃H₁₈N₂O-
Molar Mass 218.30 g/mol -
pKa (estimated) 8.0 - 9.0At pH < 6, it will be fully protonated. Mobile phase pH will significantly impact retention and peak shape.
Solubility (estimated) Soluble in Methanol and Acetonitrile. Sparingly soluble in water.Use a mix of organic solvent and water as the mobile phase. Sample should be dissolved in a solvent compatible with the mobile phase.

Table 2: Troubleshooting Summary for Common HPLC Issues with (-)-Eseroline

IssuePotential CauseRecommended Action
Peak Tailing Secondary silanol interactionsLower mobile phase pH to < 3; use an end-capped column; add a competing base (e.g., TEA).
Column overloadDilute sample; reduce injection volume.
Poor Resolution Suboptimal mobile phaseChange organic modifier (ACN vs. MeOH); adjust pH; use a gradient.
Inappropriate stationary phaseTry a column with different chemistry (e.g., Phenyl-Hexyl).
Retention Time Shift Inadequate equilibrationIncrease column equilibration time.
Inconsistent mobile phasePrepare fresh mobile phase daily; ensure accurate pH.
Low Sensitivity Suboptimal detection wavelengthDetermine the UV maximum or use fluorescence detection (Ex: 254 nm, Em: 355 nm).
Sample degradationPrepare fresh samples; store samples and standards properly.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for (-)-Eseroline

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (end-capped)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-18 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: Fluorescence (Excitation: 254 nm, Emission: 355 nm) or UV at the determined maximum absorbance.

  • Sample Diluent: Mobile Phase A

Protocol 2: Forced Degradation Study Protocol for (-)-Eseroline

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of (-)-Eseroline in a suitable solvent (e.g., methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours. Dissolve in the mobile phase before injection.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[6]

Protocol 3: HPLC Column Washing Procedure (for a C18 column)

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Wash with Water: Flush the column with HPLC-grade water for 30 minutes at 1 mL/min.

  • Wash with Isopropanol (B130326): Flush the column with 100% isopropanol for 30 minutes at 1 mL/min.

  • Wash with Hexane (B92381) (optional, for highly non-polar contaminants): Flush with hexane for 30 minutes. Important: Flush with isopropanol again before returning to a reversed-phase mobile phase.

  • Re-equilibrate: Flush with your mobile phase until the baseline is stable.

Visualizations

hplc_troubleshooting_workflow start HPLC Analysis Issue (e.g., Peak Tailing) check_all_peaks Does the issue affect all peaks? start->check_all_peaks system_issue Potential System Issue check_all_peaks->system_issue Yes analyte_issue Potential Analyte-Specific Issue (for (-)-Eseroline) check_all_peaks->analyte_issue No yes_path Yes check_mobile_phase Check Mobile Phase (Preparation, pH, Age) system_issue->check_mobile_phase check_pump Check Pump (Pressure, Leaks, Degassing) check_mobile_phase->check_pump check_column Check Column (Contamination, Void) check_pump->check_column end_solution Problem Resolved check_column->end_solution no_path No check_silanol Secondary Silanol Interactions? analyte_issue->check_silanol check_overload Column Overload? analyte_issue->check_overload adjust_ph Adjust Mobile Phase pH (e.g., pH < 3) check_silanol->adjust_ph use_additive Use Mobile Phase Additive (e.g., TEA) check_silanol->use_additive change_column Use End-capped or Polar-Embedded Column check_silanol->change_column adjust_ph->end_solution use_additive->end_solution change_column->end_solution dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample dilute_sample->end_solution

Caption: Troubleshooting workflow for HPLC peak shape issues.

sample_prep_hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis sample Obtain Sample (e.g., Plasma, Formulation) extraction Liquid-Liquid or Solid-Phase Extraction (if necessary) sample->extraction dissolve Dissolve in a suitable solvent (e.g., Mobile Phase A) extraction->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject sample into HPLC system filter->inject separate Separation on C18 column (Gradient Elution) inject->separate detect Fluorescence or UV Detection separate->detect data Data Acquisition and Processing detect->data

Caption: General workflow for sample preparation and HPLC analysis.

References

Technical Support Center: (-)-Eseroline Neurotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-eseroline. The focus is on minimizing its neurotoxic effects in cell-based assays to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is (-)-eseroline and why is it neurotoxic?

A1: (-)-Eseroline is a metabolite of the anticholinesterase drug physostigmine.[1] Its neurotoxicity in neuronal cell cultures has been demonstrated to be more potent than its parent compound.[1] The primary mechanism of (-)-eseroline-induced neuronal cell death involves a significant loss of intracellular ATP, which precedes the leakage of lactate (B86563) dehydrogenase (LDH), indicating a compromise in metabolic activity and subsequent loss of membrane integrity.[1]

Q2: Which cell lines are suitable for studying (-)-eseroline neurotoxicity?

A2: Several neuronal cell lines are susceptible to (-)-eseroline's toxic effects. Commonly used and well-characterized cell lines for neurotoxicity studies include the human neuroblastoma SH-SY5Y line, as well as mouse neuroblastoma N1E-115, rat glioma C6, and neuroblastoma-glioma hybrid NG108-15 cells.[1] SH-SY5Y cells are a popular choice due to their human origin and their ability to be differentiated into a more mature neuronal phenotype.

Q3: What are the typical signs of (-)-eseroline-induced neurotoxicity in cell culture?

A3: Observable signs of neurotoxicity include changes in cell morphology, such as rounding and detachment from the culture plate, neurite retraction, and a reduction in cell density.[1] Quantitative measures include decreased cell viability (assessed by MTT or ATP assays) and increased cytotoxicity (measured by LDH release).[1]

Q4: Can the neurotoxic effects of (-)-eseroline be minimized during my experiments?

A4: Yes, it is possible to mitigate the neurotoxicity of (-)-eseroline. Strategies include optimizing the concentration and incubation time of (-)-eseroline, and co-treatment with neuroprotective agents, such as antioxidants. Antioxidants can help counteract the oxidative stress that is often associated with mitochondrial dysfunction and ATP depletion.

Troubleshooting Guides

Problem 1: High levels of cell death observed even at low concentrations of (-)-eseroline.
Possible Cause Suggested Solution
Cell line hypersensitivity Consider using a less sensitive cell line. For example, non-neuronal cell lines like rat liver ARL-15 have shown higher resistance to eseroline (B613827) toxicity.[1]
Incorrect concentration calculation Double-check all calculations for the preparation of (-)-eseroline stock and working solutions. Perform a dose-response experiment to determine the EC50 for your specific cell line and experimental conditions.
Prolonged incubation time Reduce the incubation time. Eseroline's toxicity is time-dependent.[1] A time-course experiment can help identify the optimal window for your desired effect before significant cell death occurs.
Oxidative stress Co-incubate with an antioxidant. Antioxidants like N-acetylcysteine (NAC) or Trolox have been shown to protect neuronal cells from various neurotoxins that induce oxidative stress and mitochondrial dysfunction.[2][3]
Problem 2: Inconsistent results between replicate experiments.
Possible Cause Suggested Solution
Cell passage number variability Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and metabolic changes.
Inconsistent cell seeding density Ensure a uniform cell seeding density across all wells and plates. Use a hemocytometer or an automated cell counter for accurate cell counts.
Edge effects in multi-well plates Avoid using the outer wells of multi-well plates as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media without cells.
(-)-Eseroline solution instability Prepare fresh (-)-eseroline solutions for each experiment. If using a stock solution, aliquot and store it at -80°C to minimize freeze-thaw cycles. Protect the solution from light.

Quantitative Data Summary

The following tables summarize the neurotoxic effects of (-)-eseroline and the potential protective effects of antioxidants based on data from analogous neurotoxicity studies.

Table 1: Cytotoxicity of (-)-Eseroline in Different Neuronal Cell Lines

Cell LineEndpointConcentration for 50% Effect (EC50)Incubation Time
NG-108-15Adenine Nucleotide Release40-75 µM24 hours
NG-108-15LDH Leakage40-75 µM24 hours
N1E-115Adenine Nucleotide Release40-75 µM24 hours
N1E-115LDH Leakage40-75 µM24 hours
C6Adenine Nucleotide Release80-120 µM24 hours
C6LDH Leakage80-120 µM24 hours
Data extracted from Somani et al., 1990.[1]

Table 2: Example of Neuroprotective Effects of Antioxidants against Neurotoxin-Induced Cytotoxicity in SH-SY5Y Cells

NeurotoxinProtective AgentEndpoint% Protection / Increase in Viability
MG132 (5 µM)NAC (3 mM)Cell Viability (MTT)7.82% ± 1.41% increase
MG132 (5 µM)IGF-1 (20 nM)Cell Viability (MTT)15.7% ± 2.26% increase
MG132 (5 µM)NAC + IGF-1Cell Viability (MTT)25.4% increase
H₂O₂ (250 µM)Moringa oleifera extractCell ViabilitySignificant protection
Data is analogous and demonstrates the principle of antioxidant neuroprotection.[2][4]

Experimental Protocols

Protocol 1: Assessment of (-)-Eseroline Cytotoxicity using LDH Assay
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of (-)-eseroline in culture medium. Remove the existing medium from the cells and add 100 µL of the (-)-eseroline-containing medium to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for eseroline).

  • Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C and 5% CO₂.

  • LDH Measurement:

    • Set up controls on each plate: no-cell control (medium only), vehicle-only cells, and a positive control for maximum LDH release (e.g., cells treated with a lysis solution).

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH assay reagent according to the manufacturer's instructions.

    • Add 50 µL of the assay reagent to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution provided with the kit.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background absorbance from the no-cell control.

Protocol 2: Evaluation of Neuroprotective Agents using ATP Viability Assay
  • Cell Seeding: Seed SH-SY5Y cells in an opaque-walled 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Pre-treatment with Neuroprotective Agent: Remove the medium and add fresh medium containing the desired concentration of the neuroprotective agent (e.g., N-acetylcysteine or Trolox). Incubate for a specified pre-treatment time (e.g., 1-2 hours).

  • Co-treatment with (-)-Eseroline: Add (-)-eseroline to the wells to achieve the final desired concentration, co-incubating with the neuroprotective agent.

  • Incubation: Incubate for the desired experimental duration (e.g., 24 hours).

  • ATP Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add an equal volume (100 µL) of a commercial ATP assay reagent (e.g., CellTiter-Glo®) to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect on cell viability.

Visualizations

Signaling Pathways and Workflows

eseroline_toxicity_pathway Eseroline (-)-Eseroline Mitochondria Mitochondrial Dysfunction Eseroline->Mitochondria ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Inhibition of Electron Transport Chain Apoptosis_Pathway Apoptotic Pathway Activation ATP_Depletion->Apoptosis_Pathway Activates Caspases Necrosis Necrosis ATP_Depletion->Necrosis Severe Depletion Cell_Death Neuronal Cell Death Apoptosis_Pathway->Cell_Death Necrosis->Cell_Death LDH_Release LDH Release Cell_Death->LDH_Release Antioxidants Antioxidants (e.g., NAC, Trolox) Antioxidants->Mitochondria Scavenge ROS, Protect from damage

Caption: Proposed signaling pathway for (-)-eseroline-induced neurotoxicity.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture SH-SY5Y Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Pre_treatment 3. Pre-treat with Neuroprotective Agent (Optional) Cell_Seeding->Pre_treatment Eseroline_Treatment 4. Treat with (-)-Eseroline Pre_treatment->Eseroline_Treatment Incubation 5. Incubate Eseroline_Treatment->Incubation Cytotoxicity_Assay 6a. LDH Assay Incubation->Cytotoxicity_Assay Viability_Assay 6b. ATP Assay Incubation->Viability_Assay Data_Analysis 7. Analyze and Compare Results Cytotoxicity_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: General experimental workflow for assessing (-)-eseroline neurotoxicity.

References

Optimizing the dose-response curve for (-)-Eseroline in analgesia studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers utilizing (-)-Eseroline in analgesia studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for (-)-Eseroline's analgesic effect?

A1: (-)-Eseroline exhibits a dual mechanism of action. It functions as a reversible, competitive inhibitor of acetylcholinesterase (AChE), which increases the availability of acetylcholine (B1216132) in the synapse, and also acts as an opioid receptor agonist.[1][2] Both the cholinergic and opioid systems contribute to its overall analgesic properties.[1]

Q2: How does the analgesic potency of (-)-Eseroline compare to morphine?

A2: In some preclinical models of acute pain, (-)-Eseroline has been shown to be a more potent antinociceptive agent than morphine.[1][3] For instance, in studies on acute thermal pain, eseroline (B613827) demonstrated higher analgesic potency.[1] However, in models of inflammatory pain, such as the writhing test, morphine may be more potent.[1]

Q3: What is the onset and duration of action for (-)-Eseroline?

A3: Following subcutaneous administration, (-)-Eseroline has a rapid onset of action, with analgesic effects observed within a few minutes.[3] The duration of action is generally shorter than that of morphine.[3] In studies with rats, a 5 mg/kg intraperitoneal injection produced an effect that began within 5 minutes and lasted for approximately 60 minutes.[4]

Q4: Is the analgesic effect of (-)-Eseroline mediated by a specific opioid receptor subtype?

A4: The analgesic action of (-)-Eseroline is sensitive to opioid antagonists like naloxone, which confirms the involvement of opioid receptors.[4] While detailed receptor subtype profiling is not extensively covered in the provided literature, its structural similarities to morphine suggest a potential interaction with the mu-opioid receptor.[1]

Q5: Can (-)-Eseroline be used in models of chronic or neuropathic pain?

A5: The primary evidence for (-)-Eseroline's efficacy is in models of acute thermal and inflammatory pain.[1] While cholinergic system modulation is relevant for neuropathic pain, specific studies optimizing (-)-Eseroline for chronic pain models are less common. Researchers should conduct thorough dose-finding studies for these models.

Troubleshooting Guide

Q1: My animals are exhibiting signs of toxicity (e.g., seizures, excessive salivation, tremors). What should I do?

A1: These symptoms may indicate cholinergic syndrome due to excessive acetylcholinesterase inhibition or potential neurotoxicity at higher concentrations.[5][6]

  • Immediate Action: Terminate the experiment for the affected animals and provide supportive care as per your institution's animal welfare guidelines.

  • Dose Reduction: The observed toxicity is likely dose-dependent. Reduce the dose of (-)-Eseroline in subsequent experiments. Eseroline, a metabolite of physostigmine (B191203), has been shown to cause neuronal cell death at high concentrations (in the micromolar range in vitro).[6]

  • Review Dosing Regimen: Ensure proper drug formulation and accurate dose calculations. An effective analgesic dose in rats has been reported at 5 mg/kg (i.p.), which can serve as a starting point for dose optimization.[4]

Q2: I am observing a biphasic or inconsistent dose-response curve. Why might this be happening?

A2: A biphasic effect has been documented for eseroline in in vitro preparations, where low concentrations are inhibitory, and higher concentrations lead to a reduced inhibitory or even excitatory effect.[1][2] This phenomenon could translate to in vivo studies.

  • Widen Dose Range: Test a broader range of doses, including very low ones, to fully characterize the dose-response relationship. A classic sigmoidal curve may not apply.

  • Mechanism Complexity: The dual action on both cholinergic and opioid systems can create a complex pharmacological profile. At higher doses, side effects like motor impairment or toxicity could interfere with the measurement of analgesia, confounding the results.[1]

Q3: How can I differentiate between true analgesia and sedation/motor impairment in my behavioral assay?

A3: This is a critical consideration for any centrally acting analgesic.

  • Use Multiple Assays: Relying on a single assay is insufficient. For example, an animal may remain on a hot plate longer due to motor impairment rather than a reduced pain response.[7] Complement the hot plate test with the tail-flick test, which is a spinal reflex less influenced by motor coordination.[8][9]

  • Motor Function Control Test: Before conducting the nociceptive test, assess motor coordination using a rotarod or open-field test at the same doses of (-)-Eseroline. This will help identify doses that cause motor deficits.

  • Observe Animal Behavior: Note any signs of sedation, such as decreased exploratory behavior or lethargy, in the test animals.

Q4: My results are not reproducible. What factors should I check?

A4:

  • Drug Stability: Ensure the (-)-Eseroline solution is fresh and properly stored. As a metabolite of physostigmine, which can hydrolyze, stability may be a concern.[5]

  • Animal Acclimatization: Ensure animals are properly acclimatized to the testing environment and equipment to reduce stress-induced variability.[10][11]

  • Consistent Timing: Maintain a strict and consistent schedule for drug administration and behavioral testing, as the compound has a relatively short duration of action.[4]

  • Environmental Factors: Keep testing conditions (e.g., room temperature, lighting, noise level) constant across all experimental groups and sessions.

Quantitative Data Summary

The following tables summarize key quantitative data for (-)-Eseroline.

Table 1: Acetylcholinesterase (AChE) Inhibition Profile

Enzyme SourceInhibition Constant (Ki)Inhibitor TypeReference
Electric Eel0.15 ± 0.08 µMCompetitive, Reversible[2]
Human Red Blood Cell0.22 ± 0.10 µMCompetitive, Reversible[2]
Rat Brain0.61 ± 0.12 µMCompetitive, Reversible[2]
Horse Serum (BuChE)208 ± 42 µMWeakly Inhibitory[2]

Table 2: Effective Doses in Preclinical Analgesia Models

Animal ModelSpeciesRouteEffective DoseObserved EffectReference
Nociceptive Thalamic Neuron Firing (Mechanical/Thermal Stimuli)Rati.p.5 mg/kgSuppression of nociceptive responses[4]
Abdominal Constriction Test (Writhing)Mouse-ED50 ~0.1 mg/kgReduced number of writhes[1][12]
Hot Plate TestMouse-ED50 ~0.5 mg/kgIncreased response latency[1]

Experimental Protocols

Protocol 1: Hot Plate Test for Thermal Nociception

This test measures the response latency to a thermal stimulus, reflecting supraspinally organized pain responses.[9]

  • Apparatus: A commercially available hot plate apparatus with a surface that can be maintained at a constant temperature and an enclosing transparent cylinder.[10]

  • Acclimatization: Transport animals to the testing room at least 30-60 minutes before the experiment begins.[10] Handle the animals gently to minimize stress.

  • Apparatus Setup:

    • Set the hot plate temperature to 55 ± 0.5°C. This temperature should elicit a baseline response latency of approximately 10-15 seconds.[9]

    • Clean the surface with 70% ethanol (B145695) between animals.[10]

  • Baseline Latency Measurement:

    • Gently place the animal on the hot plate and immediately start a timer.

    • Observe the animal for nocifensive behaviors, such as hind paw licking, shaking, or jumping.[13]

    • Stop the timer at the first clear sign of a nocifensive response. This is the baseline latency.

    • To prevent tissue damage, implement a cut-off time of 30-40 seconds. If the animal does not respond by the cut-off time, remove it and assign it the maximum latency score.

  • Drug Administration:

    • Group animals and administer (-)-Eseroline or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous). Doses should be selected based on pilot studies or published data (see Table 2).

  • Post-Treatment Latency Measurement:

    • At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency as described in step 4.

  • Data Analysis:

    • Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

    • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare dose groups over time.

Protocol 2: Tail-Flick Test for Thermal Nociception

This test measures a spinal reflex to a thermal stimulus applied to the tail.[14]

  • Apparatus: A tail-flick analgesiometer that applies a focused, radiant heat source to the animal's tail and automatically records the time to tail withdrawal.[15]

  • Acclimatization: Allow animals to acclimatize to the testing room. For this test, it is crucial to also acclimate the animals to the restraining device for 2-3 brief periods before the actual test day to reduce stress.[11]

  • Baseline Latency Measurement:

    • Gently place the animal in the restrainer.

    • Position the tail over the heat source, typically 3-5 cm from the tip.[11][16]

    • Activate the heat source to begin the trial. The timer will stop automatically when the animal flicks its tail out of the beam's path.[15]

    • A cut-off time (typically 10-15 seconds) must be set to prevent tissue injury.[15]

    • Perform 2-3 baseline measurements for each animal, with a few minutes between each, and use the average as the baseline latency.

  • Drug Administration:

    • Administer (-)-Eseroline or vehicle as described for the hot plate test.

  • Post-Treatment Latency Measurement:

    • At the same predetermined time points, re-test the animals and record the tail-flick latency.

  • Data Analysis:

    • Calculate %MPE as described for the hot plate test.

    • Analyze the data using appropriate statistical methods to determine the effect of (-)-Eseroline on nociceptive thresholds.

Visualizations

Eseroline_Mechanism cluster_cholinergic Cholinergic System cluster_opioid Opioid System ACh Acetylcholine (ACh) Synapse Synaptic Cleft ACh->Synapse Release AChE Acetylcholinesterase (AChE) Synapse->AChE Degradation by Postsynaptic Postsynaptic Receptors (Muscarinic/Nicotinic) Synapse->Postsynaptic Activation Analgesia Analgesia Postsynaptic->Analgesia Leads to MOR Mu-Opioid Receptor (MOR) Neuron Presynaptic/Postsynaptic Neuron MOR->Neuron Activation Neuron->Analgesia Leads to Eseroline (-)-Eseroline Eseroline->AChE Inhibits Eseroline->MOR Agonist

Caption: Dual mechanism of action for (-)-Eseroline in analgesia.

Analgesia_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A Animal Acclimatization (Handling & Environment) B Randomization into Treatment Groups A->B C Preparation of (-)-Eseroline & Vehicle B->C D Measure Baseline Latency (Hot Plate / Tail-Flick) E Drug Administration (i.p. / s.c.) D->E F Measure Post-Drug Latency (Multiple Time Points) E->F G Calculate %MPE F->G H Statistical Analysis (e.g., ANOVA) G->H I Generate Dose-Response Curve H->I

Caption: General experimental workflow for in vivo analgesia studies.

Troubleshooting_Logic Start Unexpected Result (e.g., No Effect, High Variability, Toxicity) Toxicity Toxicity Observed? Start->Toxicity Variability High Variability? Start->Variability NoEffect No Analgesic Effect? Start->NoEffect Toxicity->Variability No Sol_Tox Reduce Dose Review Dosing Protocol Toxicity->Sol_Tox Yes Variability->NoEffect No Sol_Var Check Acclimatization Standardize Procedures Verify Drug Stability Variability->Sol_Var Yes Sol_NoEffect Verify Dose & Route Check Timing of Test Consider Motor Impairment NoEffect->Sol_NoEffect Yes

Caption: Troubleshooting flowchart for unexpected experimental outcomes.

References

Technical Support Center: Stabilizing (-)-Eseroline Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing (-)-eseroline in their experiments, maintaining the stability of its solutions is paramount to ensure accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with the degradation of (-)-eseroline.

Frequently Asked Questions (FAQs)

Q1: My (-)-eseroline solution is turning a reddish-brown color. What is causing this, and is the solution still usable?

A1: The reddish-brown discoloration of your (-)-eseroline solution is likely due to oxidation. (-)-Eseroline is susceptible to oxidation, which leads to the formation of colored degradation products, most notably rubreserine.[1][2] This degradation process is more pronounced at alkaline pH (pH > 7).[2] The presence of this color indicates that a portion of the (-)-eseroline has degraded, which will affect its concentration and potentially its biological activity. It is strongly recommended to discard the colored solution and prepare a fresh, stabilized solution for your experiments to ensure data integrity.

Q2: I've noticed a decrease in the potency of my (-)-eseroline solution over time, even without a significant color change. What could be the reason?

A2: A loss of potency in the absence of significant color change can be attributed to hydrolytic degradation. The degradation of (-)-eseroline in aqueous solutions is known to be pH-dependent and follows first-order kinetics.[3] The rate of this degradation increases as the pH of the solution increases, a process known as specific base catalysis.[3] Therefore, even in a seemingly clear solution, a significant amount of (-)-eseroline may have degraded if the solution is not properly buffered to a slightly acidic pH.

Q3: What are the optimal storage conditions to maximize the stability of my (-)-eseroline solution?

A3: To maximize the stability of your (-)-eseroline solution, it is crucial to control several factors:

  • pH: Maintain the solution at a slightly acidic pH.

  • Temperature: Store the solution at low temperatures. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing at -20 °C or -80 °C is ideal.

  • Light: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.

  • Oxygen: Minimize exposure to atmospheric oxygen. This can be achieved by using degassed solvents for solution preparation and by purging the headspace of the storage container with an inert gas (e.g., nitrogen or argon) before sealing.

Q4: Can I use antioxidants to stabilize my (-)-eseroline solution? If so, which ones are recommended?

A4: Yes, the use of antioxidants is a highly effective strategy to prevent the oxidative degradation of (-)-eseroline. Common antioxidants used for stabilizing similar phenolic compounds include ascorbic acid and sodium metabisulfite.[4][5][6] These agents work by preferentially oxidizing, thereby protecting the (-)-eseroline from degradation. It is important to ensure the compatibility of the chosen antioxidant with your specific experimental setup.

Q5: How can I monitor the stability of my (-)-eseroline solution and quantify its degradation?

A5: The most reliable method for monitoring the stability of your (-)-eseroline solution and quantifying its degradation is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A validated HPLC method can separate (-)-eseroline from its degradation products, allowing for the accurate determination of the concentration of the active compound over time.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution turns reddish-brown Oxidation of (-)-eseroline to colored degradation products like rubreserine.Discard the solution. Prepare a fresh solution using degassed solvents and consider adding an antioxidant (e.g., 0.1% w/v ascorbic acid). Store under an inert atmosphere and protect from light.
Loss of biological activity/potency pH-dependent hydrolytic degradation.Prepare the solution in a slightly acidic buffer (e.g., pH 4-5) to minimize hydrolysis. Verify the pH of your solution. Store at low temperatures.
Precipitate formation upon storage Poor solubility at the storage temperature or change in pH.Allow the solution to warm to room temperature and gently agitate to see if the precipitate redissolves. Ensure the pH of the solution is in a range where (-)-eseroline is soluble. Consider preparing a more dilute stock solution.

Data Presentation

The degradation of (-)-eseroline is significantly influenced by the pH of the solution. The table below summarizes the effect of pH on the first-order degradation rate constant of (-)-eseroline in phosphate (B84403) buffer solutions.

Table 1: First-Order Degradation Rate Constants of (-)-Eseroline at Various pH Values

pH First-Order Rate Constant (k) (s⁻¹)
6.91Data not available in the provided search results
7.40Data not available in the provided search results
7.98Data not available in the provided search results
8.41Data not available in the provided search results
8.94Data not available in the provided search results
Note: While the source indicates that the rate constant increases with pH, specific quantitative values were not found in the provided search results.[3]

Experimental Protocols

Protocol for Preparation of a Stabilized (-)-Eseroline Stock Solution

This protocol describes the preparation of a stabilized (-)-eseroline stock solution using ascorbic acid as an antioxidant.

Materials:

  • (-)-Eseroline

  • High-purity water (e.g., HPLC grade)

  • Ascorbic acid

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Inert gas (Nitrogen or Argon)

  • Sterile, amber glass vials with airtight caps

Procedure:

  • Solvent Degassing: Deoxygenate the high-purity water by sparging with an inert gas (nitrogen or argon) for at least 30 minutes.

  • Antioxidant Addition: Dissolve ascorbic acid in the degassed water to a final concentration of 0.1% (w/v).

  • pH Adjustment: Adjust the pH of the ascorbic acid solution to a slightly acidic range (e.g., pH 4-5) using dilute HCl or NaOH.

  • Dissolution of (-)-Eseroline: Accurately weigh the desired amount of (-)-eseroline and dissolve it in the prepared acidic, antioxidant-containing solvent to the desired final concentration. Gentle vortexing or sonication can be used to aid dissolution.

  • Storage: Aliquot the stabilized stock solution into single-use amber glass vials. Flush the headspace of each vial with an inert gas before tightly sealing. Store the vials at -20°C or -80°C.

Protocol for Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method to quantify (-)-eseroline and its degradation products. Method validation and optimization are essential for specific applications.

Chromatographic Conditions (Example):

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV detector set at the wavelength of maximum absorbance for (-)-eseroline.

  • Column Temperature: 25°C

Procedure:

  • Sample Preparation: At designated time points of a stability study, retrieve a vial of the (-)-eseroline solution. Allow it to thaw to room temperature. Dilute the sample to a suitable concentration within the linear range of the assay using the mobile phase.

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Integrate the peak areas of (-)-eseroline and any degradation products. The concentration of (-)-eseroline can be calculated using a calibration curve prepared with freshly prepared standards. The percentage of degradation can be calculated based on the decrease in the peak area of (-)-eseroline over time.

Visualizations

eseroline_degradation_pathway eseroline (-)-Eseroline oxidized_intermediate Oxidized Intermediate eseroline->oxidized_intermediate Oxidation (O2) hydrolysis_products Hydrolysis Products eseroline->hydrolysis_products Hydrolysis (OH-) rubreserine Rubreserine (Reddish-brown) oxidized_intermediate->rubreserine

Caption: Degradation pathway of (-)-eseroline.

troubleshooting_workflow start (-)-Eseroline Solution Issue color_change Color Change? start->color_change potency_loss Loss of Potency? color_change->potency_loss No oxidation Oxidation suspected. Prepare fresh solution with antioxidant. color_change->oxidation Yes precipitate Precipitate Formation? potency_loss->precipitate No hydrolysis Hydrolysis suspected. Use acidic buffer and store cold. potency_loss->hydrolysis Yes solubility Solubility issue. Warm gently, check pH. precipitate->solubility Yes end Problem Resolved precipitate->end No oxidation->end hydrolysis->end solubility->end

Caption: Troubleshooting workflow for (-)-eseroline solution issues.

References

Technical Support Center: Troubleshooting Poor Recovery of (-)-Eseroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the sample extraction of (-)-Eseroline. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for poor recovery of (-)-Eseroline during extraction?

Poor recovery of (-)-Eseroline, an indole (B1671886) alkaloid, is typically attributed to a combination of factors related to its chemical nature. The most critical issues include improper pH of the extraction and partitioning media, suboptimal choice of organic solvent, and degradation of the analyte during the process. (-)-Eseroline is susceptible to pH-dependent degradation, particularly under basic conditions.

Q2: How does pH influence the extraction efficiency of (-)-Eseroline?

The extraction of (-)-Eseroline, like other alkaloids, is highly dependent on pH due to its basic nature.

  • In acidic conditions (low pH): (-)-Eseroline, containing a tertiary amine, will be protonated to form a salt. This salt is generally more soluble in aqueous or alcoholic solutions and less soluble in non-polar organic solvents.

  • In alkaline conditions (high pH): (-)-Eseroline exists as the free base, which is less soluble in water and more soluble in common organic solvents like chloroform (B151607) and dichloromethane (B109758).

Therefore, a common strategy is to perform an initial extraction from an acidified aqueous sample with a non-polar solvent to remove acidic and neutral impurities, then basify the aqueous phase and extract the (-)-Eseroline free base into a water-immiscible organic solvent.

Q3: What are the ideal organic solvents for extracting (-)-Eseroline?

  • Dichloromethane

  • Chloroform

  • Ethyl acetate

The optimal solvent should be determined empirically to maximize recovery.

Q4: My (-)-Eseroline recovery is inconsistent. What could be the reason?

Inconsistent recovery can stem from several factors:

  • pH variability: Inaccurate or inconsistent pH adjustments between samples will lead to variable extraction efficiency.

  • Emulsion formation: The formation of a stable emulsion at the aqueous-organic interface can trap the analyte, preventing its complete transfer between phases.

  • Analyte degradation: As (-)-Eseroline degradation is pH-dependent and can be accelerated by exposure to light and oxygen, variations in processing time and storage conditions can lead to inconsistent results.[1]

  • Incomplete phase separation: Incomplete separation of the aqueous and organic layers will result in loss of analyte.

Q5: Can (-)-Eseroline degrade during the extraction process?

Yes, degradation is a significant cause of low recovery. The stability of (-)-Eseroline is influenced by:

  • pH: It undergoes base-catalyzed degradation.[1] The rate of degradation increases as the pH becomes more alkaline.

  • Oxidation: Like many phenolic compounds, (-)-Eseroline is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This can lead to the formation of colored degradation products, such as rubreserine.

  • Temperature: Elevated temperatures can increase the rate of degradation. It is advisable to perform extractions at room temperature or below if possible.

To mitigate degradation, it is recommended to work quickly, protect samples from light, use de-gassed solvents, and avoid prolonged exposure to strongly basic conditions.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues leading to poor (-)-Eseroline recovery.

Problem 1: Low Overall Recovery
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal pH Verify the pH of the aqueous phase before and after each extraction step using a calibrated pH meter. For extraction of the free base, ensure the pH is sufficiently alkaline (e.g., pH 9-10), but minimize exposure time.Consistent and improved partitioning of (-)-Eseroline into the desired phase.
Incorrect Solvent Choice Test a panel of organic solvents with varying polarities (e.g., hexane (B92381), dichloromethane, ethyl acetate, chloroform) to identify the one that provides the best recovery.Selection of a solvent that maximizes the solubility of the (-)-Eseroline free base.
Insufficient Extraction Increase the number of extraction steps (e.g., from 2 to 3-4) with fresh solvent for each step. Ensure vigorous mixing during each extraction to maximize partitioning.Increased transfer of (-)-Eseroline from the aqueous to the organic phase.
Analyte Degradation Work under low light conditions (e.g., use amber vials). Use solvents that have been de-gassed with nitrogen or argon. Minimize the time the sample is at a high pH. Consider adding an antioxidant.Reduced degradation of (-)-Eseroline, leading to higher recovery of the intact molecule.
Problem 2: Emulsion Formation at the Aqueous-Organic Interface
Potential Cause Troubleshooting Step Expected Outcome
High concentration of lipids or proteins Centrifuge the sample at high speed to break the emulsion. Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase. Pass the emulsified layer through a bed of an inert filter aid like Celite.Clear separation of the aqueous and organic layers, allowing for complete recovery of the organic phase.
Vigorous shaking Use gentle inversion for mixing instead of vigorous shaking or vortexing.Minimized formation of emulsions.

Experimental Protocols

General Protocol for Liquid-Liquid Extraction (LLE) of (-)-Eseroline

This protocol is a general guideline and may require optimization for your specific sample matrix.

  • Sample Preparation:

    • For liquid samples (e.g., plasma, urine), acidify to approximately pH 3-4 with a suitable acid (e.g., 1 M HCl or phosphoric acid). This will protonate (-)-Eseroline.

    • For solid samples, homogenize in an acidic aqueous buffer.

  • Removal of Acidic and Neutral Impurities (Wash Step):

    • Extract the acidified sample 2-3 times with a non-polar organic solvent such as hexane or diethyl ether.

    • Discard the organic layers, which contain acidic and neutral impurities. The protonated (-)-Eseroline remains in the aqueous phase.

  • Liberation and Extraction of (-)-Eseroline Free Base:

    • Adjust the pH of the aqueous phase to approximately 9-10 with a suitable base (e.g., 1 M NaOH or ammonium (B1175870) hydroxide). Perform this step immediately before extraction to minimize degradation.

    • Immediately extract the alkaline aqueous phase 3-4 times with a water-immiscible organic solvent (e.g., dichloromethane or chloroform).

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove residual water.

    • Filter or decant the dried organic extract.

    • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at low temperature.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).

A study on the determination of physostigmine (B191203) and eseroline (B613827) in plasma reported a mean recovery of 80.3% for eseroline using a liquid-liquid extraction procedure.[2]

Visual Guides

Troubleshooting Workflow for Poor (-)-Eseroline Recovery

TroubleshootingWorkflow Start Poor (-)-Eseroline Recovery Check_pH Verify pH of Aqueous Phase Start->Check_pH pH_OK pH is Optimal Check_pH->pH_OK Correct? Adjust_pH Adjust pH Check_pH->Adjust_pH Incorrect? Check_Solvent Evaluate Extraction Solvent pH_OK->Check_Solvent Adjust_pH->Check_pH Solvent_OK Solvent is Appropriate Check_Solvent->Solvent_OK Optimal? Change_Solvent Select Alternative Solvent Check_Solvent->Change_Solvent Suboptimal? Check_Degradation Investigate Degradation Solvent_OK->Check_Degradation Change_Solvent->Check_Solvent Degradation_OK Degradation Minimized Check_Degradation->Degradation_OK No evidence? Implement_Protection Use Protective Measures (Low light, inert gas) Check_Degradation->Implement_Protection Evidence found? Check_Emulsion Check for Emulsions Degradation_OK->Check_Emulsion Implement_Protection->Check_Degradation Emulsion_OK No Emulsion Check_Emulsion->Emulsion_OK None? Break_Emulsion Break Emulsion (Centrifuge, add salt) Check_Emulsion->Break_Emulsion Present? Success Recovery Improved Emulsion_OK->Success Break_Emulsion->Check_Emulsion

Caption: A step-by-step workflow for troubleshooting poor recovery of (-)-Eseroline.

Potential Degradation Pathway of (-)-Eseroline

DegradationPathway cluster_extraction Acid-Base Extraction Eseroline (-)-Eseroline Protonated_Eseroline Protonated Eseroline (Aqueous Soluble Salt) Eseroline->Protonated_Eseroline Acidification Free_Base_Eseroline Eseroline Free Base (Organic Soluble) Protonated_Eseroline->Free_Base_Eseroline Add Base (High pH) Free_Base_Eseroline->Protonated_Eseroline Add Acid (Low pH) Degradation_Products Degradation Products (e.g., Rubreserine) Free_Base_Eseroline->Degradation_Products Oxidation (O2, light) Base-Catalyzed Degradation

References

Addressing variability in in vivo responses to (-)-Eseroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Eseroline in in vivo experiments. Our goal is to help you address the inherent variability in responses to this compound and achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Eseroline and what are its primary mechanisms of action?

(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203). It exhibits a complex pharmacological profile with at least two primary mechanisms of action:

  • Opioid Receptor Agonism: (-)-Eseroline is a potent antinociceptive agent, with some studies suggesting its analgesic effects are stronger than morphine. This action is mediated through its agonist activity at opioid receptors.[1]

  • Acetylcholinesterase (AChE) Inhibition: It also functions as a reversible inhibitor of AChE, the enzyme responsible for the breakdown of acetylcholine (B1216132). This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.[2]

It is crucial to consider this dual activity when designing experiments and interpreting results, as both the opioid and cholinergic systems can be simultaneously modulated.

Q2: What are the potential sources of variability in in vivo responses to (-)-Eseroline?

Variability in in vivo responses to (-)-Eseroline can arise from several factors, including:

  • Animal-Specific Factors:

    • Species and Strain: Different animal species and strains can have variations in the expression and sensitivity of opioid and muscarinic receptors, as well as differences in drug metabolism.

    • Age and Sex: These factors can influence baseline physiological parameters and pharmacokinetic profiles.

    • Health Status: Underlying health conditions can alter drug disposition and response.

  • Experimental Conditions:

    • Route of Administration: The bioavailability and time to peak effect of (-)-Eseroline will vary significantly with the route of administration (e.g., intravenous, subcutaneous, oral).

    • Dosage and Formulation: The dose and the vehicle used to dissolve (-)-Eseroline can impact its solubility, absorption, and stability.

    • Anesthesia: Anesthetics can interact with both the opioid and cholinergic systems, potentially confounding the observed effects of (-)-Eseroline.

  • Pharmacological Factors:

    • Receptor Density and Desensitization: The density of opioid and cholinergic receptors can vary between animals and can be downregulated (desensitized) with repeated exposure to agonists.[3]

    • Metabolism: As a metabolite of physostigmine, (-)-Eseroline itself is subject to further metabolism, which can vary between individuals and species.[4]

Q3: Is (-)-Eseroline neurotoxic?

Some studies have indicated that (-)-Eseroline may be neurotoxic, particularly at higher concentrations. It has been shown to induce neuronal cell death in vitro, possibly through a mechanism involving the depletion of cellular ATP.[5][6] This potential for neurotoxicity should be a critical consideration in dose-selection for in vivo studies and in the interpretation of behavioral and physiological outcomes.

Troubleshooting Guide

Issue 1: Inconsistent Analgesic Effects

  • Possible Cause: Variability in opioid receptor sensitivity or density.

  • Troubleshooting Steps:

    • Standardize Animal Model: Use a consistent species, strain, age, and sex for all experiments.

    • Control for Stress: Stress can alter baseline pain perception and opioid receptor function. Acclimatize animals to the experimental setup.

    • Dose-Response Curve: Establish a full dose-response curve to identify the optimal analgesic dose for your specific model and experimental conditions.

    • Pharmacokinetic Analysis: Consider performing a pilot pharmacokinetic study to determine the time to maximum concentration (Cmax) and tailor your behavioral testing accordingly.

Issue 2: Unexpected Cholinergic Side Effects

  • Possible Cause: High doses of (-)-Eseroline leading to excessive acetylcholinesterase inhibition.

  • Troubleshooting Steps:

    • Observe for Cholinergic Signs: Monitor animals for signs of cholinergic hyperactivation, such as salivation, lacrimation, urination, defecation, and tremors.

    • Reduce the Dose: If cholinergic side effects are observed, reduce the dose of (-)-Eseroline.

    • Consider a Peripheral Antagonist: If the desired effects are central, co-administration with a peripherally restricted muscarinic antagonist may mitigate some side effects. However, this will add complexity to the experimental design.

Issue 3: High Inter-Individual Variability in Response

  • Possible Cause: Differences in drug metabolism or receptor expression.

  • Troubleshooting Steps:

    • Increase Sample Size: A larger sample size can help to overcome inter-individual variability and increase the statistical power of your study.

    • Genotype Animals: If working with a specific genetic background, ensure the genetic homogeneity of your animal colony.

    • Blinding and Randomization: Implement blinded and randomized study designs to minimize experimenter bias.

Quantitative Data Summary

Table 1: In Vitro Acetylcholinesterase Inhibition by (-)-Eseroline

Enzyme SourceKi (µM)
Electric Eel0.15 ± 0.08
Human Red Blood Cells0.22 ± 0.10
Rat Brain0.61 ± 0.12

Data from Bartolini et al. (1983)[2]

Table 2: In Vitro Neurotoxicity of (-)-Eseroline (24-hour exposure)

Cell LineEC50 for Adenine Nucleotide Release (µM)EC50 for LDH Leakage (µM)
NG-108-1540 - 7540 - 75
N1E-11540 - 7540 - 75
C680 - 12080 - 120
ARL-15 (non-neuronal)80 - 12080 - 120

Data from Somani et al. (1990)[5]

Experimental Protocols

Protocol 1: Assessment of Antinociceptive Effects (Hot Plate Test)

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Acclimatization: Acclimatize rats to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Determine the baseline latency for each rat to lick a hind paw or jump on a hot plate maintained at 55 ± 0.5°C. A cut-off time of 30 seconds is recommended to prevent tissue damage.

  • Drug Administration: Administer (-)-Eseroline or vehicle via the desired route (e.g., subcutaneous).

  • Post-Treatment Latency: Measure the hot plate latency at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: Express the results as the percentage of maximum possible effect (%MPE) calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100.

Visualizations

eseroline_signaling_pathways cluster_cholinergic Cholinergic Synapse cluster_opioid Opioid Synapse Eseroline_chol (-)-Eseroline AChE Acetylcholinesterase (AChE) Eseroline_chol->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Muscarinic_R Muscarinic Receptors ACh->Muscarinic_R Activates Nicotinic_R Nicotinic Receptors ACh->Nicotinic_R Activates Postsynaptic_Neuron_Chol Postsynaptic Neuron Muscarinic_R->Postsynaptic_Neuron_Chol Nicotinic_R->Postsynaptic_Neuron_Chol Cholinergic_Effect Cholinergic Response Postsynaptic_Neuron_Chol->Cholinergic_Effect Eseroline_op (-)-Eseroline Opioid_R Opioid Receptors Eseroline_op->Opioid_R Activates Postsynaptic_Neuron_Op Postsynaptic Neuron Opioid_R->Postsynaptic_Neuron_Op Analgesia Analgesic Effect Postsynaptic_Neuron_Op->Analgesia

Caption: Dual signaling pathways of (-)-Eseroline.

experimental_workflow start Start: Select Animal Model (Species, Strain, Age, Sex) acclimatization Acclimatization to Housing and Experimental Environment start->acclimatization baseline Baseline Behavioral/Physiological Measurements acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Administer (-)-Eseroline or Vehicle randomization->treatment outcome Outcome Assessment at Pre-determined Time Points treatment->outcome data_analysis Data Analysis and Statistical Evaluation outcome->data_analysis end End: Interpretation of Results data_analysis->end troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Inconsistent In Vivo Response cause1 Animal Variability issue->cause1 cause2 Experimental Protocol issue->cause2 cause3 Pharmacological Factors issue->cause3 solution1a Standardize Animal Model cause1->solution1a solution1b Increase Sample Size cause1->solution1b solution2a Optimize Dose and Route cause2->solution2a solution2b Refine Experimental Timeline cause2->solution2b solution3a Conduct Dose-Response Study cause3->solution3a solution3b Consider Pharmacokinetics cause3->solution3b

References

Technical Support Center: (-)-Eseroline Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of (-)-eseroline in aqueous solutions by adjusting the pH.

Frequently Asked Questions (FAQs)

Q1: My (-)-eseroline solution is changing color and losing activity. What is the primary cause of this instability?

A1: (-)-Eseroline is susceptible to degradation in aqueous solutions, primarily through hydrolysis and oxidation. The rate of this degradation is highly dependent on the pH of the solution. Studies have shown that the degradation of eseroline (B613827) increases as the pH becomes more alkaline.[1] This degradation process involves the breakdown of the eseroline molecule, leading to a loss of its biological activity and the formation of colored degradation products.

Q2: What is the optimal pH range for maximizing the stability of (-)-eseroline in an aqueous solution?

Q3: Which buffer system is recommended for preparing (-)-eseroline solutions?

A3: A citrate (B86180) buffer system is a suitable choice for maintaining a stable acidic pH for (-)-eseroline solutions. Citrate buffers are effective in the pH range of 3.0 to 6.2 and are commonly used in pharmaceutical formulations. Phosphate (B84403) buffers can also be used, but they are generally more effective in the pH range of 5.8 to 8.0, a range where eseroline degradation is more pronounced.

Q4: How can I prepare a stable stock solution of (-)-eseroline?

A4: To prepare a stable stock solution, it is recommended to dissolve (-)-eseroline in a deoxygenated, acidic buffer (e.g., 0.1 M citrate buffer, pH 4.0). Prepare the buffer using high-purity water and degas it by sparging with an inert gas like nitrogen or argon to minimize oxidation. Store the stock solution in small, single-use aliquots at -20°C or -80°C in light-protected vials to prevent degradation from repeated freeze-thaw cycles and light exposure.

Q5: How can I monitor the stability of my (-)-eseroline solution over time?

A5: The most effective way to monitor the stability of your (-)-eseroline solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. This technique allows for the separation and quantification of the intact (-)-eseroline from its degradation products. A reversed-phase C18 column is typically used for this separation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid discoloration of the eseroline solution (e.g., turning pink or red). Oxidation and/or degradation at an inappropriate pH. 1. Ensure the pH of your aqueous solution is in the recommended acidic range (pH 3.0-5.0). 2. Prepare solutions using deoxygenated buffers. 3. Overlay the solution with an inert gas (nitrogen or argon) before sealing the container. 4. Protect the solution from light by using amber vials or wrapping the container in foil.
Loss of biological activity in my in vitro assay. Degradation of (-)-eseroline in the experimental medium. 1. Verify the pH of your final assay medium after the addition of the eseroline stock solution. 2. Consider performing a time-course experiment to assess the stability of eseroline under your specific assay conditions. 3. If the assay requires a neutral or alkaline pH, prepare the eseroline solution fresh immediately before use and minimize the incubation time.
Precipitation of (-)-eseroline upon addition to the aqueous buffer. Exceeding the solubility limit or a significant change in solvent polarity. 1. Ensure the final concentration of (-)-eseroline does not exceed its solubility in the aqueous buffer. 2. If using a concentrated stock in an organic solvent, add the stock solution dropwise to the vigorously stirring aqueous buffer to facilitate dissolution. 3. A small percentage of a co-solvent like ethanol (B145695) may be used, but its compatibility with the experimental system must be verified.

Data Presentation

Table 1: pH-Dependent Degradation of (-)-Eseroline in Phosphate Buffer

pHApparent First-Order Rate Constant (k) (min⁻¹)
6.910.0012
7.400.0038
7.980.0115
8.410.0275
8.940.0690
Data from a study on the liquid chromatographic determination of the pH-dependent degradation of eseroline.[1]

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Citrate Buffer (pH 4.0)

Materials:

  • Citric acid monohydrate (MW: 210.14 g/mol )

  • Sodium citrate dihydrate (MW: 294.10 g/mol )

  • High-purity water (e.g., deionized, distilled)

  • pH meter

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH adjustment (0.1 M)

Procedure:

  • Prepare a 0.1 M citric acid solution: Dissolve 2.10 g of citric acid monohydrate in 100 mL of high-purity water.

  • Prepare a 0.1 M sodium citrate solution: Dissolve 2.94 g of sodium citrate dihydrate in 100 mL of high-purity water.

  • Mix the solutions: In a beaker, combine approximately 61.5 mL of the 0.1 M citric acid solution with 38.5 mL of the 0.1 M sodium citrate solution.

  • Adjust the pH: Place a calibrated pH electrode in the solution and monitor the pH. Slowly add 0.1 M HCl or 0.1 M NaOH dropwise to adjust the pH to exactly 4.0.

  • Final Volume: Adjust the final volume to 200 mL with high-purity water.

  • Degassing (Optional but Recommended): Sparge the buffer with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

Protocol 2: Stability Study of (-)-Eseroline in Different Buffers

Objective: To determine the optimal pH and buffer system for (-)-eseroline stability.

Materials:

  • (-)-Eseroline

  • 0.1 M Citrate buffers (pH 3.0, 4.0, 5.0)

  • 0.1 M Phosphate buffer (pH 6.0, 7.0)

  • HPLC system with UV detector

  • Reversed-phase C18 column

  • Incubator or water bath

Procedure:

  • Prepare (-)-eseroline solutions: Prepare separate solutions of (-)-eseroline at a known concentration (e.g., 100 µg/mL) in each of the prepared citrate and phosphate buffers.

  • Initial Analysis (T=0): Immediately after preparation, analyze each solution by HPLC to determine the initial concentration of (-)-eseroline.

  • Incubation: Store aliquots of each solution at a constant temperature (e.g., 25°C or 37°C) protected from light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution and analyze it by HPLC to determine the concentration of remaining (-)-eseroline.

  • Data Analysis: For each buffer condition, plot the natural logarithm of the (-)-eseroline concentration versus time. The slope of this line will be the negative of the apparent first-order degradation rate constant (-k).

  • Comparison: Compare the degradation rate constants obtained for each buffer and pH to identify the conditions under which (-)-eseroline is most stable (i.e., the smallest k value).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation prep_buffer Prepare Buffers (Citrate pH 3, 4, 5; Phosphate pH 6, 7) prep_eseroline Dissolve (-)-Eseroline in each buffer prep_buffer->prep_eseroline initial_hplc T=0 HPLC Analysis prep_eseroline->initial_hplc incubation Incubate at constant temperature initial_hplc->incubation timepoint_hplc Time-Point HPLC Analysis (e.g., 1, 2, 4, 8, 24h) incubation->timepoint_hplc plot_data Plot ln(Conc) vs. Time timepoint_hplc->plot_data calc_rate Calculate Degradation Rate Constant (k) plot_data->calc_rate compare Compare Stability calc_rate->compare

Caption: Experimental workflow for determining the stability of (-)-eseroline.

degradation_pathway Eseroline (-)-Eseroline Hydrolysis_Product Hydrolysis Product (Loss of structural integrity) Eseroline->Hydrolysis_Product  Hydrolysis (catalyzed by OH⁻) Oxidation_Product Oxidation Product (e.g., Quinone-like structures, colored) Eseroline->Oxidation_Product  Oxidation (O₂, metal ions) Loss_of_Activity Loss of Biological Activity Hydrolysis_Product->Loss_of_Activity Oxidation_Product->Loss_of_Activity

Caption: Putative degradation pathways for (-)-eseroline in aqueous solution.

References

Technical Support Center: Vehicle Selection for In Vivo Administration of (-)-Eseroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of a vehicle for the in vivo administration of (-)-Eseroline. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most important physicochemical properties of (-)-Eseroline to consider when selecting a vehicle?

A1: (-)-Eseroline is a pyrroloindole alkaloid and a metabolite of physostigmine (B191203).[1][2] Key properties to consider are its solubility and stability. While specific quantitative solubility data for (-)-Eseroline is limited, data from its parent compound, physostigmine, can be used as a guide. Physostigmine salicylate (B1505791) shows solubility in various solvents, suggesting (-)-Eseroline may have similar characteristics.[3] Furthermore, (-)-Eseroline is susceptible to degradation, particularly oxidation, which is influenced by pH, light, and air exposure.[1][4][5][6]

Q2: My (-)-Eseroline solution appears discolored (pinkish/red). What does this mean and can I still use it?

A2: A pink or red discoloration indicates the oxidation of (-)-Eseroline to rubreserine (B1680255) and other colored degradation products.[4] This degradation is accelerated by exposure to light, air (oxygen), and alkaline pH.[5][6] It is strongly recommended to discard any discolored solutions, as the presence of degradation products can lead to inaccurate dosing and potential confounding toxicological effects. To prevent this, always prepare fresh solutions and minimize exposure to light and air.

Q3: I am observing precipitation after preparing my (-)-Eseroline formulation. What could be the cause and how can I fix it?

A3: Precipitation can occur for several reasons:

  • Exceeding Solubility Limit: The concentration of (-)-Eseroline may be too high for the chosen vehicle.

  • Temperature Changes: A solution prepared at room temperature or upon slight warming may precipitate when cooled.

  • pH Shift: If using a buffered solution, a shift in pH upon addition of (-)-Eseroline (if it is acidic or basic) could reduce its solubility.

  • "Salting Out": When diluting a stock solution prepared in an organic solvent (like DMSO) with an aqueous buffer, the compound may precipitate if the final concentration of the organic solvent is too low to maintain solubility.

Troubleshooting Steps:

  • Consult the solubility data table below. Ensure your desired concentration is achievable in the selected vehicle.

  • Gently warm the solution to see if the precipitate redissolves. If it does, consider maintaining the solution at that temperature until administration.

  • Use a co-solvent system. For aqueous administrations, preparing a concentrated stock in DMSO and then diluting it in saline or PBS is a common strategy. Ensure the final DMSO concentration is low (typically <10%) to avoid vehicle-induced toxicity.

  • Adjust the pH. Based on stability data for the related compound physostigmine, a slightly acidic pH (around 3.4-5.0) may improve both stability and potentially solubility.[1] However, the solution must be buffered and isotonic for in vivo use to avoid injection site irritation.

Q4: I am seeing high variability in my in vivo results between animals. Could the vehicle be a contributing factor?

A4: Yes, the vehicle can significantly impact experimental variability.

  • Inconsistent Formulation: If using a suspension, inadequate mixing can lead to inconsistent dosing. Ensure the suspension is homogenous before each administration.

  • Vehicle-Induced Effects: Some vehicles, especially at higher concentrations, can have their own biological effects, which may vary between animals. For example, DMSO can have various physiological effects.[7]

  • Route of Administration: The choice of vehicle is tightly linked to the route of administration. An inappropriate vehicle for a specific route can lead to variable absorption and bioavailability.

Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.

Data Presentation

Table 1: Estimated Solubility of (-)-Eseroline (based on Physostigmine Salicylate data)

VehicleEstimated Solubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)~10[3]A good solvent for preparing concentrated stock solutions.
Ethanol~1[3]Can be used as a co-solvent.
Phosphate-Buffered Saline (PBS, pH 7.2)~1[3]Aqueous solutions are not recommended for storage for more than a day.[3]
Saline (0.9% NaCl)Likely similar to PBSA common vehicle for injection.
Propylene Glycol (PG)Data not available; often used as a co-solvent.
Polyethylene Glycol 400 (PEG 400)Data not available; often used as a co-solvent.
Corn OilLikely poorly solubleSuitable for lipophilic compounds; (-)-Eseroline is moderately lipophilic.

Table 2: Stability Considerations for (-)-Eseroline in Aqueous Solutions (Inferred from Physostigmine Data)

ConditionEffect on StabilityRecommendation
pH Degradation is pH-dependent. Minimum degradation observed at pH 3.4 under anaerobic conditions.[1][4] Stability decreases as pH increases.[1][4]Prepare solutions in a slightly acidic buffer (e.g., citrate (B86180) buffer pH 4-5) for improved stability. Ensure the final formulation is suitable for injection.
Oxygen (Air) Prone to oxidation.[4][5][6]Prepare solutions fresh. Purge the solvent and headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing.
Light Susceptible to light-induced degradation.[5][6]Protect solutions from light by using amber vials or wrapping vials in aluminum foil.
Temperature Higher temperatures accelerate degradation.[1][4]Store stock solutions at low temperatures (-20°C or -80°C). Prepare working solutions on the day of use.

Experimental Protocols

Protocol 1: Preparation of (-)-Eseroline for Subcutaneous Injection using a DMSO/Saline Co-solvent System

This protocol is suitable for achieving a range of concentrations for subcutaneous administration in mice. A 10 mg/kg dose has been previously used for eseroline (B613827) salicylate in mice.[1]

Materials:

  • (-)-Eseroline

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Sterile 0.9% Saline

  • Sterile, amber glass vials

  • Sterile syringes and needles

  • Vortex mixer

Procedure:

  • Calculate the required amount of (-)-Eseroline based on the desired dose and the number of animals.

  • Prepare a concentrated stock solution:

    • Weigh the required amount of (-)-Eseroline into a sterile, amber glass vial.

    • Add a minimal volume of DMSO to dissolve the compound completely. For example, to achieve a final concentration of 1 mg/mL with 10% DMSO, you would first dissolve 10 mg of (-)-Eseroline in 1 mL of DMSO to make a 10 mg/mL stock.

    • Gently vortex until fully dissolved.

  • Prepare the final injectable solution:

    • In a separate sterile vial, add the required volume of sterile 0.9% saline.

    • Slowly add the calculated volume of the (-)-Eseroline stock solution to the saline while vortexing. For the example above, you would add 1 mL of the 10 mg/mL stock to 9 mL of saline to get a final volume of 10 mL at 1 mg/mL with 10% DMSO.

    • Visually inspect the solution for any precipitation. If precipitation occurs, you may need to increase the final DMSO concentration (up to a tolerable limit for the animal model) or lower the final drug concentration.

  • Administration:

    • Use the freshly prepared solution immediately.

    • Administer subcutaneously to the animals.

    • Always include a vehicle control group receiving the same percentage of DMSO in saline.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Vehicle_Selection_Workflow Vehicle Selection Workflow for (-)-Eseroline cluster_0 Initial Assessment cluster_1 Vehicle Screening cluster_2 Formulation & Troubleshooting cluster_3 Final Steps A Determine Desired Dose (e.g., 10 mg/kg) B Review Physicochemical Properties (Solubility & Stability) A->B C Aqueous-based? (Saline, PBS) B->C E Lipid-based? (Corn Oil) B->E D Co-solvent needed? C->D Low Solubility F Prepare Test Formulations C->F Sufficiently Soluble D->F E->F G Check for Precipitation/Discoloration F->G H Precipitation Occurs G->H Yes I Solution is Clear & Stable G->I No J Adjust Formulation (e.g., increase co-solvent, lower concentration) H->J K Prepare Fresh on Day of Dosing I->K J->F L Administer to Animals (include vehicle control) K->L

Caption: Decision workflow for selecting an appropriate in vivo administration vehicle for (-)-Eseroline.

Eseroline_Degradation_Pathway Simplified Degradation Pathway of (-)-Eseroline cluster_factors Accelerating Factors Eseroline (-)-Eseroline (Colorless) Rubreserine Rubreserine (Red/Pink) Eseroline->Rubreserine Oxidation Other Other Degradation Products Rubreserine->Other Oxygen Oxygen (Air) Oxygen->Eseroline Light Light Light->Eseroline Alkaline_pH Alkaline pH Alkaline_pH->Eseroline

Caption: Factors leading to the degradation of (-)-Eseroline.

References

How to prevent precipitation of (-)-Eseroline in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using (-)-Eseroline in cell culture experiments. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges, with a primary focus on preventing the precipitation of (-)-Eseroline in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Eseroline and what are its primary mechanisms of action?

A1: (-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine. It exhibits a dual mechanism of action, functioning as both a potent opioid receptor agonist and a reversible inhibitor of acetylcholinesterase (AChE).[1] This dual activity gives (-)-Eseroline a unique pharmacological profile.

Q2: Why does (-)-Eseroline precipitate in my cell culture medium?

A2: Precipitation of (-)-Eseroline in aqueous solutions like cell culture media can occur for several reasons. Like many alkaloid compounds, (-)-Eseroline may have limited aqueous solubility. Precipitation, or "crashing out," often happens when a concentrated stock solution in an organic solvent (like DMSO) is diluted too rapidly or into a solution where the final concentration of (-)-Eseroline exceeds its solubility limit.[1] Factors such as the pH of the medium, temperature, and interactions with other media components can also contribute to precipitation.[2][3]

Q3: What is the recommended solvent for preparing a (-)-Eseroline stock solution?

A3: For compounds like (-)-Eseroline that have limited solubility in water, it is recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[4][5][6] It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept low, typically at or below 0.1%, to avoid solvent-induced cytotoxicity.[6]

Q4: How should I store my (-)-Eseroline stock solution?

A4: To ensure the stability of your (-)-Eseroline stock solution, it is best to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability and protected from light.[4]

Q5: At what concentration should I use (-)-Eseroline in my cell culture experiments?

A5: The optimal concentration of (-)-Eseroline will be dependent on the specific cell line and the experimental endpoint being measured. Based on published studies, concentrations ranging from the nanomolar to the micromolar range have been used. For example, effects on neuronal cells have been observed at concentrations as low as 75 µM.[7][8] It is highly recommended to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup.

Troubleshooting Guide: Preventing (-)-Eseroline Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of (-)-Eseroline in your cell culture experiments.

Issue Potential Cause Recommended Solution
Immediate precipitation upon adding (-)-Eseroline stock to media The final concentration of (-)-Eseroline exceeds its solubility in the aqueous medium.Decrease the final working concentration of (-)-Eseroline. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium (see Experimental Protocols section).[1]
Rapid dilution of the concentrated DMSO stock solution.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the stock solution dropwise while gently swirling or vortexing the medium to ensure gradual mixing.[1]
The cell culture medium is at a low temperature.Always use pre-warmed (37°C) cell culture medium for preparing your final working solution. Lower temperatures can decrease the solubility of the compound.[1][3]
Precipitation observed after a period of incubation The pH of the cell culture medium has shifted. (-)-Eseroline degradation is pH-dependent.Ensure the pH of your cell culture medium is stable and within the optimal range for your cells (typically 7.2-7.4).[9] Use a buffered medium and monitor the pH, especially during longer experiments.
Interaction with components in the cell culture medium (e.g., salts, proteins in serum).If using serum-containing medium, consider reducing the serum concentration or using a serum-free formulation if compatible with your cell line. Interactions with serum proteins can sometimes lead to precipitation.
Evaporation of the medium leading to increased compound concentration.Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing the plates with a gas-permeable membrane.[3]
Inconsistent experimental results Degradation of (-)-Eseroline in the stock solution or working solution.Prepare fresh stock solutions regularly and store them properly. Prepare the final working solution in the cell culture medium immediately before adding it to the cells to minimize degradation.

Experimental Protocols

Protocol 1: Preparation of (-)-Eseroline Stock Solution

This protocol describes the preparation of a 10 mM stock solution of (-)-Eseroline in DMSO.

Materials:

  • (-)-Eseroline (solid form)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the appropriate amount of (-)-Eseroline powder.

  • Dissolve the (-)-Eseroline in sterile DMSO to achieve a final concentration of 10 mM.

  • Gently vortex the solution until the (-)-Eseroline is completely dissolved. A brief warming in a 37°C water bath may aid dissolution.[10]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration of (-)-Eseroline in Cell Culture Medium

This protocol will help you determine the highest concentration of (-)-Eseroline that can be used in your specific cell culture medium without precipitation.[1]

Materials:

  • 10 mM (-)-Eseroline stock solution in DMSO

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well clear-bottom plate

  • Microplate reader (optional, for quantitative assessment)

Procedure:

  • Prepare a serial dilution of the 10 mM (-)-Eseroline stock solution in DMSO.

  • In a 96-well plate, add a fixed volume of each DMSO dilution to triplicate wells containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of medium to achieve a final DMSO concentration of 1%.

  • Include control wells containing only the medium and medium with the highest concentration of DMSO used.

  • Incubate the plate under your standard cell culture conditions (37°C, 5% CO₂).

  • Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., immediately, 1, 4, and 24 hours).

  • For a more quantitative measurement, you can read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the control wells indicates precipitation.[1]

  • The highest concentration of (-)-Eseroline that remains clear is the maximum working soluble concentration for your experimental conditions.

Data Presentation

Table 1: Solubility and Stability of (-)-Eseroline

Parameter Description Recommendation
Recommended Solvent Dimethyl sulfoxide (DMSO)Prepare a high-concentration stock solution (e.g., 10 mM).
Final DMSO Concentration In cell culture mediumShould not exceed 0.1% (v/v) to avoid cytotoxicity.[6]
Aqueous Stability pH-dependent degradationMaintain a stable physiological pH (7.2-7.4) in the cell culture medium.[9]
Storage of Stock Solution Long-termAliquot and store at -20°C or -80°C, protected from light.[4]

Visualizations

Signaling Pathways of (-)-Eseroline

(-)-Eseroline's dual mechanism of action involves the activation of opioid receptors and the inhibition of acetylcholinesterase.

eseroline_pathway cluster_opioid Opioid Receptor Activation cluster_ache Acetylcholinesterase Inhibition eseroline1 (-)-Eseroline opioid_receptor μ-Opioid Receptor eseroline1->opioid_receptor g_protein Gi/o Protein opioid_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits pi3k PI3K g_protein->pi3k Activates erk ERK1/2 g_protein->erk Activates camp ↓ cAMP adenylyl_cyclase->camp akt Akt pi3k->akt Activates eseroline2 (-)-Eseroline ache Acetylcholinesterase (AChE) eseroline2->ache Inhibits choline_acetate Choline + Acetate ache->choline_acetate Hydrolysis acetylcholine Acetylcholine acetylcholine->ache Substrate cholinergic_receptor Cholinergic Receptor acetylcholine->cholinergic_receptor Activates downstream_signaling Downstream Signaling cholinergic_receptor->downstream_signaling

Caption: Dual signaling pathways of (-)-Eseroline.

Experimental Workflow for Preventing Precipitation

A logical workflow can help minimize the chances of (-)-Eseroline precipitation during your experiments.

precipitation_workflow prep_stock Prepare Concentrated (-)-Eseroline Stock in DMSO solubility_test Determine Max Soluble Concentration in Media prep_stock->solubility_test prepare_working Prepare Final Working Solution solubility_test->prepare_working Use concentration below max add_to_cells Add to Cell Culture prepare_working->add_to_cells observe Observe for Precipitation add_to_cells->observe troubleshoot Troubleshoot: - Lower Concentration - Adjust pH - Check Temperature observe->troubleshoot Precipitation Observed troubleshoot->solubility_test Re-evaluate

Caption: Workflow to prevent (-)-Eseroline precipitation.

References

Technical Support Center: Optimization of Liquid-Liquid Extraction for (-)-Eseroline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of liquid-liquid extraction (LLE) of (-)-Eseroline from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps before developing an LLE protocol for (-)-Eseroline?

A1: Before initiating an LLE protocol for (-)-Eseroline, it is crucial to understand its physicochemical properties. As a metabolite of physostigmine (B191203), (-)-Eseroline is an indole (B1671886) alkaloid. Key parameters to consider are its pKa and LogP (partition coefficient). The pKa of the parent compound, physostigmine, is approximately 8.2. This indicates that it is a basic compound. For efficient extraction into an organic solvent, the pH of the aqueous biological sample should be adjusted to be at least 2 units above the pKa, rendering the analyte neutral and thus more soluble in the organic phase.

Q2: Which organic solvents are recommended for the extraction of (-)-Eseroline from biological samples?

A2: The choice of solvent is critical for achieving high recovery. For alkaloids like (-)-Eseroline, a range of organic solvents can be used. The selection depends on the polarity of the analyte and the nature of the biological matrix. Commonly used solvents for similar compounds include:

  • Ethyl Acetate (B1210297): Often a good starting point, balancing polarity and miscibility with water.

  • Dichloromethane (DCM): Effective for many alkaloid extractions.

  • Chloroform: Historically used, but less common now due to safety concerns.

  • Methyl tert-Butyl Ether (MTBE): A good alternative to diethyl ether with a lower tendency to form peroxides.

  • Mixtures: Combinations of solvents, such as Dichloromethane/Isopropanol (e.g., 95:5 v/v), can enhance extraction efficiency for a broader range of analytes.

A study on the simultaneous determination of physostigmine and eseroline (B613827) reported a mean recovery of 80.3% for eseroline from plasma using a simple LLE procedure, although the specific solvent was not detailed in the abstract.[1]

Q3: How can I optimize the pH of my biological sample for (-)-Eseroline extraction?

A3: As (-)-Eseroline is a basic compound, adjusting the pH of the biological matrix to a basic environment is essential for high extraction efficiency. A general guideline is to adjust the pH to be at least 2 units higher than the pKa of the analyte. For (-)-Eseroline, with an estimated pKa similar to physostigmine (around 8.2), a pH of 10 or higher is recommended. This can be achieved by adding a small volume of a concentrated base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide. Always vortex the sample after pH adjustment to ensure homogeneity.

Q4: What is back-extraction and how can it be used to purify (-)-Eseroline extracts?

A4: Back-extraction is a purification step that can significantly improve the cleanliness of your final extract. After the initial extraction of (-)-Eseroline into the organic phase at a basic pH, the organic layer can be mixed with a fresh aqueous solution with an acidic pH (e.g., pH 2-3). At this low pH, (-)-Eseroline will become protonated (charged) and will partition back into the acidic aqueous phase, leaving many neutral impurities behind in the organic solvent. The purified (-)-Eseroline can then be re-extracted into a fresh organic solvent by again raising the pH of the aqueous phase.

Troubleshooting Guides

This section addresses common issues encountered during the liquid-liquid extraction of (-)-Eseroline from biological matrices.

Problem 1: Low Recovery of (-)-Eseroline

Possible Cause Troubleshooting Steps
Suboptimal pH of the aqueous phase Ensure the pH of the biological sample is sufficiently basic (pH ≥ 10) to neutralize the eseroline molecule. Verify the pH of each sample before adding the organic solvent.
Inappropriate organic solvent The polarity of the extraction solvent may not be optimal for eseroline. Try a different solvent or a mixture of solvents. Refer to the Quantitative Data on LLE Parameters table for guidance.
Insufficient mixing/vortexing Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for partitioning. Vortex for at least 1-2 minutes.
Inadequate solvent-to-sample ratio A low volume of organic solvent may not be sufficient to extract the analyte efficiently. A common starting ratio is 5:1 (v/v) of solvent to sample.
Analyte degradation (-)-Eseroline may be unstable under certain conditions (e.g., prolonged exposure to strong acids/bases or high temperatures). Minimize extraction time and keep samples on ice.
Binding to matrix components Proteins and other macromolecules in biological samples can bind to the analyte, preventing its extraction. Protein precipitation prior to LLE may be necessary. One study on physostigmine showed a recovery of 82% from plasma when methanol (B129727) was used for protein precipitation prior to extraction.[2]

Problem 2: Emulsion Formation at the Solvent Interface

Possible Cause Troubleshooting Steps
High concentration of lipids or proteins in the sample Biological matrices like plasma and tissue homogenates are rich in components that can act as emulsifying agents.
Gentle Mixing: Instead of vigorous vortexing, gently rock or invert the sample tube.
Addition of Salt: Add a small amount of a saturated salt solution (e.g., NaCl or Na2SO4) to the aqueous phase to increase its ionic strength and help break the emulsion.
Centrifugation: Centrifuge the sample at a moderate speed (e.g., 2000-3000 x g) for 5-10 minutes to help separate the layers.
Change the Organic Solvent: Some solvents are more prone to emulsion formation than others. Consider trying a different solvent.
Filtration: Pass the emulsified mixture through a filter paper designed for phase separation.

Problem 3: Presence of Interfering Peaks in the Final Analysis (e.g., LC-MS)

Possible Cause Troubleshooting Steps
Co-extraction of matrix components The initial LLE may not be selective enough, leading to the co-extraction of other compounds from the biological matrix.
Implement a Back-Extraction Step: As described in the FAQs, a back-extraction can significantly clean up the sample by removing neutral impurities.
Optimize the washing step: After the initial extraction, wash the organic layer with a basic aqueous solution (of the same pH as the initial sample) to remove any water-soluble impurities that may have been carried over.
Use a more selective solvent: Experiment with different organic solvents to find one that is more selective for (-)-Eseroline.

Quantitative Data on LLE Parameters

The following tables summarize quantitative data for the extraction of (-)-Eseroline and its parent compound, physostigmine, from biological matrices. Data for (-)-Eseroline is limited, so data from physostigmine is included for reference.

Table 1: Recovery of (-)-Eseroline and Physostigmine from Plasma

AnalytePre-treatmentExtraction SolventReported Recovery (%)Reference
(-)-EserolineSimple LLENot Specified80.3[1]
PhysostigmineSimple LLENot Specified84.9[1]
PhysostigmineMethanol Protein PrecipitationNot Specified82[2]
PhysostigminePerchloric Acid Protein PrecipitationNot Specified62[2]

Table 2: General Solvent Properties for Alkaloid Extraction

SolventPolarity IndexProperties and Considerations
n-Hexane0.1Non-polar, good for extracting non-polar compounds.
Toluene2.4Aromatic, can be effective for some alkaloids.
Diethyl Ether2.8Good general-purpose solvent, but prone to peroxide formation.
Dichloromethane (DCM)3.1Versatile solvent for a wide range of alkaloids.
Ethyl Acetate4.4Medium polarity, often a good starting point for optimization.
Chloroform4.1Effective but has safety concerns.
1-Butanol4.0More polar, can be useful for more polar alkaloids.

Experimental Protocols

The following is a generalized LLE protocol for the extraction of (-)-Eseroline from a plasma sample. This protocol is based on best practices for alkaloid extraction and should be optimized for your specific application.

Protocol: Liquid-Liquid Extraction of (-)-Eseroline from Human Plasma

1. Sample Preparation: a. Thaw frozen plasma samples on ice. b. Vortex the plasma sample to ensure homogeneity. c. Transfer 1 mL of the plasma sample to a clean 15 mL polypropylene (B1209903) centrifuge tube.

2. pH Adjustment: a. Add 50 µL of 5 M sodium hydroxide to the plasma sample. b. Vortex the sample for 30 seconds. c. Check the pH of the sample using a pH strip or a calibrated pH meter to ensure it is ≥ 10. Adjust if necessary.

3. Liquid-Liquid Extraction: a. Add 5 mL of ethyl acetate to the centrifuge tube. b. Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the two phases. c. Centrifuge the tube at 3000 x g for 10 minutes at 4°C to separate the layers.

4. Collection of Organic Phase: a. Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube using a Pasteur pipette, being careful not to disturb the aqueous layer or any precipitated protein at the interface.

5. (Optional) Back-Extraction for Purification: a. To the collected organic phase, add 2 mL of 0.1 M hydrochloric acid. b. Vortex for 2 minutes. c. Centrifuge at 3000 x g for 5 minutes. d. Discard the upper organic layer. e. To the remaining acidic aqueous layer, add 100 µL of 5 M sodium hydroxide to adjust the pH to ≥ 10. f. Add 5 mL of fresh ethyl acetate and repeat the extraction (steps 3b-4a).

6. Evaporation and Reconstitution: a. Evaporate the final organic extract to dryness under a gentle stream of nitrogen at room temperature or in a vacuum concentrator. b. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for your analytical method (e.g., HPLC or LC-MS). c. Vortex for 30 seconds to ensure the analyte is fully dissolved. d. Transfer the reconstituted sample to an autosampler vial for analysis.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the LLE process for (-)-Eseroline.

LLE_Workflow cluster_back_extraction Back-Extraction Steps start Start: Biological Sample (e.g., Plasma) pH_adjust pH Adjustment (to pH >= 10) start->pH_adjust add_solvent Add Organic Solvent (e.g., Ethyl Acetate) pH_adjust->add_solvent mix Vortex/Mix add_solvent->mix centrifuge Centrifuge to Separate Phases mix->centrifuge collect_organic Collect Organic Phase centrifuge->collect_organic back_extraction Optional: Back-Extraction for Purification collect_organic->back_extraction evaporate Evaporate Solvent back_extraction->evaporate No analysis Analysis (e.g., LC-MS) add_acid Add Acidic Aqueous Solution back_extraction->add_acid Yes reconstitute Reconstitute in Mobile Phase evaporate->reconstitute reconstitute->analysis end End analysis->end mix_back Vortex/Mix add_acid->mix_back centrifuge_back Centrifuge mix_back->centrifuge_back collect_aqueous Collect Aqueous Phase centrifuge_back->collect_aqueous re_basify Re-adjust to Basic pH collect_aqueous->re_basify re_extract Re-extract with Fresh Organic Solvent re_basify->re_extract collect_organic_2 Collect Final Organic Phase re_extract->collect_organic_2 collect_organic_2->evaporate Troubleshooting_Low_Recovery start Low Recovery of (-)-Eseroline check_pH Is pH of aqueous phase >= 10? start->check_pH adjust_pH Adjust pH with base check_pH->adjust_pH No check_solvent Is the solvent appropriate? check_pH->check_solvent Yes adjust_pH->check_pH change_solvent Try a different solvent or solvent mixture check_solvent->change_solvent No check_mixing Was mixing sufficient? check_solvent->check_mixing Yes change_solvent->check_mixing increase_mixing Increase vortexing time/intensity check_mixing->increase_mixing No check_ratio Is solvent:sample ratio adequate? check_mixing->check_ratio Yes increase_mixing->check_ratio increase_ratio Increase solvent volume check_ratio->increase_ratio No consider_degradation Consider analyte degradation check_ratio->consider_degradation Yes increase_ratio->consider_degradation consider_binding Consider matrix binding effects consider_degradation->consider_binding end Improved Recovery consider_binding->end

References

Mitigating the impact of (-)-Eseroline's weak acetylcholinesterase inhibition in opioid studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and resources for researchers utilizing (-)-Eseroline in opioid-related studies. The primary challenge addressed is the compound's off-target activity as a weak acetylcholinesterase (AChE) inhibitor, which can confound experimental results by introducing unintended cholinergic effects.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Eseroline and what are its primary pharmacological targets?

A1: (-)-Eseroline is primarily characterized as a potent opioid receptor agonist with strong antinociceptive (pain-relieving) properties, in some cases reported to be stronger than morphine.[1] However, it also acts as a reversible and competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132).[2]

Q2: Why is the acetylcholinesterase (AChE) inhibition a significant issue in opioid studies?

A2: The inhibition of AChE by (-)-Eseroline leads to an accumulation of acetylcholine in synaptic clefts.[3][4] This accumulation causes hyperstimulation of muscarinic and nicotinic cholinergic receptors, leading to a range of physiological effects that are independent of the opioid receptor system.[4][5] These cholinergic effects can mask or alter the specific opioid-mediated outcomes you are trying to measure, confounding data interpretation.

Q3: What are the typical signs of cholinergic interference in an experiment?

A3: In animal models, cholinergic overstimulation can manifest as muscle tremors, fasciculations, salivation, lacrimation, increased gastrointestinal motility, and changes in cardiovascular and respiratory function.[4] In in vitro preparations, such as guinea-pig ileum, high concentrations of eseroline (B613827) can induce muscle contractions that are mediated by the cholinergic system.[2]

Q4: What is the general strategy to mitigate these unwanted cholinergic effects?

A4: The most effective strategy is the co-administration of a cholinergic receptor antagonist.[6][7] These drugs block the action of the excess acetylcholine at its receptors, thereby preventing the downstream cholinergic effects without interfering with the opioid system.

Q5: Which cholinergic antagonist is recommended for use with (-)-Eseroline?

A5: The choice of antagonist depends on the experimental design. Scopolamine (B1681570) , a muscarinic antagonist that crosses the blood-brain barrier, is a common choice to block both central and peripheral cholinergic effects.[8][9] If the goal is to isolate central opioid effects while minimizing peripheral cholinergic side effects, a peripherally restricted antagonist like glycopyrrolate may be more appropriate. Atropine (B194438) is another effective muscarinic antagonist.[2][8]

Troubleshooting Guide

Issue 1: I observe unexpected muscle contractions or tremors in my animal model after administering (-)-Eseroline.

  • Question: Are the observed effects dose-dependent and inconsistent with typical opioid receptor activation?

  • Probable Cause: This is a classic sign of acetylcholinesterase inhibition leading to overstimulation of nicotinic receptors at the neuromuscular junction and muscarinic receptors in the central nervous system.

  • Solution: Implement a pre-treatment protocol with a muscarinic antagonist. Administer scopolamine (e.g., 0.5-1.0 mg/kg, i.p.) 15-30 minutes before (-)-Eseroline administration to block these effects.[9] It is crucial to include a control group that receives only scopolamine to ensure it does not independently affect your measured outcomes.

Issue 2: My in vitro smooth muscle assay (e.g., guinea-pig ileum) shows a biphasic response to (-)-Eseroline.

  • Question: Do you observe inhibition of electrically-evoked contractions at low concentrations (0.2-15 µM) but a direct contraction at higher concentrations (>20 µM)?[2]

  • Probable Cause: This biphasic effect is characteristic of (-)-Eseroline's dual pharmacology. The initial inhibition is an opioid-mediated effect. The subsequent contraction at higher doses is caused by AChE inhibition, leading to acetylcholine accumulation and smooth muscle stimulation.[2]

  • Solution: To confirm this, first block the opioid receptors with an antagonist like naloxone. In the presence of naloxone, the cholinergic-mediated contraction should still occur.[2] Subsequently, the addition of a muscarinic antagonist like atropine should block this contraction, confirming its cholinergic nature.[2]

Issue 3: I am unable to distinguish the analgesic effects of (-)-Eseroline from potential cholinergic-mediated antinociception.

  • Question: Are you concerned that the observed analgesia might be partially caused by the central actions of acetylcholine?

  • Probable Cause: The cholinergic system is known to modulate pain pathways, and enhancing cholinergic signaling can produce antinociceptive effects. This can confound the interpretation of (-)-Eseroline's opioid-specific analgesic properties.

  • Solution: Design a four-group experiment to isolate the variables:

    • Vehicle Control

    • (-)-Eseroline only

    • Scopolamine only

    • Scopolamine + (-)-Eseroline

  • By comparing the results from Group 2 and Group 4, you can parse the contribution of the cholinergic system. A significant difference would indicate a cholinergic component to the observed analgesia, while no significant difference would suggest the effect is primarily opioid-mediated.

Data Summary

Table 1: Inhibitory Potency of (-)-Eseroline at Cholinesterases

Target Enzyme Source Inhibitor Constant (Ki) Reference
Acetylcholinesterase (AChE) Rat Brain 0.61 ± 0.12 µM [2]
Acetylcholinesterase (AChE) Human Red Blood Cells 0.22 ± 0.10 µM [2]
Acetylcholinesterase (AChE) Electric Eel 0.15 ± 0.08 µM [2]

| Butyrylcholinesterase (BuChE) | Horse Serum | 208 ± 42 µM |[2] |

Table 2: Common Cholinergic Antagonists for Mitigation

Antagonist Receptor Target Key Feature Common Use Case in Eseroline Studies
Scopolamine Muscarinic Crosses Blood-Brain Barrier Blocking both central and peripheral cholinergic effects.[8][9]
Atropine Muscarinic Crosses Blood-Brain Barrier General-purpose blockade of muscarinic effects, often used in in vitro preparations.[2][8]

| Glycopyrrolate | Muscarinic | Limited CNS Penetration | Isolating central opioid effects by blocking only peripheral cholinergic side effects.[8] |

Experimental Protocols & Visualizations

Protocol 1: Co-administration of Scopolamine in Rodent Models

Objective: To pharmacologically isolate the opioid-receptor-mediated effects of (-)-Eseroline from its off-target cholinergic effects in an in vivo rodent model.

Materials:

  • (-)-Eseroline salicylate

  • Scopolamine hydrobromide

  • Sterile Saline (0.9% NaCl)

  • Appropriate administration supplies (syringes, needles)

Procedure:

  • Drug Preparation: Dissolve (-)-Eseroline and scopolamine hydrobromide in sterile saline to the desired final concentrations. Ensure complete dissolution.

  • Animal Acclimation: Allow animals to acclimate to the testing environment according to your institution's guidelines to reduce stress-induced variability.

  • Antagonist Pre-treatment: Administer scopolamine (0.5 - 1.0 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.[9]

  • Waiting Period: Allow 15-30 minutes for the scopolamine to achieve effective receptor blockade.[9]

  • Primary Drug Administration: Administer (-)-Eseroline at the desired dose or vehicle (saline) via the chosen route (e.g., subcutaneous, i.p.).

  • Behavioral/Physiological Assessment: Proceed with the planned experimental measurements (e.g., hot plate test, tail-flick test, locomotor activity).

Control Groups: It is essential to include all four experimental groups for proper interpretation: (1) Vehicle + Vehicle, (2) Vehicle + Eseroline, (3) Scopolamine + Vehicle, (4) Scopolamine + Eseroline.

Visualizations

Eseroline_Pathway cluster_opioid Opioid Pathway cluster_cholinergic Cholinergic Pathway (Off-Target) Eseroline (-)-Eseroline OpR Opioid Receptor (Gi/Go-coupled) Eseroline->OpR Activates AChE Acetylcholinesterase (AChE) Eseroline->AChE Inhibits AC Adenylyl Cyclase OpR->AC Inhibits IonCh Ion Channels (CaV↓, Kir↑) OpR->IonCh Modulates MAPK MAPK Pathway OpR->MAPK Activates Analgesia Opioid Effects (e.g., Analgesia) AC->Analgesia IonCh->Analgesia MAPK->Analgesia ACh Acetylcholine (ACh) AChE->ACh Breaks down CholR Cholinergic Receptors (Muscarinic/Nicotinic) ACh->CholR Activates SideEffects Cholinergic Effects (e.g., Tremors) CholR->SideEffects

Caption: Dual signaling pathways of (-)-Eseroline.

Mitigation_Workflow Start Start Experiment with (-)-Eseroline Observe Observe Unexpected Cholinergic Effects? Start->Observe Isolate Isolate Opioid Effects Observe->Isolate No Select Select Appropriate Cholinergic Antagonist (e.g., Scopolamine) Observe->Select Yes Controls Design 4-Group Experiment: 1. Vehicle 2. Eseroline Only 3. Antagonist Only 4. Eseroline + Antagonist Select->Controls Pretreat Pre-treat with Antagonist (15-30 min prior) Controls->Pretreat Administer Administer (-)-Eseroline Pretreat->Administer Analyze Analyze Data: Compare 'Eseroline Only' vs 'Eseroline + Antagonist' Administer->Analyze End Confounding Effects Mitigated Analyze->End

Caption: Experimental workflow for mitigating cholinergic effects.

Logical_Relationship cluster_problem The Problem cluster_solution The Solution Problem_AChE (-)-Eseroline inhibits AChE Problem_ACh Acetylcholine (ACh) Accumulates Problem_AChE->Problem_ACh Problem_Confound Confounding Results from Cholinergic Receptor Activation Problem_ACh->Problem_Confound Solution_Antagonist Co-administer a Cholinergic Antagonist Solution_Block Cholinergic Receptors are Blocked Solution_Antagonist->Solution_Block Solution_Isolate Opioid-Specific Effects are Isolated Solution_Block->Solution_Isolate Study (-)-Eseroline Opioid Study Study->Problem_AChE Study->Solution_Antagonist

Caption: Logical relationship of the experimental problem and solution.

References

Validation & Comparative

A Comparative Analysis of the Analgesic Potency of (-)-Eseroline and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic properties of (-)-Eseroline and morphine, two potent pain-relieving compounds. By examining their mechanisms of action, quantitative potency, and the experimental protocols used for their evaluation, this document aims to offer valuable insights for researchers in the field of pharmacology and drug development.

At a Glance: Potency Under Different Pain Modalities

(-)-Eseroline, a physostigmine (B191203) derivative, exhibits a unique dual mechanism of action, engaging both the cholinergic and opioid systems to produce analgesia. This contrasts with morphine, a classic opioid analgesic that primarily acts on µ-opioid receptors. This difference in mechanism translates to varying potencies depending on the nature of the pain stimulus.

Emerging research indicates that in models of acute thermal pain , (-)-Eseroline demonstrates a higher analgesic potency compared to morphine. Conversely, in instances of inflammatory pain , morphine exhibits greater efficacy.[1] This is supported by data from the mouse abdominal constriction (writhing) test, an inflammatory pain model, where morphine shows a more potent dose-dependent inhibition of writhing behavior compared to (-)-Eseroline.

Quantitative Comparison of Analgesic Potency

CompoundTest MethodSpeciesED50 (mg/kg)Potency Comparison in Thermal PainPotency Comparison in Inflammatory Pain
(-)-Eseroline Writhing Test (i.p.)Mouse~1.0Higher than MorphineLower than Morphine
Morphine Writhing Test (i.p.)Mouse~0.5Lower than (-)-EserolineHigher than (-)-Eseroline
Hot Plate Test (s.c.)Rat2.6 - 4.9[2]
Tail-Flick Test (s.c.)Rat2.6 - 5.7[2]
Hot Plate Test (i.v.)Rat8.4 - 10.6[3]
Tail-Flick Test (i.v.)Rat1.4 - 1.8[3]

Note: The ED50 values for morphine can vary depending on the specific experimental conditions, including the strain of the animal and the route of administration.

Experimental Protocols

The assessment of analgesic potency relies on standardized and well-defined experimental models. Below are detailed methodologies for key experiments used in the evaluation of (-)-Eseroline and morphine.

Acetic Acid-Induced Writhing Test

This model is used to evaluate the efficacy of analgesics against visceral inflammatory pain.

Procedure:

  • Animal Model: Male Swiss mice weighing between 20-25g are used.

  • Drug Administration: Animals are pre-treated with either the test compound ((-)-Eseroline or morphine) or a vehicle control, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is administered intraperitoneally (i.p.) to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[4]

  • Observation: Immediately after acetic acid injection, the animals are placed in an observation chamber, and the number of writhes is counted over a defined period, typically 10-15 minutes.[4][5]

  • Data Analysis: The percentage of inhibition of writhing is calculated for each dose of the test compound compared to the vehicle control group. The ED50 is then determined from the dose-response curve.

Hot Plate Test

This method assesses the response to a thermal pain stimulus and is primarily used to evaluate centrally acting analgesics.

Procedure:

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52°C or 55°C) is used.[6][7]

  • Animal Model: Mice or rats are used.

  • Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal before drug administration. A cut-off time (e.g., 20-30 seconds) is established to prevent tissue damage.[7]

  • Drug Administration: The test compound or vehicle is administered.

  • Post-Treatment Measurement: At various time points after drug administration, the latency to the nociceptive response is measured again.

  • Data Analysis: The increase in latency time compared to the baseline is used to determine the analgesic effect. The ED50 is calculated from the dose-response data.

Tail-Flick Test

Similar to the hot plate test, this method evaluates the response to a thermal stimulus, focusing on a spinal reflex.

Procedure:

  • Apparatus: A tail-flick apparatus that focuses a beam of radiant heat on the animal's tail is used.

  • Animal Model: Mice or rats are used.

  • Baseline Measurement: The baseline time taken for the animal to flick its tail away from the heat source is recorded. A cut-off time is set to prevent tissue damage.

  • Drug Administration: The test compound or vehicle is administered.

  • Post-Treatment Measurement: The tail-flick latency is measured at different time intervals after drug administration.

  • Data Analysis: The percentage of maximum possible effect (%MPE) is often calculated, and the ED50 is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The distinct analgesic profiles of (-)-Eseroline and morphine stem from their different molecular targets and downstream signaling cascades.

Morphine: A Classic Opioid Agonist

Morphine primarily exerts its analgesic effects by acting as an agonist at the µ-opioid receptor (MOR) , a G-protein coupled receptor (GPCR).[8]

  • G-protein Pathway (Analgesia): Upon binding to the MOR, morphine activates the inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. Specifically, it promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels. These actions hyperpolarize the neuron and reduce the release of nociceptive neurotransmitters, such as substance P and glutamate, resulting in analgesia.[9][10]

  • β-Arrestin Pathway (Side Effects): The MOR can also signal through a β-arrestin pathway. While the G-protein pathway is primarily associated with analgesia, the recruitment of β-arrestin 2 is thought to be involved in mediating some of the undesirable side effects of morphine, such as respiratory depression and the development of tolerance.[8][9][10][11]

(-)-Eseroline: A Dual-Action Analgesic

(-)-Eseroline's analgesic properties are attributed to its ability to act on both the cholinergic and opioid systems.[12]

  • Cholinergic System Activation: (-)-Eseroline is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132) (ACh).[6] By inhibiting AChE, (-)-Eseroline increases the concentration and duration of action of ACh in the synaptic cleft. This enhanced cholinergic transmission contributes to analgesia, likely through the activation of muscarinic and nicotinic acetylcholine receptors in the central nervous system.[12]

  • Opioid Receptor Agonism: In addition to its effects on the cholinergic system, (-)-Eseroline also acts as an agonist at opioid receptors.[12][13] This direct opioid activity contributes to its overall analgesic effect. The interplay between these two mechanisms is complex and likely synergistic, particularly in the context of acute thermal pain.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing analgesic potency and the distinct signaling pathways of (-)-Eseroline and morphine.

experimental_workflow cluster_prep Preparation cluster_testing Analgesic Testing cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Drug_Admin Administer Drug/Vehicle Animal_Model->Drug_Admin Drug_Prep Prepare Drug Solutions ((-)-Eseroline, Morphine, Vehicle) Drug_Prep->Drug_Admin Pain_Induction Induce Pain Stimulus (Thermal or Inflammatory) Drug_Admin->Pain_Induction Observation Observe and Record Nociceptive Response Pain_Induction->Observation Data_Collection Collect Latency/ Writhing Data Observation->Data_Collection Dose_Response Generate Dose-Response Curve Data_Collection->Dose_Response ED50_Calc Calculate ED50 Dose_Response->ED50_Calc

Figure 1: Experimental workflow for assessing analgesic potency.

signaling_pathways cluster_eseroline (-)-Eseroline Signaling cluster_eseroline_downstream Downstream Effects cluster_morphine Morphine Signaling cluster_morphine_downstream Downstream Pathways Eseroline (-)-Eseroline AChE Acetylcholinesterase (AChE) Eseroline->AChE Inhibition Opioid_Rec_E Opioid Receptors Eseroline->Opioid_Rec_E Agonism ACh ↑ Acetylcholine (ACh) Chol_Rec Cholinergic Receptors (Muscarinic/Nicotinic) ACh->Chol_Rec Activation Chol_Signal Cholinergic Signaling Cascade Chol_Rec->Chol_Signal Opioid_Signal_E Opioid Signaling Cascade Opioid_Rec_E->Opioid_Signal_E Analgesia_E Analgesia Chol_Signal->Analgesia_E Leads to Opioid_Signal_E->Analgesia_E Leads to Morphine Morphine MOR µ-Opioid Receptor (MOR) Morphine->MOR Agonism G_Protein G-protein Pathway (Gi/o) MOR->G_Protein Beta_Arrestin β-Arrestin Pathway MOR->Beta_Arrestin Analgesia_M Analgesia G_Protein->Analgesia_M Leads to Side_Effects_M Side Effects (e.g., Tolerance) Beta_Arrestin->Side_Effects_M Leads to

Figure 2: Signaling pathways of (-)-Eseroline and Morphine.

logical_comparison cluster_pain_type Type of Pain Stimulus cluster_potency Relative Analgesic Potency Thermal_Pain Acute Thermal Pain (Hot Plate, Tail-Flick) Eseroline_Potent (-)-Eseroline > Morphine Thermal_Pain->Eseroline_Potent Favors Inflammatory_Pain Inflammatory Pain (Writhing Test) Morphine_Potent Morphine > (-)-Eseroline Inflammatory_Pain->Morphine_Potent Favors

References

(-)-Eseroline vs. Physostigmine: A Comparative Analysis of Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of (-)-Eseroline and its parent compound, physostigmine (B191203), focusing on their efficacy as acetylcholinesterase (AChE) inhibitors. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Physostigmine is a well-documented, reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] Its inhibitory action leads to an increase in acetylcholine levels at cholinergic synapses, making it a valuable compound for treating conditions like glaucoma and myasthenia gravis.[1] (-)-Eseroline is a metabolite of physostigmine, formed through the hydrolysis of the carbamate (B1207046) ester bond in physostigmine.[2][3] While structurally related, their activity as AChE inhibitors differs significantly.

Mechanism of Action

Physostigmine functions by reversibly carbamylating the serine hydroxyl group located within the active site of the AChE enzyme.[1] This action temporarily inactivates the enzyme, thereby preventing the hydrolysis of acetylcholine and prolonging its presence in the synaptic cleft.[1]

In contrast, (-)-Eseroline is characterized as a weak, competitive inhibitor of acetylcholinesterase.[4] Its inhibitory action is rapidly reversible, with full enzyme activity regained within 15 seconds after dilution.[4] Some studies have noted that upon the hydrolysis of physostigmine to form eseroline, the inhibitory activity against AChE is substantially diminished or not observed at all.[2] Beyond its anticholinesterase activity, (-)-eseroline has also been identified as a potent antinociceptive agent with opioid receptor agonist properties.[4][5][6]

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of (-)-Eseroline and physostigmine against acetylcholinesterase from various sources is summarized below. The data are presented as IC50 (the concentration of an inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant).

CompoundTarget Enzyme SourcePotency (µM)Measurement
(-)-Eseroline Electric Eel AChE0.15 ± 0.08Ki[4]
Human Red Blood Cell AChE0.22 ± 0.10Ki[4]
Rat Brain AChE0.61 ± 0.12Ki[4]
Physostigmine Human AChE0.117 ± 0.007IC50[7][8]
Human Neocortex AChE0.022IC50[9]
General AChE0.057IC50[10]

Note: IC50 and Ki values can vary based on the specific experimental conditions and the source of the enzyme.[1]

Experimental Protocols: Acetylcholinesterase Inhibition Assay

A standard method for determining AChE inhibition is the colorimetric assay developed by Ellman.[11]

Principle: The assay measures the activity of AChE by quantifying the formation of a yellow-colored product. Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. This product then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form 5-Thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at a wavelength of 412 nm.[11] The rate of TNB formation is directly proportional to the AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from sources such as Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • Test compounds ((-)-Eseroline, Physostigmine)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in the assay buffer. A typical final concentration in the well is 0.1-0.25 U/mL.

    • Prepare a stock solution of DTNB (10 mM) in the assay buffer.

    • Prepare a fresh stock solution of ATCI (14-15 mM) in deionized water.

    • Dissolve inhibitor compounds (physostigmine, eseroline) in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions, which are then serially diluted in the assay buffer to the desired test concentrations. The final DMSO concentration should be kept below 1%.

  • Assay Setup (96-well plate):

    • Designate wells for blank (no enzyme), a negative control (100% enzyme activity, no inhibitor), a positive control (a known inhibitor), and the test compounds at various concentrations.

    • Add a defined volume of the AChE enzyme solution to each well, except for the blank wells.

    • Add the different concentrations of the inhibitor (or vehicle for the control) to the respective wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[7]

  • Reaction Initiation and Measurement:

    • To start the reaction, add a mixture of ATCI and DTNB to all wells.[7]

    • Immediately begin measuring the absorbance at 412 nm at regular intervals using a microplate reader.[7]

  • Data Analysis:

    • Calculate the rate of the reaction for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to create a dose-response curve and calculate the IC50 value.

Visualizations

The following diagrams illustrate the mechanism of action and the experimental workflow.

AChE_Inhibition cluster_0 Acetylcholinesterase Active Site cluster_1 Inhibition Pathway AChE AChE Enzyme (with Serine-OH) Products Choline (B1196258) + Acetate (Hydrolysis Products) AChE->Products Hydrolyzes Inhibited_AChE Carbamylated AChE (Inactive Enzyme) Acetylcholine Acetylcholine (Substrate) Acetylcholine->AChE Binds to Active Site Acetylcholine->Inhibited_AChE Binding Blocked Physostigmine Physostigmine (Inhibitor) Physostigmine->AChE Binds & Carbamylates Serine-OH Inhibited_AChE->AChE Slow Spontaneous Hydrolysis (Reversible)

Caption: Mechanism of Acetylcholinesterase Inhibition by Physostigmine.

Assay_Workflow cluster_plate 96-Well Plate Setup cluster_reaction Reaction & Detection cluster_analysis Data Analysis A Add AChE Enzyme B Add Inhibitor (Physostigmine or Eseroline) or Vehicle Control A->B C Pre-incubate (e.g., 15 min at 37°C) B->C D Initiate Reaction: Add ATCI (Substrate) + DTNB (Chromogen) C->D E Measure Absorbance at 412 nm over time D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Plot Dose-Response Curve & Calculate IC50 G->H

Caption: Experimental Workflow for an in vitro AChE Inhibition Assay.

References

A Comparative Analysis of the Neurotoxic Profiles of (-)-Eseroline and Physostigmine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the neurotoxic profiles of (-)-Eseroline and its parent compound, physostigmine (B191203). By presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways, this document aims to facilitate a deeper understanding of the distinct toxicological characteristics of these two compounds, aiding in informed decisions in research and drug development.

Executive Summary

Data Presentation: Quantitative Neurotoxicity

The following tables summarize the available quantitative data on the neurotoxicity of (-)-Eseroline and physostigmine. It is important to note that direct comparative studies with identical experimental conditions are limited.

CompoundAssayCell Line(s)Concentration for 50% Effect (IC50/EC50 Range)Source
(-)-Eseroline LDH Leakage / Adenine Nucleotide ReleaseNG-108-15, N1E-11540 - 75 µM (in 24 hr)[1]
LDH Leakage / Adenine Nucleotide ReleaseC6, ARL-1580 - 120 µM (in 24 hr)[1]
Physostigmine Acetylcholinesterase InhibitionNot specifiedNot a direct measure of neurotoxicity[2][3]
CompoundAnimal ModelRoute of AdministrationLD50Source
Physostigmine MiceOral4.5 mg/kg[4]
MiceIntraperitoneal0.64 mg/kg[4]
MiceNot specified3 mg/kg[2]

Signaling Pathways of Neurotoxicity

The neurotoxic mechanisms of (-)-Eseroline and physostigmine involve distinct yet interconnected signaling pathways.

(-)-Eseroline-Induced Neurotoxicity

(-)-Eseroline's primary mechanism of inducing neuronal cell death is through the rapid depletion of intracellular ATP. This energy crisis is a central event that precedes the loss of membrane integrity and subsequent cell lysis.

G Eseroline (-)-Eseroline Mitochondria Mitochondrial Dysfunction Eseroline->Mitochondria ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Membrane_Damage Loss of Membrane Integrity (LDH Release) ATP_Depletion->Membrane_Damage Cell_Death Neuronal Cell Death Membrane_Damage->Cell_Death

(-)-Eseroline's primary neurotoxic pathway.
Physostigmine's Dual Role in Neuronal Viability

Physostigmine presents a more complex profile. Its toxicity is partly attributed to its metabolism to (-)-eseroline. However, studies have also revealed a potential neuroprotective effect of physostigmine by mitigating apoptosis through the stabilization of mitochondrial membranes and inhibition of the caspase cascade.

G cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic Bax Bax Cytochrome_C Cytochrome C Release Bax->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 Bcl2->Bax inhibits Physostigmine Physostigmine Physostigmine->Bax decreases ratio Physostigmine->Cytochrome_C inhibits Physostigmine->Caspase3 inhibits Physostigmine->Bcl2 increases ratio

Physostigmine's modulatory effect on apoptosis.

Experimental Protocols

Detailed methodologies for key assays used to evaluate the neurotoxicity of (-)-Eseroline and physostigmine are provided below.

Experimental Workflow for Neurotoxicity Assessment

The general workflow for assessing the neurotoxic profiles of these compounds involves cell culture, treatment, and subsequent viability and cytotoxicity assays.

G cluster_assays Neurotoxicity Assays Start Start: Neuronal Cell Culture Treatment Treatment with (-)-Eseroline or Physostigmine Start->Treatment Incubation Incubation (e.g., 24 hours) Treatment->Incubation LDH_Assay LDH Leakage Assay Incubation->LDH_Assay ATP_Assay Adenine Nucleotide Release / ATP Assay Incubation->ATP_Assay MTT_Assay MTT Cell Viability Assay Incubation->MTT_Assay Data_Analysis Data Analysis (IC50/EC50 Calculation) LDH_Assay->Data_Analysis ATP_Assay->Data_Analysis MTT_Assay->Data_Analysis Conclusion Conclusion: Comparative Neurotoxic Profile Data_Analysis->Conclusion

General workflow for in vitro neurotoxicity testing.
Lactate Dehydrogenase (LDH) Leakage Assay

Principle: This colorimetric assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.

Materials:

  • Neuronal cells (e.g., N1E-115, NG-108-15)

  • 96-well culture plates

  • Culture medium

  • (-)-Eseroline and physostigmine stock solutions

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight to allow for attachment.

  • Treatment: Prepare serial dilutions of (-)-Eseroline and physostigmine in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent used for the compounds) and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100

Adenine Nucleotide Release / ATP Assay

Principle: This assay quantifies the amount of ATP released from damaged cells or the total intracellular ATP content as an indicator of cell viability and metabolic health.

Materials:

  • Neuronal cells pre-labeled with [¹⁴C]adenine (for release assay) or unlabeled cells (for total ATP assay)

  • Scintillation vials and counter (for release assay)

  • ATP assay kit (luciferin/luciferase-based)

  • Luminometer

Protocol (Total ATP Assay):

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the LDH assay protocol.

  • Incubation: Incubate the plate for the desired time period.

  • Cell Lysis: Add 100 µL of a cell lysis reagent to each well and mix to ensure complete cell lysis.

  • ATP Measurement: Transfer 10-20 µL of the cell lysate to a white-walled 96-well plate suitable for luminescence measurements.

  • Luciferase Reaction: Add 100 µL of the luciferin/luciferase reagent to each well.

  • Measurement: Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

  • Calculation: Generate a standard curve with known ATP concentrations to determine the ATP levels in the samples. Express the results as a percentage of the vehicle-treated control cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product.

Materials:

  • Neuronal cells

  • 96-well culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the LDH assay protocol.

  • Incubation: Incubate the plate for the desired time period.

  • MTT Addition: Add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control cells: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Conclusion

The comparative analysis of (-)-Eseroline and physostigmine reveals distinct neurotoxic profiles. (-)-Eseroline is demonstrably more cytotoxic to neuronal cells in vitro, with its primary mechanism of action being the induction of cellular energy depletion through ATP loss. Physostigmine, while serving as a precursor to the more toxic eseroline, also exhibits a complex interaction with neuronal survival pathways, including a potential to counteract apoptosis. This dual nature of physostigmine warrants careful consideration in its therapeutic applications. The provided experimental protocols and pathway diagrams offer a framework for researchers to further investigate the nuanced neurotoxic and potentially neuroprotective effects of these compounds. Future studies focusing on direct, quantitative comparisons of IC50 values for neurotoxicity and a more detailed elucidation of the signaling cascades will be invaluable to the fields of toxicology and neuropharmacology.

References

A Comparative Analysis of Mu-Opioid Receptor Binding Affinity: (-)-Eseroline in Context

Author: BenchChem Technical Support Team. Date: December 2025

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), is recognized as a potent opioid agonist that exerts its analgesic effects through the µ-opioid receptor.[1] Studies have indicated that its antinociceptive action is even stronger than that of morphine.[2] Although the specific binding affinity (Ki) for (-)-eseroline at the mu-opioid receptor is not explicitly documented in the available scientific literature, it is understood that both enantiomers of eseroline (B613827) bind to opiate receptors.[3] However, only the (-)-enantiomer demonstrates potent narcotic agonist activity in living organisms, comparable to morphine.[3]

Quantitative Comparison of Mu-Opioid Agonists

To provide a clear benchmark for receptor affinity, the following table summarizes the experimentally determined binding affinities (Ki) of established mu-opioid agonists. The Ki value represents the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand; a lower Ki value indicates a higher binding affinity.

CompoundMu-Opioid Receptor Binding Affinity (Ki) [nM]Species/Tissue SourceRadioligand UsedReference
Morphine1.17Recombinant Human MOR[3H]-DAMGO[3]
Morphine1.2Rat Brain Homogenates[3H]-DAMGO[4]
Fentanyl1.35Recombinant Human MORNot Specified[3]
Buprenorphine0.2Not SpecifiedNot Specified[5]

Note: It is crucial to consider that binding affinity values can vary significantly based on the experimental conditions, such as the radioligand used, the tissue source (e.g., recombinant human receptors vs. animal brain homogenates), and the specific assay methodology employed.[3][6]

Experimental Protocols: Receptor Binding Assays

The determination of receptor binding affinity is typically achieved through competitive radioligand binding assays. This methodology allows for the characterization of a test compound's ability to displace a radiolabeled ligand with known affinity for the target receptor.

Principle of Competitive Binding Assay

A fixed concentration of a radiolabeled ligand (e.g., [3H]-DAMGO for the mu-opioid receptor) is incubated with a preparation of membranes containing the receptor of interest. Increasing concentrations of an unlabeled test compound are added to compete for the binding sites. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_0 Components cluster_1 Process Receptor Mu-Opioid Receptor Binding Binding Equilibrium Receptor->Binding Radioligand Radiolabeled Ligand ([3H]-DAMGO) Radioligand->Binding Unlabeled_Ligand Unlabeled Ligand ((-)-Eseroline, etc.) Unlabeled_Ligand->Binding Competes Bound_Complex Receptor-Radioligand Complex Binding->Bound_Complex Formation Bound_Complex->Binding Dissociation G start Start prep Prepare Receptor Membranes (e.g., from CHO cells expressing human MOR) start->prep incubate Incubate Membranes with Radioligand (e.g., [3H]-DAMGO) and varying concentrations of Test Compound prep->incubate separate Separate Bound and Free Ligand (via filtration) incubate->separate quantify Quantify Radioactivity (using liquid scintillation counting) separate->quantify analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantify->analyze end End analyze->end G cluster_0 Cell Membrane cluster_1 Intracellular Agonist Opioid Agonist ((-)-Eseroline) MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds G_Protein G-Protein (Gi/o) MOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response ↓ Neuronal Excitability Analgesia cAMP->Cellular_Response Ion_Channel->Cellular_Response

References

A Comparative Dose-Response Analysis of (-)-Eseroline and Synthetic Opioids in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dose-response relationship of the naturally derived compound (-)-eseroline against benchmark synthetic opioids in established rodent models of acute pain. The objective is to present available experimental data to inform analgesic drug discovery and development.

Introduction to Analgesic Compounds

(-)-Eseroline is a metabolite of physostigmine (B191203), a naturally occurring alkaloid. It exhibits a unique dual mechanism of action, functioning as both a µ-opioid receptor agonist and a weak, reversible acetylcholinesterase inhibitor.[1][2] This dual action on both the opioid and cholinergic systems contributes to its analgesic properties.[1]

Synthetic opioids , such as morphine and fentanyl, are potent analgesics that act primarily as agonists at opioid receptors, particularly the µ-opioid receptor.[3][4] They are the standard of care for moderate to severe pain but are associated with significant side effects, including respiratory depression and a high potential for addiction.[5]

Comparative Dose-Response Data in Acute Pain Models

The following tables summarize the available quantitative data for (-)-eseroline, morphine, and fentanyl in two standard preclinical models of acute thermal pain: the hot-plate test and the tail-flick test. It is important to note that direct comparative studies with comprehensive dose-response data for (-)-eseroline are limited in the publicly available literature.

Hot-Plate Test

The hot-plate test assesses the latency of a rodent to react to a heated surface, indicating the drug's ability to suppress thermal pain.

CompoundAnimal ModelRoute of AdministrationED₅₀Maximal Possible Effect (%MPE)Duration of Action
(-)-Eseroline Mouse-More potent than morphine[1]-Shorter than morphine[6]
Morphine Rat (Sprague-Dawley)Subcutaneous (s.c.)2.6 - 4.9 mg/kg--
Fentanyl MouseIntraperitoneal (i.p.)-Comparable to i.p. administration5 - 120 minutes
Tail-Flick Test

The tail-flick test measures the time it takes for a rodent to move its tail away from a radiant heat source, providing a measure of spinal analgesia.

CompoundAnimal ModelRoute of AdministrationED₅₀Maximal Possible Effect (%MPE)Duration of Action
(-)-Eseroline -----
Morphine Rat-3.25 mg/kg--
Fentanyl MouseSubcutaneous (s.c.)0.08 mg/kg-Peak effect within 10 minutes

Note: Specific dose-response data for (-)-eseroline in the tail-flick test is not available in the reviewed literature.

Experimental Protocols

Hot-Plate Test

The hot-plate test is a widely used method to evaluate the analgesic efficacy of drugs against thermal pain.[4]

  • Apparatus: A metal plate is maintained at a constant temperature, typically between 50°C and 55°C.

  • Procedure: An animal is placed on the heated surface, and the time until a nocifensive response (e.g., licking a paw, jumping) is recorded as the response latency.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is established, after which the animal is removed from the plate regardless of its response.

  • Drug Administration: The test compound is administered at various doses and routes prior to placing the animal on the hot plate at predetermined time points.

  • Data Analysis: The latency to respond is measured, and the percentage of the maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED₅₀, the dose that produces 50% of the maximal effect, is determined from the dose-response curve.

G cluster_pre_test Pre-Test cluster_treatment Treatment cluster_testing Testing cluster_data_analysis Data Analysis pre_test_animal Rodent Acclimatization pre_test_baseline Baseline Latency Measurement pre_test_animal->pre_test_baseline treatment_drug Drug Administration ((-)-Eseroline or Synthetic Opioid) pre_test_baseline->treatment_drug testing_place Place Animal on Hot Plate (50-55°C) treatment_drug->testing_place testing_measure Record Latency to Nocifensive Response (Paw Lick or Jump) testing_place->testing_measure testing_cutoff Remove at Cut-off Time testing_measure->testing_cutoff analysis_mpe Calculate %MPE testing_measure->analysis_mpe analysis_ed50 Determine ED₅₀ from Dose-Response Curve analysis_mpe->analysis_ed50

Experimental workflow for the hot-plate test.

Tail-Flick Test

The tail-flick test is another common method for assessing the analgesic effects of drugs, primarily reflecting spinal mechanisms of nociception.[4]

  • Apparatus: A device that focuses a beam of high-intensity light on the animal's tail.

  • Procedure: The animal is gently restrained, and its tail is positioned in the path of the light beam. The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.

  • Cut-off Time: A cut-off is set to avoid tissue damage.

  • Drug Administration: The test compound is administered, and tail-flick latencies are measured at various time points after administration.

  • Data Analysis: The analgesic effect is quantified by measuring the increase in tail-flick latency compared to baseline. The %MPE and ED₅₀ can be calculated as described for the hot-plate test.

G cluster_pre_test Pre-Test cluster_treatment Treatment cluster_testing Testing cluster_data_analysis Data Analysis pre_test_animal Rodent Restraint pre_test_baseline Baseline Tail-Flick Latency pre_test_animal->pre_test_baseline treatment_drug Drug Administration pre_test_baseline->treatment_drug testing_expose Expose Tail to Radiant Heat treatment_drug->testing_expose testing_measure Record Latency to Tail Flick testing_expose->testing_measure testing_cutoff Remove at Cut-off Time testing_measure->testing_cutoff analysis_mpe Calculate %MPE testing_measure->analysis_mpe analysis_ed50 Determine ED₅₀ analysis_mpe->analysis_ed50 G cluster_receptor Opioid Receptor Activation cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response opioid Synthetic Opioid (e.g., Morphine, Fentanyl) receptor μ-Opioid Receptor (GPCR) opioid->receptor g_protein Gαi/o and Gβγ Subunit Dissociation receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channels Modulation of Ion Channels g_protein->ion_channels camp Decreased cAMP Production adenylyl_cyclase->camp k_channel Activation of K+ Channels (Hyperpolarization) ion_channels->k_channel ca_channel Inhibition of Ca2+ Channels ion_channels->ca_channel neurotransmitter Reduced Neurotransmitter Release (e.g., Glutamate, Substance P) k_channel->neurotransmitter ca_channel->neurotransmitter analgesia Analgesia neurotransmitter->analgesia G cluster_eseroline (-)-Eseroline Action cluster_opioid_pathway Opioid Pathway cluster_cholinergic_pathway Cholinergic Pathway cluster_combined_effect Combined Effect eseroline (B613827) (-)-Eseroline opioid_receptor μ-Opioid Receptor Agonism eseroline->opioid_receptor ache_inhibition Acetylcholinesterase (AChE) Inhibition eseroline->ache_inhibition opioid_effect Opioid-Mediated Analgesia opioid_receptor->opioid_effect analgesia Synergistic Analgesia opioid_effect->analgesia ach_increase Increased Acetylcholine (ACh) in Synapse ache_inhibition->ach_increase cholinergic_receptors Activation of Muscarinic & Nicotinic Receptors ach_increase->cholinergic_receptors cholinergic_effect Cholinergic-Mediated Analgesia cholinergic_receptors->cholinergic_effect cholinergic_effect->analgesia

References

In vitro potency comparison of (-)-Eseroline and its enantiomer (+)-eseroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro potency of the enantiomers of eseroline (B613827), (-)-eseroline and (+)-eseroline. Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), presents a compelling case for stereoselective bioactivity. This document synthesizes available experimental data on their cholinesterase inhibition and discusses the methodologies for evaluating their neuroprotective and antioxidant potential.

Cholinesterase Inhibition: A Tale of Two Enantiomers

The primary mechanism of action for many compounds investigated for neurodegenerative diseases is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Available data strongly suggests that the inhibitory potency of eseroline is stereospecific, with the naturally occurring (-)-eseroline being the more active enantiomer.

Quantitative Comparison of Cholinesterase Inhibition

Direct comparative studies on the inhibitory constants (Ki) or the half-maximal inhibitory concentrations (IC50) of (-)-eseroline and (+)-eseroline are limited in publicly available literature. However, research on (-)-eseroline demonstrates its activity against AChE from various sources, while being a weak inhibitor of BChE.

EnantiomerEnzymeSourceInhibition Constant (Ki) µM
(-)-Eseroline Acetylcholinesterase (AChE)Electric Eel0.15 ± 0.08[1]
Human Red Blood Cells0.22 ± 0.10[1]
Rat Brain0.61 ± 0.12[1]
Butyrylcholinesterase (BChE)Horse Serum208 ± 42[1]
(+)-Eseroline Acetylcholinesterase (AChE)-Data not available
Butyrylcholinesterase (BChE)-Data not available

It is important to note that some studies have reported conflicting findings, with one indicating that (-)-eseroline lacked anticholinesterase activity at concentrations up to 30 mM.[2] However, the work by Bartolini and colleagues provides specific inhibitory constants, suggesting a measurable, potent, and competitive inhibition of AChE by (-)-eseroline.[1] The inhibitory action of (-)-eseroline on AChE is rapid and reversible.[1]

While quantitative data for (+)-eseroline is not available, studies on analogous compounds suggest that the (3aR) isomer, which corresponds to (+)-eseroline, exhibits significantly lower potency. For instance, in a series of N1,N8-bisnorcarbamates, the (3aS) enantiomers, analogous to (-)-eseroline, were potent cholinesterase inhibitors, whereas their (3aR) counterparts had considerably weaker or no activity.[2] This supports the hypothesis of a strong enantioselective preference of cholinesterases for the (-) enantiomer.

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

The determination of AChE and BChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.[3][4][5][6]

  • Principle: The assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is detected spectrophotometrically at 412 nm.

  • Procedure:

    • A reaction mixture is prepared containing a phosphate (B84403) buffer (pH 8.0), DTNB, and the enzyme (AChE or BChE).

    • The test compound, (-)-eseroline or (+)-eseroline, at various concentrations, is added to the mixture and pre-incubated with the enzyme.

    • The reaction is initiated by the addition of the substrate (acetylthiocholine or butyrylthiocholine).

    • The change in absorbance is monitored over time using a microplate reader.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh Vesicular Storage ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptors ACh->Receptor Eseroline (-)-Eseroline / (+)-Eseroline Eseroline->AChE Inhibition Signal Signal Transduction Receptor->Signal Experimental_Workflow cluster_neuroprotection Neuroprotection Assay cluster_antioxidant Antioxidant Assays N1 Culture SH-SY5Y Neuronal Cells N2 Pre-treat with Eseroline Enantiomers N1->N2 N3 Induce Oxidative Stress (e.g., H₂O₂) N2->N3 N4 Assess Cell Viability (MTT / LDH Assay) N3->N4 A1 Prepare Eseroline Enantiomer Solutions A2 Perform DPPH, FRAP, or ABTS Assays A1->A2 A3 Measure Absorbance Changes A2->A3 A4 Calculate Antioxidant Capacity A3->A4

References

A Comparative Guide to Validated HPLC Methods for the Simultaneous Analysis of Physostigmine and (-)-Eseroline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate and simultaneous quantification of physostigmine (B191203) and its primary metabolite, (-)-eseroline, validated High-Performance Liquid Chromatography (HPLC) methods are essential. This guide provides a detailed comparison of two distinct, validated HPLC methods, offering insights into their respective experimental protocols and performance characteristics to aid in the selection of the most suitable method for specific analytical needs.

The methods compared are a highly sensitive fluorescence-based method developed by Pinder et al. for pharmacokinetic studies in human plasma, and a UV-based method by Soni et al. designed for the analysis of pharmaceutical dosage forms, which also includes the simultaneous determination of the degradation product rubreserine.

Comparison of HPLC Methodologies and Performance

The selection of an appropriate HPLC method is contingent on the sample matrix, required sensitivity, and the specific analytes of interest. The following tables summarize the key parameters of the two validated methods.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1: Pinder et al. (2015)Method 2: Soni et al. (1992)
Instrumentation High-Performance Liquid Chromatography (HPLC)High-Performance Liquid Chromatography (HPLC)
Column Kinetex C18Octadecylsilane (B103800) (ODS)
Mobile Phase Gradient ElutionIsocratic: 60:40 aqueous phosphate (B84403) buffer (pH 4.0) and acetonitrile (B52724) containing 0.6% sodium dodecyl sulfate
Flow Rate Not specified in abstract1.0 mL/min[1]
Detection FluorescenceUV Absorbance at 310 nm[1]
Excitation/Emission 254 nm / 355 nm[2]Not Applicable
Internal Standard N-methylphysostigmine[2]Procaine hydrochloride[1]

Table 2: Comparison of Validation and Performance Data

ParameterMethod 1: Pinder et al. (2015)Method 2: Soni et al. (1992)
Sample Matrix Human PlasmaPharmaceutical Ointment and Injection Dosage Forms
Linearity Range 0.05 - 10.0 ng/mL (for both analytes)[2]5 - 1000 µg/mL (for physostigmine, eseroline (B613827), and rubreserine)[1]
Correlation Coefficient (r²) > 0.999[2]Not specified in abstract
Limit of Detection (LOD) 0.025 ng/mL (for both analytes)[2]Not specified in abstract
Lower Limit of Quantification (LLOQ) 0.05 ng/mL (for both analytes)[2]Not specified in abstract
Accuracy 97.5% - 110.0%[2]0.03% - 2.62% (expressed as % error)[1]
Precision (Intra- and Inter-day) 0.7% - 6.6%[2]0.1% - 1.2% (expressed as % RSD)[1]
Recovery 84.9% for physostigmine, 80.3% for eseroline[2]Not specified in abstract

Experimental Protocols

A detailed understanding of the experimental workflow is critical for successful implementation.

Method 1: Pinder et al. (2015) - For Pharmacokinetic Studies

This method is tailored for the sensitive detection of physostigmine and eseroline in biological matrices.[2]

Sample Preparation (Liquid-Liquid Extraction):

  • Spiked plasma samples are prepared.

  • N-methylphysostigmine is added as the internal standard.

  • A simple liquid-liquid extraction (LLE) procedure is performed to clean up and concentrate the samples.

Chromatographic Analysis:

  • The prepared extract is injected into the HPLC system.

  • Separation is achieved on a Kinetex C18 column using a gradient elution profile.

  • Analytes are detected by a fluorescence detector with an excitation wavelength of 254 nm and an emission wavelength of 355 nm.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis p1 Spiked Plasma Sample p2 Add Internal Standard (N-methylphysostigmine) p1->p2 p3 Liquid-Liquid Extraction p2->p3 a1 Injection p3->a1 Inject Extract a2 Separation (Kinetex C18, Gradient) a1->a2 a3 Detection (Fluorescence, Ex:254nm, Em:355nm) a2->a3 q1 Quantification of Physostigmine a3->q1 q2 Quantification of (-)-Eseroline a3->q2

Workflow for the Pinder et al. (2015) HPLC method.

Method 2: Soni et al. (1992) - For Pharmaceutical Dosage Forms

This method is designed for the quality control of pharmaceutical preparations, capable of quantifying physostigmine and its degradation products.[1]

Sample Preparation:

  • Samples from pharmaceutical ointments or injections are prepared.

  • Procaine hydrochloride is added as the internal standard.

  • The sample is dissolved in a suitable solvent.

Chromatographic Analysis:

  • The prepared sample solution is injected into the HPLC system.

  • Isocratic separation is performed on an octadecylsilane column with a mobile phase consisting of a 60:40 mixture of aqueous phosphate buffer (pH 4.0) and acetonitrile, containing 0.6% sodium dodecyl sulfate.

  • The column effluent is monitored by a UV absorbance detector at 310 nm.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis s1 Pharmaceutical Dosage Form (Ointment/Injection) s2 Add Internal Standard (Procaine HCl) s1->s2 s3 Dissolution s2->s3 b1 Injection s3->b1 Inject Solution b2 Separation (ODS, Isocratic) b1->b2 b3 Detection (UV Absorbance, 310nm) b2->b3 r1 Quantification of Physostigmine b3->r1 r2 Quantification of (-)-Eseroline b3->r2 r3 Quantification of Rubreserine b3->r3

Workflow for the Soni et al. (1992) HPLC method.

Concluding Remarks

The choice between these two HPLC methods will largely be dictated by the research or quality control objectives. The method by Pinder et al. is exceptionally sensitive, making it ideal for pharmacokinetic studies where low concentrations of physostigmine and eseroline are expected in complex biological matrices like plasma.[2] In contrast, the method by Soni et al. offers a robust and straightforward approach for the quality assessment of pharmaceutical products, with the added advantage of simultaneously quantifying the degradation product rubreserine.[1] The wider linear range of the Soni et al. method is well-suited for the higher concentrations typically found in dosage forms. Researchers and analysts should consider these factors carefully to select the most appropriate validated method for their specific application.

References

Head-to-head comparison of (-)-Eseroline and fentanyl in receptor binding assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Pharmacology and Drug Development

In the landscape of opioid research, the quest for potent analgesics with favorable safety profiles is a paramount objective. This guide provides a head-to-head comparison of (-)-Eseroline, a lesser-known natural product derivative, and fentanyl, a widely used synthetic opioid, focusing on their interactions with opioid receptors as determined by receptor binding assays. This objective analysis, supported by experimental data and methodologies, aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the pharmacological properties of these two potent mu-opioid receptor agonists.

Introduction to the Compounds

(-)-Eseroline is a metabolite of physostigmine (B191203), an acetylcholinesterase inhibitor.[1] Unlike its precursor, (-)-Eseroline exhibits weak and reversible acetylcholinesterase inhibition.[2] Its primary pharmacological significance lies in its potent analgesic effects, which are mediated through the µ-opioid receptor (MOR).[1][3] The antinociceptive action of eseroline (B613827) has been demonstrated to be stronger than that of morphine in various studies, and its effects are reversed by the opioid antagonist naloxone (B1662785), confirming its action at opioid receptors.[4]

Fentanyl is a potent synthetic opioid analgesic that is estimated to be 50 to 100 times more potent than morphine. It is a high-affinity agonist primarily for the µ-opioid receptor.[5] Its rapid onset and short duration of action have made it a cornerstone in anesthesia and for the management of severe pain.[5] Fentanyl and its analogues are characterized by a phenylpiperidine structure.

Quantitative Receptor Binding Profile

The binding affinity of a compound for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. The lower the Ki or IC50 value, the higher the affinity of the compound for the receptor.

While extensive binding data is available for fentanyl, specific Ki values for (-)-Eseroline at opioid receptors are not widely reported in publicly available literature. The data presented below for (-)-Eseroline is therefore qualitative, based on functional assays and antagonist reversal studies, which strongly indicate its agonist activity at the mu-opioid receptor.

CompoundReceptor SubtypeBinding Affinity (Ki)Selectivity
(-)-Eseroline µ-opioid (MOR)Data not available; potent agonist activity confirmed by functional assays and naloxone reversal.[3][4]Primarily a µ-opioid receptor agonist.[1]
δ-opioid (DOR)Data not available
κ-opioid (KOR)Data not available
Fentanyl µ-opioid (MOR)~1-2 nM[5]High selectivity for MOR
δ-opioid (DOR)Lower affinity
κ-opioid (KOR)Lower affinity

Experimental Protocols

The following is a representative protocol for a competitive radioligand binding assay used to determine the affinity of a test compound for the µ-opioid receptor.

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the µ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes prepared from cultured cells stably expressing the human µ-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR cells).

  • Radioligand: [³H]DAMGO (a high-affinity and selective µ-opioid receptor agonist).

  • Test Compounds: (-)-Eseroline and Fentanyl.

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cultured cells expressing the µ-opioid receptor in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay Buffer

    • A range of concentrations of the test compound (e.g., (-)-Eseroline or fentanyl) or vehicle for total binding.

    • Naloxone (at a high concentration, e.g., 10 µM) for determining non-specific binding.

    • A fixed concentration of [³H]DAMGO (typically at or near its Kd value).

    • Cell membrane preparation.

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[6]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Methodologies and Pathways

Experimental Workflow of a Competitive Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., Cell Membranes) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radioligand (e.g., [³H]DAMGO) Radioligand->Incubation Test_Compound Test Compound (e.g., Fentanyl) Test_Compound->Incubation Filtration Separate Bound from Free Radioligand (Filtration) Incubation->Filtration Measurement Measure Radioactivity (Scintillation Counting) Filtration->Measurement IC50 Determine IC50 Measurement->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

Mu-Opioid Receptor G-Protein Signaling Pathway

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor (MOR) G_protein G-protein (Gi/o) MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Agonist Opioid Agonist (Fentanyl or Eseroline) Agonist->MOR Binds to Analgesia Analgesia cAMP->Analgesia Leads to

Caption: Simplified mu-opioid receptor G-protein signaling cascade.

Conclusion

This comparative guide highlights the potent µ-opioid receptor agonist properties of both (-)-Eseroline and fentanyl. Fentanyl's high affinity and selectivity for the µ-opioid receptor are well-documented through extensive receptor binding studies. While quantitative binding data for (-)-Eseroline is less available, functional evidence strongly supports its classification as a potent µ-opioid agonist. The provided experimental protocol for competitive radioligand binding assays offers a standardized method for researchers to further investigate the receptor binding profiles of these and other novel compounds. The visualization of the experimental workflow and the canonical µ-opioid receptor signaling pathway serves to contextualize the data and methodologies presented. Further research into the precise binding affinities and selectivity profiles of (-)-Eseroline is warranted to fully elucidate its therapeutic potential and to draw a more complete comparison with established opioids like fentanyl.

References

The Potential of (-)-Eseroline as an Analgesic in Morphine-Tolerant States: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (-)-Eseroline

(-)-Eseroline is a metabolite of physostigmine (B191203) and has demonstrated potent antinociceptive properties.[1] Its unique dual mechanism of action, involving both the cholinergic and opioid systems, makes it a compound of significant interest in pain management research.[2] Studies in naive animal models have shown that its analgesic effect can be more potent than that of morphine in certain pain assays.[3] The opioid component of its action is evidenced by the reversal of its analgesic effects by the opioid antagonist naloxone.

Morphine Tolerance: A Major Clinical Hurdle

Chronic morphine administration for pain management leads to the development of tolerance, a state characterized by a diminished analgesic response to the same dose of the drug. This necessitates dose escalation, which in turn increases the risk of side effects and overdose. The underlying mechanisms of morphine tolerance are complex, involving adaptive changes in opioid receptor signaling pathways, such as receptor desensitization, downregulation, and alterations in downstream signaling cascades.

Efficacy of (-)-Eseroline: A Comparative Analysis

Due to the lack of direct comparative studies, this section presents data on the analgesic efficacy of (-)-eseroline and morphine in naive animals and discusses the theoretical framework for (-)-eseroline's potential efficacy in morphine-tolerant animals.

Analgesic Potency in Naive Animal Models

Quantitative data from studies on naive animals highlight the potent analgesic effects of (-)-eseroline. The following table summarizes available data from common nociceptive tests.

CompoundTestAnimal ModelED50 / Effective DosePotency Relative to Morphine
(-)-Eseroline Abdominal Constriction TestMouse~0.1 mg/kg (s.c.)More Potent
Morphine Abdominal Constriction TestMouse~0.5 mg/kg (s.c.)-
(-)-Eseroline Hot Plate TestRatSpecific ED50 not available, but demonstrated potent analgesiaStronger than morphine in some tests[3]
Morphine Hot Plate TestRat2.6 - 8.4 mg/kg (s.c.)[4][5]-
(-)-Eseroline Tail-Flick TestRatSpecific ED50 not available, but demonstrated potent analgesia-
Morphine Tail-Flick TestRat1.4 - 5.7 mg/kg (s.c.)[4][5]-

Note: The exact ED50 values for (-)-eseroline in thermal nociception tests are not consistently reported in the literature, though its high potency is noted.

Potential Efficacy in Morphine-Tolerant Animal Models

While direct data is absent, the cholinergic component of (-)-eseroline's mechanism of action provides a strong rationale for its potential efficacy in morphine-tolerant states. Research has shown that cholinergic agonists can produce analgesia through pathways distinct from opioid receptors.[6] This suggests that even when the opioid system is desensitized due to chronic morphine exposure, the cholinergic system may still be recruited to produce an analgesic effect. Studies have demonstrated that activation of cholinergic pathways can relieve pain even in opioid-tolerant conditions.[7] Furthermore, some cholinesterase inhibitors have been shown to attenuate the development of tolerance to morphine's antinociceptive effects.[1]

Hypothetical Efficacy: Based on these principles, it is hypothesized that (-)-eseroline may exhibit a reduced loss of potency in morphine-tolerant animals compared to morphine itself. The degree of this retained efficacy would depend on the relative contributions of its cholinergic and opioid activities in a given pain modality.

Experimental Protocols

Detailed methodologies are crucial for the valid assessment of analgesic efficacy and tolerance. Below are standard protocols used in preclinical studies.

Induction of Morphine Tolerance

A common method to induce morphine tolerance in rodents is through repeated administration of morphine.

Protocol:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Drug Administration: Morphine sulfate (B86663) is dissolved in sterile saline.

  • Dosing Regimen: A typical regimen involves subcutaneous (s.c.) injections of morphine (e.g., 10 mg/kg) twice daily for 7 to 10 days.

  • Confirmation of Tolerance: Tolerance is confirmed by a significant rightward shift in the morphine dose-response curve in the tolerant group compared to a naive control group in a standard analgesic test (e.g., hot plate or tail-flick test).

Antinociceptive Testing

1. Hot Plate Test:

  • Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure: The animal is placed on the hot plate, and the latency to a nocifensive response (e.g., licking a hind paw or jumping) is recorded.

  • Cut-off Time: A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Data Analysis: The data is often expressed as the Maximum Possible Effect (%MPE), calculated as: [%MPE = ((Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)) x 100].

2. Tail-Flick Test:

  • Apparatus: A tail-flick analgesia meter that applies a focused beam of radiant heat to the animal's tail.

  • Procedure: The animal's tail is exposed to the heat source, and the latency to flick the tail away from the heat is measured.

  • Cut-off Time: A cut-off time (e.g., 10-15 seconds) is employed.

  • Data Analysis: Similar to the hot plate test, results can be presented as reaction latency or %MPE.

3. Acetic Acid-Induced Writhing Test:

  • Procedure: Animals are injected intraperitoneally (i.p.) with a dilute solution of acetic acid (e.g., 0.6% v/v).

  • Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 15-30 minutes) following the injection.

  • Data Analysis: The analgesic effect is quantified as the percentage inhibition of writhing compared to a vehicle-treated control group.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological and experimental processes can aid in understanding the comparative efficacy.

G cluster_morphine Morphine Signaling (Naive) cluster_eseroline (-)-Eseroline Dual Signaling cluster_opioid_path Opioid Pathway cluster_cholinergic_path Cholinergic Pathway cluster_tolerance Morphine Tolerance Development morphine_naive Morphine mu_receptor_naive μ-Opioid Receptor morphine_naive->mu_receptor_naive g_protein_naive Gi/o Protein Activation mu_receptor_naive->g_protein_naive adenylyl_cyclase_inhibition_naive ↓ Adenylyl Cyclase g_protein_naive->adenylyl_cyclase_inhibition_naive camp_decrease_naive ↓ cAMP adenylyl_cyclase_inhibition_naive->camp_decrease_naive neuronal_inhibition_naive Neuronal Hyperpolarization (↓ Ca²⁺ influx, ↑ K⁺ efflux) camp_decrease_naive->neuronal_inhibition_naive analgesia_naive Analgesia neuronal_inhibition_naive->analgesia_naive eseroline (-)-Eseroline mu_receptor_eso μ-Opioid Receptor eseroline->mu_receptor_eso ache_inhibition Acetylcholinesterase Inhibition eseroline->ache_inhibition opioid_analgesia Opioid-Mediated Analgesia mu_receptor_eso->opioid_analgesia ach_increase ↑ Acetylcholine ache_inhibition->ach_increase muscarinic_receptor Muscarinic Receptors ach_increase->muscarinic_receptor cholinergic_analgesia Cholinergic-Mediated Analgesia muscarinic_receptor->cholinergic_analgesia chronic_morphine Chronic Morphine receptor_desensitization Receptor Desensitization & Downregulation chronic_morphine->receptor_desensitization g_protein_uncoupling G-Protein Uncoupling chronic_morphine->g_protein_uncoupling reduced_analgesia Reduced Analgesia (Tolerance) receptor_desensitization->reduced_analgesia adenylyl_cyclase_superactivation Adenylyl Cyclase Superactivation g_protein_uncoupling->adenylyl_cyclase_superactivation adenylyl_cyclase_superactivation->reduced_analgesia

Caption: Signaling pathways of morphine, (-)-eseroline, and morphine tolerance.

G cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_tolerance_induction Tolerance Induction (Group 2) cluster_testing Analgesic Testing cluster_analysis Data Analysis & Comparison animal_model Rodent Models (Rats or Mice) group_naive Group 1: Morphine-Naive animal_model->group_naive group_tolerant Group 2: Morphine-Tolerant animal_model->group_tolerant eseroline_admin_naive Administer (-)-Eseroline (Dose-Response) group_naive->eseroline_admin_naive morphine_treatment Chronic Morphine Administration group_tolerant->morphine_treatment tolerance_confirmation Confirm Tolerance (vs. Naive Controls) morphine_treatment->tolerance_confirmation eseroline_admin_tolerant Administer (-)-Eseroline (Dose-Response) tolerance_confirmation->eseroline_admin_tolerant nociceptive_test Nociceptive Assay (e.g., Hot Plate, Tail-Flick) eseroline_admin_naive->nociceptive_test eseroline_admin_tolerant->nociceptive_test data_collection Measure Analgesic Effect (e.g., Latency, %MPE) nociceptive_test->data_collection comparison Compare ED50 values and Maximal Efficacy between Group 1 and Group 2 data_collection->comparison

Caption: Workflow for comparing (-)-eseroline efficacy in naive vs. tolerant models.

Conclusion and Future Directions

(-)-Eseroline presents a compelling profile as a potent analgesic. Its dual mechanism of action, engaging both opioid and cholinergic pathways, provides a strong theoretical basis for its potential efficacy in morphine-tolerant individuals. The cholinergic activity may circumvent the desensitized opioid system, offering a continued analgesic effect.

However, the lack of direct, quantitative comparative studies is a significant knowledge gap. Future research should prioritize head-to-head comparisons of (-)-eseroline's analgesic efficacy in morphine-naive versus morphine-tolerant animal models using standardized nociceptive tests. Such studies would be invaluable in determining if (-)-eseroline or similar dual-action compounds could represent a new therapeutic strategy for managing pain in patients who have developed tolerance to traditional opioid analgesics.

References

A Comparative Evaluation of the Metabolic Stability of (-)-Eseroline and Physostigmine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of physostigmine (B191203) and its primary metabolite, (-)-eseroline. The information is compiled from preclinical data to assist researchers in understanding the pharmacokinetic profiles of these related compounds. While extensive data is available for physostigmine, direct comparative in vitro metabolic stability data for (-)-eseroline is limited in the current literature.

Executive Summary

Physostigmine is a well-characterized acetylcholinesterase inhibitor that undergoes rapid metabolism, primarily in the liver.[1][2] Its major metabolite, (-)-eseroline, is also biologically active, exhibiting antinociceptive properties.[3][4] The metabolic conversion of physostigmine to eseroline (B613827) is a critical step in its clearance and contributes to its overall pharmacological and toxicological profile.[5] Studies in rats have demonstrated that physostigmine has a short half-life in the liver, indicating low metabolic stability.[1] This guide presents the available quantitative data for physostigmine and outlines a standard experimental protocol for a direct comparative metabolic stability assessment of both compounds.

Quantitative Metabolic Stability Data

The following table summarizes the available pharmacokinetic parameters for physostigmine, derived from in vivo studies in rats. A direct in vitro comparison with (-)-eseroline using methods such as a microsomal stability assay would be necessary to provide a head-to-head comparison of their intrinsic metabolic stabilities.

CompoundTest SystemHalf-life (t½)Intrinsic Clearance (CLint)Hepatic ClearanceReference
Physostigmine Rat Liver (in vivo, IV admin)24 min83.73 mL/min/kg23.08 mL/min/kg[1]
Physostigmine Rat Liver (in vivo, IM admin)26 minData not availableData not available[1]
(-)-Eseroline Data not availableData not availableData not availableData not available

Metabolic Pathway of Physostigmine

Physostigmine is metabolized in the liver through enzymatic reactions. The primary pathway involves hydrolysis of the carbamate (B1207046) group to form eseroline. Further metabolism leads to the formation of other metabolites, denoted as M1 and M2.[1][2][6] The cytochrome P450 (CYP) family of enzymes is central to the Phase I metabolism of many xenobiotics.[7]

G Physostigmine Physostigmine Eseroline (-)-Eseroline Physostigmine->Eseroline Hydrolysis M1 Metabolite M1 Physostigmine->M1 Oxidation (CYP450) M2 Metabolite M2 Physostigmine->M2 Oxidation (CYP450) Further_Metabolites Further Metabolites Eseroline->Further_Metabolites M1->Further_Metabolites M2->Further_Metabolites G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compounds Prepare stock solutions (Test compounds, Controls) add_compound Add test compound prep_compounds->add_compound prep_microsomes Prepare microsomal incubation mix (Microsomes, Buffer) pre_warm Pre-warm at 37°C prep_microsomes->pre_warm pre_warm->add_compound start_reaction Initiate with NADPH add_compound->start_reaction time_points Sample at time points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points terminate Terminate reaction (Cold Acetonitrile + IS) time_points->terminate centrifuge Centrifuge to pellet protein terminate->centrifuge analyze LC-MS/MS analysis of supernatant centrifuge->analyze calculate Calculate % remaining analyze->calculate plot Plot ln(% remaining) vs. time calculate->plot determine_params Determine k, t½, and CLint plot->determine_params compare Compare stability of compounds determine_params->compare

References

A Comparative Guide to Analytical Methods for the Quantification of (-)-Eseroline

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies, the accurate quantification of drug molecules and their metabolites is paramount. (-)-Eseroline is a significant metabolite of physostigmine (B191203), a compound investigated for various therapeutic applications, including the treatment of anticholinergic poisoning and its potential role in managing sepsis. Given the narrow therapeutic window of physostigmine and its metabolites, robust and reliable analytical methods are crucial for ensuring safety and efficacy in clinical settings.

This guide provides a detailed comparison of analytical methodologies for the quantification of (-)-Eseroline, with a focus on a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection. Furthermore, a prospective Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is presented as a viable alternative for cross-validation, ensuring inter-laboratory reliability and data integrity across different analytical platforms.

Quantitative Performance Data

The performance of an analytical method is defined by several key parameters that collectively determine its reliability and suitability for a specific application. The following table summarizes the quantitative performance data for a validated HPLC-fluorescence method and a proposed LC-MS/MS method for the quantification of (-)-Eseroline in plasma.

Performance ParameterHPLC with Fluorescence DetectionProposed LC-MS/MS Method
Limit of Detection (LOD) 0.025 ng/mL[1]Estimated: 0.05 - 0.5 ng/mL
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[1]Estimated: 0.1 - 1.0 ng/mL
Linearity Range 0.05 - 10.0 ng/mL (r² > 0.999)[1]Estimated: 0.1 - 500 ng/mL
Intra-day Precision (%RSD) 0.7% - 6.6%[1]< 15%
Inter-day Precision (%RSD) 0.7% - 6.6%[1]< 15%
Accuracy 97.5% - 110.0%[1]85% - 115%
Mean Recovery 80.3%[1]> 80%

Experimental Protocols

Detailed and standardized experimental protocols are the cornerstone of reproducible and validatable analytical methods. Below are the comprehensive methodologies for both the validated HPLC-fluorescence method and the proposed LC-MS/MS method for (-)-Eseroline quantification.

Validated HPLC-Fluorescence Method

This method has been developed and validated for the simultaneous determination of physostigmine and (-)-Eseroline in plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma, add an internal standard (N-methylphysostigmine).

  • Add 250 µL of a saturated sodium tetraborate (B1243019) buffer (pH 9.5).

  • Add 3 mL of a heptane/isoamyl alcohol (99:1, v/v) mixture.

  • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

  • Freeze the aqueous layer at -80°C and transfer the organic layer to a new tube.

  • Add 100 µL of 0.05 M sulfuric acid to the organic phase.

  • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

  • Freeze the organic layer at -80°C and discard it.

  • Inject 50 µL of the remaining aqueous phase into the HPLC system.

2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with fluorescence detection.

  • Column: Kinetex C18 column.[1]

  • Mobile Phase: A gradient elution program with:

  • Flow Rate: 1.2 mL/min.

  • Detection: Fluorescence detector set to an excitation wavelength of 254 nm and an emission wavelength of 355 nm.[1]

Proposed LC-MS/MS Method (Hypothetical)

This proposed method is based on established protocols for the analysis of alkaloids and other small molecules in biological matrices by LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled eseroline).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

2. Chromatographic Conditions

  • Instrument: Liquid Chromatography system coupled with a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution with:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM transitions for (-)-Eseroline would need to be determined by direct infusion of a standard solution. For example, the precursor ion would be the protonated molecule [M+H]+, and product ions would be generated by collision-induced dissociation.

Methodology Visualization

To ensure data from different analytical methods or laboratories can be reliably compared, a cross-validation process is essential. The following diagram illustrates a typical workflow for the cross-validation of two distinct analytical methods.

CrossValidationWorkflow cluster_method1 Reference Method (e.g., HPLC-Fluorescence) cluster_method2 Comparator Method (e.g., LC-MS/MS) cluster_comparison Statistical Comparison M1_Val Validated Method 1 M1_QC Prepare QC Samples (Low, Mid, High) M1_Val->M1_QC M1_Analysis Analyze QC Samples with Method 1 M1_QC->M1_Analysis Stat_Comp Compare Results (e.g., Bland-Altman, Deming Regression) M1_Analysis->Stat_Comp M2_Val Validated Method 2 M2_QC Prepare QC Samples (Low, Mid, High) M2_Val->M2_QC M2_Analysis Analyze QC Samples with Method 2 M2_QC->M2_Analysis M2_Analysis->Stat_Comp Acceptance Acceptance Criteria Met? Stat_Comp->Acceptance end_success Methods are Correlated Acceptance->end_success Yes end_fail Investigate Discrepancy Acceptance->end_fail No start Start Cross-Validation start->M1_Val start->M2_Val

Caption: Workflow for cross-validation of two analytical methods.

This guide underscores the importance of rigorous analytical method validation and cross-validation in regulated bioanalysis. The presented HPLC method provides a sensitive and reliable means for (-)-Eseroline quantification. The proposed LC-MS/MS method offers a powerful alternative that, once validated, can be used for comparative analysis to ensure the consistency and accuracy of bioanalytical data, which is critical for successful drug development and clinical research.

References

Benchmarking the Selectivity of (-)-Eseroline for Opioid Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, exhibits analgesic properties mediated through opioid receptors. Its effects are reported to be comparable to or stronger than morphine in some assays and are reversible by the non-selective opioid antagonist naloxone, confirming its action on the opioid system. However, specific quantitative data on its binding affinity (Kᵢ) and functional potency (EC₅₀) at individual opioid receptor subtypes (µ, δ, and κ) are not available in the reviewed literature. This guide provides the methodologies to perform such characterizations and compares the expected profile of a selective µ-opioid agonist with those of standard selective agonists for each receptor subtype.

Data Presentation

The following tables summarize the binding affinities and functional potencies of standard reference compounds for the µ, δ, and κ opioid receptors. Quantitative data for (-)-eseroline is not currently available in the public domain and is therefore omitted.

Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM) of Reference Compounds

Compoundµ-Opioid Receptor (MOR) Kᵢ (nM)δ-Opioid Receptor (DOR) Kᵢ (nM)κ-Opioid Receptor (KOR) Kᵢ (nM)Primary Selectivity
(-)-Eseroline Not AvailableNot AvailableNot Availableµ (Qualitative)
DAMGO~1-2>1000>1000µ
DPDPE>1000~1-10>1000δ
U-50,488>300>500~10-20κ

Lower Kᵢ values indicate higher binding affinity.

Table 2: Opioid Receptor Functional Potencies (EC₅₀, nM) of Reference Compounds

Compoundµ-Opioid Receptor (MOR) EC₅₀ (nM)δ-Opioid Receptor (DOR) EC₅₀ (nM)κ-Opioid Receptor (KOR) EC₅₀ (nM)Primary Agonist At
(-)-Eseroline Not AvailableNot AvailableNot Availableµ (Qualitative)
DAMGO~10-50>1000>1000µ
DPDPE>1000~5>1000δ
U-50,488>1000>1000~2κ

Lower EC₅₀ values indicate greater potency.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to enable researchers to quantitatively assess the opioid receptor selectivity of (-)-eseroline and other novel compounds.

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.

Materials:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human µ, δ, or κ opioid receptors.

  • Radioligands:

    • µ-opioid receptor: [³H]DAMGO

    • δ-opioid receptor: [³H]DPDPE

    • κ-opioid receptor: [³H]U-69,593

  • Test Compound: (-)-Eseroline or other compounds of interest.

  • Non-specific Binding Control: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes (10-20 µg protein), radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • Equilibration: Incubate at 25°C for 60-90 minutes to allow binding to reach equilibrium.

  • Termination: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the agonist-induced activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Materials:

  • Receptor Source: Cell membranes expressing the opioid receptor of interest.

  • Radiolabel: [³⁵S]GTPγS.

  • Guanine Nucleotide: Guanosine diphosphate (B83284) (GDP).

  • Test Compound: (-)-Eseroline or other agonists.

  • Assay Buffer: Typically contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA, pH 7.4.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Pre-incubation: Incubate cell membranes with GDP (10 µM) and varying concentrations of the agonist for 15 minutes at 30°C.

  • Initiation: Add [³⁵S]GTPγS (0.05-0.1 nM) to initiate the reaction.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash filters with ice-cold buffer.

  • Quantification: Measure radioactivity using a scintillation counter.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the agonist concentration to determine the EC₅₀ (potency) and Emax (maximal efficacy) values.

Mandatory Visualization

G_Protein_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Eseroline Eseroline Opioid_Receptor μ-Opioid Receptor Eseroline->Opioid_Receptor Binds G_Protein Gi/o Protein (αβγ) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits ATP ATP Adenylyl_Cyclase->ATP Substrate cAMP cAMP Adenylyl_Cyclase->cAMP Decreased Conversion Adenylyl_Cyclase->cAMP Product Cellular_Response Analgesia cAMP->Cellular_Response Leads to

Caption: G-protein signaling pathway of (-)-eseroline at the µ-opioid receptor.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Opioid Receptor Membranes Incubation Incubate (25°C, 60-90 min) Membranes->Incubation Radioligand Radioligand ([³H]DAMGO) Radioligand->Incubation Test_Compound (-)-Eseroline (Varying Conc.) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Scintillation Counting Washing->Quantification IC50_Determination Determine IC₅₀ Quantification->IC50_Determination Ki_Calculation Calculate Kᵢ (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Experimental workflow for the radioligand binding assay.

A comparative study of the G-protein coupling efficiency of (-)-Eseroline and DAMGO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the G-protein coupling efficiency of the opioid agonist (-)-Eseroline and the well-characterized mu-opioid receptor (μOR) agonist, DAMGO ([D-Ala2, N-MePhe4, Gly5-ol]-enkephalin). While DAMGO is a standard for assessing μOR activation and its G-protein coupling is extensively documented, quantitative data for (-)-Eseroline is less prevalent in publicly available literature. This guide summarizes the existing data, provides detailed experimental protocols for assessing G-protein coupling, and visualizes the relevant biological pathways and workflows.

Introduction

The activation of G-protein-coupled receptors (GPCRs), such as the μ-opioid receptor, by agonists initiates a signaling cascade that is fundamental to their physiological effects. The efficiency with which an agonist promotes the coupling of the receptor to its cognate G-protein is a key determinant of its potency and efficacy. DAMGO is a potent and selective μOR agonist widely used as a reference compound in studies of opioid receptor function.[1][2] (-)-Eseroline, a derivative of physostigmine (B191203), has also been identified as an opioid agonist with antinociceptive properties.[3][4] Understanding the relative G-protein coupling efficiencies of these compounds is crucial for elucidating their mechanisms of action and for the development of novel therapeutics.

Quantitative Data on G-Protein Coupling Efficiency

While quantitative data (EC50, Emax) for (-)-Eseroline from standardized G-protein activation assays such as GTPγS binding or cAMP inhibition are not specified in the available literature, it has been reported to be an opiate receptor agonist that acts as an inhibitor of adenylate cyclase.[5] The inhibition of adenylate cyclase is a hallmark of μ-opioid receptor activation via Gi/o proteins.

The following table summarizes representative quantitative data for DAMGO from functional assays that measure G-protein coupling.

LigandAssayCell Type/TissueEC50Emax (% of Basal)Reference
DAMGO [³⁵S]GTPγS BindingC6 Glial Cells (rat μOR)28 nM367%[6]
DAMGO [³⁵S]GTPγS BindingSH-SY5Y Cells45 nM~200%[2]
DAMGO cAMP InhibitionHEK-MOR Cells18 nMNot Reported[6]
DAMGO cAMP InhibitionHEK293T Cells1.5 nMNot Reported[7]

Note: EC50 and Emax values can vary depending on the specific experimental conditions, cell line, and receptor expression levels.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical μ-opioid receptor signaling pathway and a typical experimental workflow for assessing G-protein coupling efficiency.

Canonical Mu-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane Agonist Opioid Agonist (e.g., DAMGO, (-)-Eseroline) MOR μ-Opioid Receptor (μOR) Agonist->MOR Binds to G_protein Heterotrimeric G-protein (αi/o, β, γ) MOR->G_protein Activates GDP GDP G_protein->GDP GTP GTP G_protein->GTP G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP Dissociates into G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates into AC Adenylyl Cyclase (AC) G_alpha_GTP->AC Inhibits Ion_Channel Ion Channels (e.g., GIRK, Ca²⁺ channels) G_beta_gamma->Ion_Channel Effector_Proteins Other Effector Proteins G_beta_gamma->Effector_Proteins Modulates ATP ATP AC->ATP cAMP cAMP AC->cAMP Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Cellular_Response Leads to Ion_Channel->Cellular_Response Leads to Effector_Proteins->Cellular_Response Leads to

Canonical Mu-Opioid Receptor Signaling Pathway

Experimental Workflow for GTPγS Binding Assay Start Start Membrane_Prep Membrane Preparation (from cells/tissue expressing μOR) Start->Membrane_Prep Assay_Setup Assay Setup (add membranes, GDP, and test compounds) Membrane_Prep->Assay_Setup Incubation Pre-incubation Assay_Setup->Incubation Add_GTPgS Add [³⁵S]GTPγS (initiate reaction) Incubation->Add_GTPgS Reaction_Incubation Reaction Incubation Add_GTPgS->Reaction_Incubation Termination Reaction Termination (rapid filtration) Reaction_Incubation->Termination Washing Washing (remove unbound [³⁵S]GTPγS) Termination->Washing Scintillation_Counting Scintillation Counting (measure bound radioactivity) Washing->Scintillation_Counting Data_Analysis Data Analysis (calculate EC50 and Emax) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

References

Evaluating the Therapeutic Index of (-)-Eseroline in Comparison to Traditional Opioids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of (-)-Eseroline, a potent analgesic agent, against traditional opioids such as morphine and fentanyl. The therapeutic index, a critical measure of a drug's safety, is defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index indicates a wider margin of safety for a drug. This document synthesizes available experimental data, details relevant experimental methodologies, and illustrates key biological pathways to offer a comprehensive resource for drug development professionals.

Quantitative Analysis of Therapeutic Indices

While direct, head-to-head comparative studies providing the therapeutic index of (-)-eseroline alongside traditional opioids are limited, this section presents available data for morphine and fentanyl to establish a baseline for comparison. The therapeutic index is often calculated as the ratio of the median lethal dose (LD50) or median toxic dose (TD50) to the median effective dose (ED50). For opioids, a clinically more relevant therapeutic index compares the dose causing respiratory depression (a primary toxic effect) to the dose required for analgesia.

Table 1: Therapeutic Index Data for Morphine and Fentanyl in Mice

CompoundAnalgesic ED50 (mg/kg)Toxic EndpointTD50/LD50 (mg/kg)Therapeutic Index (Approx.)
Morphine 2.6 - 7.82 (SC, hot plate/tail-withdrawal)[1][2]Respiratory Depression~3.44 (induces ~40% depression)[3]Varies significantly with assay
Lethal DoseNot specified in direct comparison
Fentanyl 0.08 (SC, tail-withdrawal)[1]Respiratory DepressionNot specified in direct comparisonVaries significantly with assay
Lethal DoseLD50/ED50 in mice is 775[4]775[4]

Note on (-)-Eseroline Data: Currently, there is a lack of publicly available, peer-reviewed studies that have determined the ED50 for analgesia and the TD50 for respiratory depression or the LD50 for (-)-eseroline in mice under a single, controlled experimental design. Qualitative reports suggest that (-)-eseroline possesses potent antinociceptive properties, in some cases stronger than morphine.[5] However, it is also known to induce significant adverse effects, including respiratory depression and neurotoxicity.[6][7] A study in anesthetized cats demonstrated that an intravenous infusion of eseroline (B613827) depressed ventilation by affecting both tidal volume and breathing frequency.[6] Without precise ED50 and TD50/LD50 values, a quantitative therapeutic index for (-)-eseroline cannot be calculated and directly compared.

Experimental Protocols

The determination of a therapeutic index relies on standardized and reproducible experimental protocols. Below are detailed methodologies for assessing the key parameters: analgesic efficacy and respiratory depression.

The median effective dose (ED50) for analgesia is typically determined using rodent models subjected to nociceptive stimuli.

a) Hot Plate Test:

  • Objective: To assess the analgesic effect of a compound against a thermal pain stimulus.

  • Apparatus: A heated plate with a controllable temperature, enclosed by a transparent cylinder to confine the animal.

  • Procedure:

    • A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each animal before drug administration.

    • The test compound is administered, typically via subcutaneous (SC) or intraperitoneal (IP) injection.

    • At predetermined time points after administration, the animal is placed on the hot plate (e.g., set at 52-55°C).[8][9]

    • The latency to the first nociceptive response is recorded. A cut-off time is established to prevent tissue damage.

    • The ED50 is calculated from the dose-response curve generated from data at the time of peak effect.

b) Tail-Flick/Tail-Immersion Test:

  • Objective: To measure the analgesic effect against a thermal stimulus applied to the tail.

  • Apparatus: A radiant heat source or a temperature-controlled water bath.

  • Procedure:

    • The animal's tail is exposed to the heat source.

    • The latency to flick or withdraw the tail from the stimulus is measured.

    • Baseline latencies are recorded before drug administration.

    • Following drug administration, latencies are measured at various time points.

    • The ED50 is determined from the dose-response data.

The median toxic dose (TD50) for respiratory depression is assessed by measuring changes in breathing parameters.

a) Whole-Body Plethysmography:

  • Objective: To non-invasively monitor respiratory function in conscious, unrestrained animals.

  • Apparatus: A set of chambers that allow for the measurement of pressure changes caused by breathing, connected to a transducer and recording software.

  • Procedure:

    • Animals are habituated to the plethysmography chambers to minimize stress.[10]

    • Baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) are recorded.

    • The test compound is administered.

    • Respiratory parameters are continuously monitored post-administration.

    • A dose-response curve is constructed based on the degree of respiratory depression (e.g., a 50% reduction in minute ventilation) to determine the TD50.[11][12][13]

  • Objective: To determine the dose of a substance that is lethal to 50% of a test population.

  • Procedure:

    • Graded doses of the compound are administered to groups of animals.

    • Mortality is recorded over a specified period (e.g., 24 hours).

    • The LD50 is calculated using statistical methods, such as probit analysis.

Signaling Pathways: The Quest for a Better Therapeutic Index

The therapeutic window of opioids is largely dictated by the signaling pathways they activate upon binding to the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).

Traditional opioids like morphine and fentanyl are agonists at the MOR. Their binding initiates a conformational change in the receptor, leading to the activation of two primary intracellular signaling pathways:

  • G Protein Pathway: This is the canonical pathway for analgesia. Activation of the Gi/o protein inhibits adenylyl cyclase, reduces intracellular cAMP levels, and modulates ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). These events collectively lead to a decrease in neuronal excitability and a reduction in neurotransmitter release, resulting in pain relief.

  • β-Arrestin Pathway: Following G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the MOR. This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding desensitizes the receptor to further G protein signaling and can lead to receptor internalization. The β-arrestin pathway has been implicated in mediating many of the adverse effects of opioids, including respiratory depression, constipation, and the development of tolerance.

Classical_Opioid_Signaling Opioid Traditional Opioid (e.g., Morphine, Fentanyl) MOR µ-Opioid Receptor (MOR) Opioid->MOR G_Protein G Protein (Gi/o) MOR->G_Protein Activation Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruitment Analgesia Analgesia G_Protein->Analgesia Adverse_Effects Adverse Effects (Respiratory Depression, Tolerance, etc.) Beta_Arrestin->Adverse_Effects

Figure 1: Classical signaling pathways of traditional opioids at the µ-opioid receptor.

The concept of "biased agonism" or "functional selectivity" proposes that some ligands can stabilize receptor conformations that preferentially activate one signaling pathway over another. A G protein-biased MOR agonist would ideally provide robust analgesia with significantly reduced β-arrestin-mediated side effects, thus possessing a much-improved therapeutic index.

Biased_Agonism_Workflow Start Drug Discovery Start Ligand_Design Design of Novel µ-Opioid Receptor Ligands Start->Ligand_Design In_Vitro_Screening In Vitro Screening: - G Protein Activation Assays - β-Arrestin Recruitment Assays Ligand_Design->In_Vitro_Screening Biased_Agonist_ID Identification of G Protein-Biased Agonists In_Vitro_Screening->Biased_Agonist_ID In_Vivo_Testing In Vivo Testing in Animal Models: - Analgesia (Hot Plate/Tail-Flick) - Respiratory Depression (Plethysmography) Biased_Agonist_ID->In_Vivo_Testing TI_Determination Therapeutic Index Determination (TD50/ED50) In_Vivo_Testing->TI_Determination Improved_Safety Potential for Improved Safety Profile TI_Determination->Improved_Safety

Figure 2: Workflow for the development of biased opioid agonists with an improved therapeutic index.

(-)-Eseroline and Biased Agonism: The signaling profile of (-)-eseroline has not been extensively characterized in the context of biased agonism. Its potent analgesic effect suggests strong G protein pathway activation. However, its significant adverse effects, including respiratory depression, raise questions about its interaction with the β-arrestin pathway. Further research is required to determine if (-)-eseroline acts as a balanced agonist, similar to traditional opioids, or if it exhibits any degree of bias that could be therapeutically exploited.

Conclusion and Future Directions

The evaluation of the therapeutic index is paramount in the development of safer analgesics. While traditional opioids like morphine and fentanyl are effective painkillers, their narrow therapeutic windows, primarily due to respiratory depression, limit their clinical utility and contribute to the ongoing opioid crisis.

(-)-Eseroline presents as a potent antinociceptive agent, but a comprehensive assessment of its therapeutic index is hampered by the lack of direct comparative data. Future research should prioritize the following:

  • Quantitative Assessment of (-)-Eseroline's Therapeutic Index: Conducting studies to determine the ED50 for analgesia and the TD50 for respiratory depression of (-)-eseroline in a single, well-controlled animal model is crucial for a direct comparison with traditional opioids.

  • Investigation of (-)-Eseroline's Signaling Profile: Characterizing the G protein versus β-arrestin signaling bias of (-)-eseroline at the µ-opioid receptor will provide insights into its mechanism of action and its potential for a wider therapeutic window.

  • Exploration of Neurotoxicity: The reported neurotoxicity of eseroline needs to be further investigated to understand the underlying mechanisms and its relevance to the overall safety profile of the compound.

By addressing these research gaps, the scientific community can better ascertain the therapeutic potential of (-)-eseroline and its derivatives in the quest for safer and more effective pain management.

References

Safety Operating Guide

Navigating the Disposal of (-)-Eseroline Fumarate: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (-)-Eseroline fumarate (B1241708), ensuring compliance with general laboratory safety standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling and safety information. In the absence of a specific SDS for (-)-Eseroline fumarate, it should be treated as a potentially hazardous substance.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect from spills.

General Handling:

  • Avoid creating dust by handling the solid form carefully.

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Prevent contact with skin, eyes, and clothing.[1][2][3]

II. Segregation and Waste Classification

Proper segregation of chemical waste is the first step in the disposal process. This compound waste should be classified and segregated based on its physical and chemical properties. It is crucial to never mix incompatible waste streams.

Waste Streams:

  • Solid Waste: Unused or expired this compound, contaminated lab materials (e.g., weighing paper, gloves, wipes).

  • Aqueous Waste: Solutions containing dissolved this compound.

  • Sharps Waste: Contaminated needles, syringes, or broken glass.

At a minimum, waste should be segregated as follows: acids, bases, flammables, oxidizers, and toxic compounds.

III. Disposal Procedures

Disposal of this compound must adhere to all applicable local, state, and federal regulations.

Step 1: Containerization

  • Select a container that is compatible with the chemical waste. For solid this compound, a clearly labeled, sealed container is appropriate.[2][4]

  • For aqueous solutions, use a container made of a material that will not react with the solution.

  • Ensure all containers have a tightly fitting cap and are kept closed except when adding waste.[5][6]

Step 2: Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • If in a solution, list all components and their approximate concentrations.[5][7]

  • Include the date when the waste was first added to the container.

Step 3: Storage

  • Store waste containers in a designated satellite accumulation area (SAA) at or near the point of generation.[7][8]

  • The SAA should be a secondary containment system, such as a plastic tray, to contain any potential leaks.

  • Do not store incompatible chemicals in the same secondary containment.[8]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.[9]

IV. Spill and Emergency Procedures

In the event of a spill, the primary objective is to ensure personnel safety and minimize environmental contamination.

Small Spills:

  • Ensure proper PPE is worn.

  • Contain the spill using an appropriate absorbent material.

  • For solid spills, carefully sweep or vacuum the material to avoid dust generation. A damp cloth can also be used.[2][4]

  • Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Clean the spill area thoroughly.

Large Spills:

  • Evacuate non-essential personnel from the area.[4]

  • Report the spill to your institution's EHS office immediately.

  • Cleanup should only be performed by trained personnel.[4]

V. Quantitative Data for Disposal

ParameterGuideline
Aqueous Waste pH Range Generally between 5.5 and 9.5 for drain disposal, but as a hazardous compound, drain disposal of eseroline (B613827) is not recommended. Consult your local EHS for specific limits.
Container Headspace Leave at least 10% headspace in liquid waste containers to allow for expansion.
Satellite Accumulation A maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic hazardous waste may be accumulated per point of generation.[8]

VI. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated classify Classify Waste Type (Solid, Aqueous, Sharps) start->classify segregate Segregate from Incompatible Chemicals classify->segregate containerize Select & Label Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store spill Spill Occurs? store->spill cleanup Follow Spill Cleanup Procedure spill->cleanup Yes full Container Full? spill->full No cleanup->store full->store No arrange Arrange for EHS Waste Pickup full->arrange Yes end End: Proper Disposal arrange->end

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's Environmental Health and Safety office for specific guidance and clarification. By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.

References

Personal protective equipment for handling (-)-Eseroline fumarate

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling (-)-Eseroline fumarate (B1241708) must adhere to stringent safety protocols to mitigate potential hazards. This guidance provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this potent compound.

Personal Protective Equipment (PPE)

The primary line of defense when handling (-)-Eseroline fumarate is the correct and consistent use of Personal Protective Equipment (PPE). The following table summarizes the required PPE, which should be worn at all times in the designated handling areas.

PPE CategoryItemStandard/SpecificationPurpose
Respiratory Protection N95 Respirator or higherNIOSH/MSHA or EN 149 approvedTo protect against inhalation of harmful dust or aerosols.[1][2]
Eye and Face Protection Safety Goggles or Face ShieldANSI Z87.1 or EN166To shield eyes and face from splashes, sprays, and chemical vapors.[3][4][5]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)EN374 or ASTM F1001To prevent skin contact with the compound. It is recommended to wear two layers of gloves.[6]
Body Protection Laboratory Coat or Chemical-Resistant SuitEN13982 or ANSI 103To protect skin and personal clothing from contamination.[1][3][5]
Foot Protection Closed-Toe Shoes-To protect feet from spills and falling objects.[2][7]

Handling Procedures

All handling of this compound should be conducted within a designated controlled area, such as a chemical fume hood, to minimize exposure.[6]

2.1. Preparation and Weighing:

  • Ensure the chemical fume hood is functioning correctly.

  • Don all required PPE as listed in the table above.

  • Handle the compound on a clean, impervious surface within the fume hood.

  • Use dedicated, calibrated equipment for weighing.

  • Minimize the generation of dust during handling.[6]

2.2. Dissolving and Transferring:

  • Add the solvent to the weighed this compound slowly to avoid splashing.

  • If sonication is required, ensure the container is properly sealed.

  • When transferring solutions, use appropriate tools such as a pipette or a syringe to prevent spills.

The following diagram illustrates the standard workflow for handling this compound:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Enter Designated Handling Area don_ppe Don Appropriate PPE prep_start->don_ppe verify_hood Verify Fume Hood Functionality don_ppe->verify_hood weigh Weigh Compound verify_hood->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Work Surfaces transfer->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe end_process End of Process doff_ppe->end_process Exit Area

Workflow for Handling this compound.

Disposal Plan

Proper disposal of this compound waste and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

3.1. Chemical Waste:

  • All solutions and unused solid material should be collected in a designated, labeled hazardous waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

3.2. Contaminated PPE and Materials:

  • Disposable gloves, lab coats, and any other contaminated materials should be placed in a sealed bag and disposed of as hazardous waste.

  • Do not dispose of contaminated materials in the regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Exposure TypeProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][8]
Spill Evacuate the area. If the spill is small, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact the institution's environmental health and safety department.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.